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  • Product: 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
  • CAS: 1392152-87-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and detailed synthetic methodologies. The core of this guide will focus on its critical role as a molecular scaffold in the development of targeted therapeutics, particularly potent kinase inhibitors. We will explore its mechanism of action, supported by structural insights and its application in developing novel treatments for a range of diseases. Furthermore, this guide will address the necessary safety and handling protocols essential for laboratory work with this compound.

Compound Identification and Physicochemical Properties

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a substituted pyrazolopyridine, a class of bicyclic nitrogen-containing heterocycles that have garnered substantial attention in pharmaceutical research.[1] The presence of an iodine atom at the 5-position and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine core provides crucial handles for further chemical modifications and key interaction points for biological targets.

PropertyValueSource
CAS Number 1392152-87-2,
Molecular Formula C₆H₅IN₄
Molecular Weight 260.04 g/mol
Appearance Solid (predicted)
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through various strategies, with the most common approach involving the construction of the pyridine ring onto a pre-existing pyrazole core.[1] A plausible and efficient synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine can be conceptualized from its bromo-analog or via direct iodination of the parent amine.

Proposed Synthetic Pathway

A logical synthetic route commences with the commercially available 2-chloro-3-cyanopyridine. This starting material can be converted to the parent 1H-pyrazolo[3,4-b]pyridin-3-amine, which is then subjected to iodination.

Synthesis_of_5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine A 2-Chloro-3-cyanopyridine B 1H-Pyrazolo[3,4-b]pyridin-3-amine A->B Hydrazine Hydrate, Ethanol, Microwave, 170°C C 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine B->C Iodine, Potassium Iodide, Sodium Bicarbonate, Water

Caption: Proposed synthetic workflow for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine

This procedure is adapted from a general method for the synthesis of aminopyrazolopyridines.[2]

  • To a microwave reactor tube, add 2-chloro-3-cyanopyridine (1.4 mmol, 1 equivalent).

  • Add ethanol (10 mL) to dissolve the starting material.

  • Add hydrazine hydrate (7.0 mmol, 5 equivalents).

  • Seal the reactor tube and place it in a microwave reactor.

  • Heat the reaction mixture to 170°C for 10 minutes.

  • After cooling, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 1H-pyrazolo[3,4-b]pyridin-3-amine is obtained in quantitative yield and can be used in the next step without further purification.[2]

Step 2: Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

This iodination step is based on methodologies for the halogenation of similar heterocyclic systems.

  • Dissolve 1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 mmol, 1 equivalent) in water.

  • Add sodium bicarbonate (2.0 mmol, 2 equivalents) to the solution.

  • In a separate flask, prepare a solution of iodine (1.2 mmol, 1.2 equivalents) and potassium iodide (2.4 mmol, 2.4 equivalents) in water.

  • Add the iodine solution dropwise to the solution of the amine at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic potential, including antiviral, antibacterial, and anticancer activities.[3] A significant area of application for these compounds is in the development of kinase inhibitors.[4]

Mechanism of Action as a Kinase Inhibitor

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many 1H-pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine derivative bound to CDK2 revealed that it occupies the ATP purine binding site and forms key hydrogen bonding interactions with the protein backbone.[5]

Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Inhibition by 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Analog A Kinase D Phosphorylated Substrate Protein A->D Phosphorylation B ATP B->A C Substrate Protein C->A E Downstream Signaling D->E F Kinase I Blocked ATP Binding Site F->I G ATP G->F H Pyrazolopyridine Inhibitor H->F Binds to ATP Pocket J No Phosphorylation I->J K Blocked Downstream Signaling J->K

Caption: Mechanism of ATP-competitive kinase inhibition by a pyrazolopyridine derivative.

Examples of Targeted Kinases

Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been developed as potent inhibitors of several important kinases:

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[4]

  • Cyclin-Dependent Kinases (CDK1/CDK2): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[5]

  • TANK-binding kinase 1 (TBK1): This kinase is involved in innate immunity signaling pathways, and its inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers.[6]

The iodo-substituent on the 5-position of the core can be leveraged for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of these inhibitors.

Safety and Handling

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[7]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[7]

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[7] Do not eat, drink, or smoke when using this product.

  • Storage: Keep in a tightly closed container in a dry and well-ventilated place.[7] Store at 2-8°C.

Conclusion

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a valuable building block for the synthesis of novel therapeutic agents. Its versatile chemistry and the proven biological activity of its derivatives, particularly as kinase inhibitors, underscore its importance in modern drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and applications, along with essential safety information to aid researchers in their work with this promising compound.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Retrieved from [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central. Retrieved from [Link]

  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. (n.d.). PubMed. Retrieved from [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed. Retrieved from [Link]

  • 5-Iodo-1H-pyrazolo[3,4-b] pyridine-3-Amine. (n.d.). VIVAN ACL. Retrieved from [Link]

  • Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases. This similarity allows molecules incorporating this framework to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. Consequently, pyrazolo[3,4-b]pyridine derivatives have been extensively investigated and developed as potent therapeutic agents for various diseases, including cancer and inflammatory disorders. The introduction of an iodine atom at the 5-position and an amine group at the 3-position of this scaffold, yielding 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, provides a versatile intermediate for further chemical modifications. The iodine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the amino group can be functionalized to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable building block.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of the target molecule, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, suggests a two-step approach. The primary disconnection is at the carbon-iodine bond, leading to the key intermediate, 1H-pyrazolo[3,4-b]pyridin-3-amine. This precursor can then be disconnected at the pyridine ring, leading back to a readily available pyrazole derivative.

G target 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine intermediate 1H-pyrazolo[3,4-b]pyridin-3-amine target->intermediate Iodination starting_material 3-Amino-1H-pyrazole-4-carbonitrile intermediate->starting_material Pyridine Ring Formation

Caption: Retrosynthetic pathway for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

This strategy is advantageous as it allows for the late-stage introduction of the iodine atom, which can be sensitive to certain reaction conditions. The synthesis of the core pyrazolo[3,4-b]pyridine ring system from a substituted aminopyrazole is a well-established and robust transformation in heterocyclic chemistry.

Part 1: Synthesis of the Key Intermediate: 1H-pyrazolo[3,4-b]pyridin-3-amine

The construction of the pyrazolo[3,4-b]pyridine core is achieved through the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon. In this proposed pathway, 3-amino-1H-pyrazole-4-carbonitrile serves as the pyrazole precursor. The pyridine ring is formed by a condensation reaction, which is a common and effective method for constructing such fused heterocyclic systems.

Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine

A general and effective method for the synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with formic acid. This one-pot reaction proceeds through an initial formation of a formamide intermediate, followed by an intramolecular cyclization to yield the desired pyrazolo[3,4-b]pyridinone, which can then be aminated. However, a more direct approach involves the cyclization with reagents that directly install the amino group. Based on established methodologies for analogous systems, a plausible and efficient synthesis is outlined below.

Reaction Scheme:

G cluster_0 Step 1: Pyridine Ring Formation 3-Amino-1H-pyrazole-4-carbonitrile 3-Amino-1H-pyrazole-4-carbonitrile Reagents + Reagents 3-Amino-1H-pyrazole-4-carbonitrile->Reagents 1H-pyrazolo[3,4-b]pyridin-3-amine 1H-pyrazolo[3,4-b]pyridin-3-amine Reagents->1H-pyrazolo[3,4-b]pyridin-3-amine G cluster_1 Step 2: Regioselective Iodination 1H-pyrazolo[3,4-b]pyridin-3-amine 1H-pyrazolo[3,4-b]pyridin-3-amine Iodine_KOH + I₂, KOH, DMF 1H-pyrazolo[3,4-b]pyridin-3-amine->Iodine_KOH 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Iodine_KOH->5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Significance of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Modern Drug Discovery 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine class of molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Modern Drug Discovery

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its versatile biological activities.[1][2] The pyrazolopyridine scaffold is a key component in a vast number of molecules synthesized for therapeutic purposes.[2] The introduction of an iodine atom and an amine group to this core structure provides valuable handles for further chemical modification and can significantly influence the compound's physicochemical properties, including its solubility.

Understanding the solubility of a compound like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical early step in the drug discovery process. Poor solubility can hinder biological screening, lead to inaccurate structure-activity relationship (SAR) data, and present significant challenges for formulation and in vivo studies. This guide provides a comprehensive overview of the expected solubility characteristics of this compound and presents detailed, field-proven protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively documented in publicly available literature, we can infer its likely behavior based on its structural features and the properties of related compounds.

PropertyValue/InformationSource
Molecular Formula C₆H₅IN₄[3]
Molecular Weight 260.04 g/mol [3]
Appearance Expected to be a solid at room temperature.[4]
Predicted Solubility Based on the non-iodinated analog, 1H-Pyrazolo[3,4-b]pyridin-3-amine, solubility is expected in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[5] The presence of the large, hydrophobic iodine atom is likely to decrease aqueous solubility. The amine and pyrazole-pyridine nitrogen atoms may provide some capacity for hydrogen bonding, but overall, the molecule is predicted to have low solubility in aqueous media.

The heterocyclic nature of the pyrazolopyridine core, combined with the amine substituent, suggests that the compound's solubility may be pH-dependent. Protonation of the basic nitrogen atoms at lower pH could increase aqueous solubility.

Given the absence of definitive public data, empirical determination of this compound's solubility is essential for any research or development program. The following sections provide detailed protocols for both kinetic and thermodynamic solubility assays.

Experimental Determination of Solubility: A Methodological Deep Dive

In the context of drug discovery, two types of solubility measurements are particularly relevant: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a valuable tool for the early stages of discovery for ranking compounds.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is a lower-throughput, more time- and resource-intensive measurement that is critical for later-stage development and formulation activities.[6][8]

The choice between these assays depends on the stage of research. For initial screening and SAR studies, a kinetic solubility assay is often sufficient. For lead optimization and pre-formulation, a thermodynamic solubility assay is required.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a novel compound like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay Compound Weigh Solid Compound DMSO_Stock Prepare High-Concentration DMSO Stock (e.g., 10-50 mM) Compound->DMSO_Stock Add_Solid Add Excess Solid Compound to Aqueous Buffer Compound->Add_Solid Add_to_Buffer Add DMSO Stock to Aqueous Buffer (e.g., PBS) DMSO_Stock->Add_to_Buffer Incubate_Kinetic Incubate (e.g., 2 hours) with Shaking Add_to_Buffer->Incubate_Kinetic Filter_Kinetic Filter to Remove Precipitate Incubate_Kinetic->Filter_Kinetic Analyze_Kinetic Analyze Supernatant (HPLC-UV/LC-MS) Filter_Kinetic->Analyze_Kinetic Result_Kinetic Result_Kinetic Analyze_Kinetic->Result_Kinetic Calculate Kinetic Solubility (µM or µg/mL) Incubate_Thermo Incubate (e.g., 24-72 hours) with Shaking to Reach Equilibrium Add_Solid->Incubate_Thermo Filter_Thermo Filter to Remove Undissolved Solid Incubate_Thermo->Filter_Thermo Analyze_Thermo Analyze Supernatant (HPLC-UV/LC-MS) Filter_Thermo->Analyze_Thermo Result_Thermo Result_Thermo Analyze_Thermo->Result_Thermo Calculate Thermodynamic Solubility (µM or µg/mL)

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Experimental Protocol: Kinetic Solubility Assay

This protocol is designed for a high-throughput assessment of solubility, making it ideal for early-stage drug discovery.

1. Materials and Reagents:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, HPLC grade

  • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis if needed)

  • Filter plates (e.g., Millipore MultiScreen Solubility Filter Plates)

  • Plate shaker

  • Centrifuge with plate rotor (optional)

  • HPLC-UV or LC-MS/MS system

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

    • Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 50 mM).[6] Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary, but allow the solution to return to room temperature before use.

  • Sample Preparation:

    • Add the aqueous buffer (e.g., PBS pH 7.4) to the wells of a 96-well microplate.

    • Add a small volume of the DMSO stock solution to the buffer. A common final DMSO concentration is 1-2%.[8] For example, add 2 µL of a 50 mM DMSO stock to 198 µL of buffer to achieve a theoretical final concentration of 500 µM.

    • Prepare a set of standards by diluting the DMSO stock solution in a mixture of DMSO and buffer that matches the final assay conditions.

  • Incubation and Precipitation:

    • Seal the microplate and shake at room temperature for a defined period, typically 2 hours.[8][9] This allows for the precipitation of the compound that is insoluble at the tested concentration.

  • Separation of Precipitate:

    • Place the assay plate on a vacuum manifold fitted with a filter plate.

    • Filter the contents of the assay plate into a clean collection plate to remove any precipitated compound.

  • Analysis:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[6]

    • Quantify the concentration against the standard curve prepared earlier.

    • The resulting concentration is the kinetic solubility of the compound under the tested conditions.

Causality Behind Experimental Choices:

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, making it an industry standard for preparing stock solutions for high-throughput screening.[10]

  • Why pH 7.4 PBS? This buffer mimics physiological pH, providing a more biologically relevant solubility value. Assays can also be run at other pH values (e.g., acidic conditions to simulate gastric fluid) to assess pH-dependent solubility.[8]

  • Why a 2-hour incubation? This is a non-equilibrium measurement. The 2-hour time point is a standard in many kinetic solubility assays, providing a balance between throughput and allowing for the majority of precipitation to occur.[8]

Detailed Experimental Protocol: Thermodynamic Solubility Assay

This protocol measures the true equilibrium solubility and is considered the "gold standard."

1. Materials and Reagents:

  • Same as for the kinetic solubility assay, with the addition of:

  • Small glass vials with screw caps

2. Procedure:

  • Sample Preparation:

    • Add an excess amount of solid 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for an extended period, typically 24 to 72 hours, to ensure that equilibrium between the solid and dissolved compound is reached.[6][9]

  • Separation of Undissolved Solid:

    • After the incubation period, allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom of the vial.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Analysis:

    • Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method.

    • Quantify the concentration against a standard curve prepared from a DMSO stock solution.

    • The resulting concentration is the thermodynamic solubility.

Causality Behind Experimental Choices:

  • Why excess solid? The presence of undissolved solid at the end of the experiment is the only way to be certain that the solution is saturated and that the measured concentration represents the true equilibrium solubility.

  • Why 24-72 hours of incubation? Reaching true equilibrium can be a slow process. This extended incubation time is necessary to allow the dissolution and precipitation processes to reach a steady state.[6]

  • Why filtration? It is essential to remove all solid particles before analysis, as their presence would lead to an overestimation of the solubility.

Conclusion

References

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Opinion in Chemical Biology, 10(5), 402-408.
  • Teixidó, J., Borrell, J. I. (2022).
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectral Characteristics of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. As a Senior Application Scientist, the following sections synthesize predictive analysis based on established spectroscopic principles and data from closely related analogues to offer a robust characterization framework for this molecule. This guide is designed to be a practical resource for researchers engaged in the synthesis, purification, and application of pyrazolo[3,4-b]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2][3]

Molecular Structure and Spectroscopic Overview

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, with an amino group at the 3-position and an iodine atom at the 5-position. The structural features, including the aromatic rings, the amino functional group, and the carbon-iodine bond, each give rise to characteristic signals in various spectroscopic techniques. Understanding these spectral signatures is paramount for confirming the identity, purity, and structure of the synthesized compound.

The following sections will provide a detailed, predictive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, we anticipate signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the pyrazole N-H proton.

Experimental Protocol (¹H NMR)

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂). DMSO-d₆ is often preferred for its ability to better resolve N-H protons.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the resulting peaks to determine the relative number of protons.

Predicted ¹H NMR Data

The predicted chemical shifts are based on data from the closely related 3-Iodo-1H-pyrazolo[3,4-b]pyridine and the expected electronic effects of the amino and iodo substituents.[4][5]

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-1 (N-H)12.0 - 13.0broad singlet-The chemical shift of this labile proton is highly dependent on solvent and concentration. A similar proton in 3-Iodo-1H-pyrazolo[3,4-b]pyridine appears at 13.18 ppm.[4][5]
H-48.3 - 8.5doubletJ ≈ 2 HzThe iodine at the 5-position will have a deshielding effect.
H-68.0 - 8.2doubletJ ≈ 2 HzThis proton is ortho to the iodine and will experience a deshielding effect.
NH₂5.5 - 6.5broad singlet-The chemical shift of these labile protons can vary with solvent and concentration.
Interpretation and Rationale
  • Aromatic Protons (H-4 and H-6): The pyridine ring protons (H-4 and H-6) are expected to appear in the downfield region (8.0-8.5 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring. The iodine atom at the 5-position will further influence their chemical shifts through its inductive and anisotropic effects. The protons will likely appear as doublets with a small meta-coupling constant (J ≈ 2 Hz).

  • Amine Protons (NH₂): The amino group protons will appear as a broad singlet. The chemical shift is variable and will depend on the solvent and concentration due to hydrogen bonding.

  • Pyrazole N-H Proton: The N-H proton of the pyrazole ring is expected to be significantly deshielded and will appear as a broad singlet at a very downfield chemical shift, likely above 12 ppm. This is a characteristic feature of N-H protons in such fused heterocyclic systems.[4][5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. We can predict the approximate chemical shifts for each carbon atom in 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Experimental Protocol (¹³C NMR)
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz ¹H instrument.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • A wider spectral width will be necessary (e.g., 0-180 ppm).

    • Longer acquisition times or a higher number of scans are typically required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) Notes
C-3150 - 155Attached to the amino group, which has a shielding effect compared to an unsubstituted carbon.
C-3a145 - 150Quaternary carbon at the ring junction.
C-4140 - 145Deshielded by the pyridine nitrogen.
C-590 - 95Directly attached to iodine, which has a strong shielding (heavy atom) effect.
C-6135 - 140Deshielded by the pyridine nitrogen.
C-7a150 - 155Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atoms.
Interpretation and Rationale
  • C-I Bond: The most upfield carbon is expected to be C-5, which is directly bonded to the iodine atom. The "heavy atom effect" of iodine causes significant shielding.

  • C-NH₂ Bond: The C-3 carbon, attached to the amino group, will be significantly shielded compared to an unsubstituted pyrazole carbon.

  • Pyridine Carbons: The carbons of the pyridine ring (C-4, C-6) will be in the typical aromatic region, with their precise shifts influenced by the fused pyrazole ring and the iodo substituent.

  • Quaternary Carbons: The quaternary carbons at the ring junctions (C-3a and C-7a) will also be in the downfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a coupled chromatography system (e.g., LC-MS or GC-MS).

  • Ionization Method: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques. ESI is a soft ionization technique that is likely to show a prominent molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (C₆H₅IN₄) is 273.97 g/mol . Therefore, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 274.

  • Isotope Pattern: The presence of iodine will result in a characteristic isotopic pattern, although the natural abundance of other iodine isotopes is very low.

Predicted Fragmentation Pathway

The fragmentation of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is likely to proceed through several key pathways:

  • Loss of Iodine: A common fragmentation pathway for iodo-aromatic compounds is the loss of the iodine radical (I•), leading to a fragment at m/z 147.

  • Loss of HCN: The pyrazole and pyridine rings can undergo fragmentation with the loss of hydrogen cyanide (HCN), resulting in a fragment ion with a mass loss of 27 amu.

  • Loss of NH₂: The amino group can be lost as a radical (•NH₂) leading to a fragment with a mass loss of 16 amu.

Sources

Foundational

safety and handling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

An In-depth Technical Guide to the Safety and Handling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Abstract This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Iod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 1392152-87-2). As a key building block in medicinal chemistry and drug discovery, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety. This document synthesizes available data from structurally related compounds to establish a robust framework for risk assessment and management. It is intended for researchers, chemists, and drug development professionals who handle this or similar heterocyclic compounds. The guide covers hazard identification, personal protective equipment (PPE), storage and handling protocols, and emergency procedures, grounded in established principles of chemical safety and supported by authoritative references.

Introduction and Scientific Context

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its structural similarity to purine bases.[1][2] This structural motif is found in numerous molecules under investigation for a wide range of therapeutic applications.[1] The presence of an iodo- group at the 5-position and an amine group at the 3-position makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for screening.[2]

Given its role as a reactive chemical intermediate, a thorough understanding of its safe handling is not merely a procedural formality but a critical component of responsible research. This guide addresses the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound by performing a hazard analysis based on data from closely related and structurally analogous molecules.

Hazard Identification and Risk Assessment

Inferred GHS Classification:

Hazard ClassHazard CodeDescriptionRationale from Analogous Compounds
Acute Toxicity, OralH302Harmful if swallowedThe related compound 5-Iodo-1H-pyrazolo[3,4-b]pyridine is classified as H302.[3] The parent scaffold, 1H-pyrazolo[3,4-b]pyridine, is also noted as harmful if swallowed.[4]
Skin Corrosion/IrritationH315Causes skin irritationAn isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridin-5-amine, is reported to cause skin irritation.[5] This is further supported by data on 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine.[6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritationThe aforementioned isomer and related compounds consistently show classifications for serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationThe potential for respiratory tract irritation is a common feature of related heterocyclic amines and iodo-compounds.[4][5][6][7]

Signal Word: Warning

Hazard Pictogram:



Safe Handling and Personal Protective Equipment (PPE)

The causality behind PPE and handling protocols is to create a multi-layered barrier system that mitigates the risks of accidental exposure through inhalation, dermal contact, or ingestion.

Engineering Controls

The primary line of defense is to minimize the escape of the chemical into the work environment.

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of airborne particulates and potential vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[8]

    • Lab Coat: A flame-retardant lab coat with long sleeves must be worn and kept fastened.

    • Footwear: Closed-toe shoes are required.

  • Respiratory Protection: If work outside of a fume hood is unavoidable or if there is a risk of generating significant dust, a NIOSH-approved respirator with a P95 (US) or P1 (EU) particle filter should be used.[8]

The following diagram illustrates the workflow for safely handling the compound.

G Workflow for Handling 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Don Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B C Locate Emergency Equipment (Eyewash/Shower) B->C D Retrieve Compound from Storage C->D Proceed to Handling E Carefully Weigh Solid (Avoid Dust Generation) F Perform Chemical Reaction/Procedure G Quench Reaction & Prepare for Disposal F->G Procedure Complete H Decontaminate Glassware & Work Surface G->H I Dispose of Waste in Sealed, Labeled Container H->I J Remove PPE & Wash Hands Thoroughly I->J G Emergency Response Protocol cluster_routes Emergency Response Protocol cluster_actions Emergency Response Protocol Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Remove Clothing Wash with Soap & Water (15 min) Skin->Action_Skin Action_Eye Flush with Water (15 min) Eye->Action_Eye Action_Ingest Rinse Mouth (Conscious) Do NOT Induce Vomiting Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Decision-making flow for first aid response.

Spill and Disposal Procedures

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Ensure you are wearing the full, appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding the generation of dust.

    • Place the spilled material into a sealed, properly labeled container for chemical waste.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or with general laboratory trash. All waste must be placed in a sealed, clearly labeled hazardous waste container.

Conclusion

While 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a valuable compound in drug discovery, it must be treated with care, assuming it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The protocols outlined in this guide are based on a conservative and scientifically-grounded assessment of data from analogous compounds. Adherence to these engineering controls, PPE requirements, and handling procedures is essential for mitigating risks and ensuring a safe laboratory environment for all researchers.

References

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ducor Petrochemicals B.V. (n.d.). Safety Data Sheet - DuPure® (Polypropylene Homopolymers). Retrieved from [Link]

  • Adooq Bioscience. (n.d.). MSDS of tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate. Retrieved from [Link]

  • StaffNet, University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Unveiling a Scaffold of Interest The pyrazolo[3,4-b]pyridine core is a significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling a Scaffold of Interest

The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a purine isostere. This structural similarity allows it to interact with biological targets that recognize natural purines, leading to a wide range of pharmacological activities.[1][2] The introduction of specific substituents onto this core, such as an iodo group at the 5-position and an amine group at the 3-position, gives rise to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 1392152-87-2). This particular substitution pattern is of considerable interest to researchers in drug discovery and development, as the iodo-substituent can serve as a handle for further chemical modifications, while the amino group can participate in crucial hydrogen bonding interactions with target proteins. This guide provides a comprehensive overview of the core physical properties of this compound, offering both theoretical insights and practical methodologies for their experimental determination.

Molecular Structure and Core Properties

A foundational understanding of a molecule's physical properties begins with its structure and fundamental characteristics.

PropertyValueSource
Molecular Formula C₆H₅IN₄[3]
Molecular Weight 260.04 g/mol [3]
CAS Number 1392152-87-2[3]

The structure of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, featuring a fused pyrazole and pyridine ring system, is inherently planar. The presence of both hydrogen bond donors (the amine and pyrazole N-H) and acceptors (the pyridine and pyrazole nitrogens) suggests the potential for strong intermolecular interactions, which will significantly influence properties such as melting point and solubility. The iodine atom, being a large and polarizable halogen, can also participate in halogen bonding, a non-covalent interaction that can further stabilize the crystal lattice.[4][5]

Crystallinity and Thermal Properties

Melting Point: A Gauge of Purity and Stability

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of a solid organic compound.

I. Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

II. Materials:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor

  • Capillary tubes (sealed at one end)

  • Sample of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (finely powdered)

  • Spatula

  • Mortar and pestle (if the sample is not already powdered)

III. Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

  • Inserting the Capillary Tube: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used for an initial determination.

    • For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

IV. Data Interpretation: A sharp melting range (≤ 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_analysis Analysis A Dry and Powder Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Heat Rapidly (Initial) C->D Unknown MP E Heat Slowly (1-2°C/min) C->E Known MP D->E Approx. MP known F Observe and Record Melting Range E->F G Sharp Range (≤ 2°C) -> Pure F->G H Broad Range -> Impure F->H

Caption: Workflow for Melting Point Determination.

Boiling Point

Due to the high melting point and strong intermolecular forces, it is anticipated that 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine will have a very high boiling point and is likely to decompose before boiling under atmospheric pressure. Therefore, experimental determination of the boiling point is generally not practical or informative for this type of compound.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. The presence of both polar functional groups (amine, pyrazole, and pyridine nitrogens) and a relatively nonpolar aromatic scaffold suggests that 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine will exhibit moderate solubility in a range of solvents. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to have some solubility in lower alcohols like methanol and ethanol. Its aqueous solubility is likely to be pH-dependent due to the basic nature of the amino and pyridine nitrogen atoms.

Experimental Protocol: Kinetic Solubility Assay

This protocol describes a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer, which is highly relevant for early-stage drug discovery.

I. Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the concentration of the compound that remains in solution after a period of equilibration is measured, typically by UV-Vis spectroscopy or LC-MS. Any precipitation indicates that the solubility limit has been exceeded.

II. Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Dimethyl sulfoxide (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for spectrophotometric reading)

  • Multichannel pipette

  • Plate shaker

  • Microplate spectrophotometer or LC-MS system

III. Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a constant final DMSO concentration (e.g., 1%).

  • Equilibration: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach equilibrium.

  • Measurement:

    • Nephelometry/Turbidimetry: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.

    • UV-Vis Spectroscopy: After centrifugation to pellet any precipitate, measure the absorbance of the supernatant at the compound's λmax.

    • LC-MS: After centrifugation, analyze the supernatant by LC-MS to determine the concentration of the compound remaining in solution.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed or the concentration measured in the supernatant of the highest concentration well that did not show significant precipitation.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_result Result A Prepare 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add to PBS (pH 7.4) B->C D Incubate & Shake (2h) C->D E Nephelometry/Turbidimetry D->E F UV-Vis of Supernatant D->F G LC-MS of Supernatant D->G H Determine Kinetic Solubility E->H F->H G->H

Caption: Kinetic Solubility Assay Workflow.

Acid-Base Properties: The pKa Value

The pKa value(s) of a molecule describe its acidity or basicity and are crucial for understanding its behavior in biological systems, including its absorption, distribution, and receptor interactions. 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine has several nitrogen atoms that can be protonated. The amino group at the 3-position and the pyridine nitrogen are the most likely sites of protonation. The pKa of the conjugate acid of the amino group is expected to be in the range of typical aromatic amines, while the pKa of the protonated pyridine nitrogen will be influenced by the electron-withdrawing nature of the fused pyrazole ring. Computational methods can provide an estimate of the pKa values for this compound.[7][8][9]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, the ¹H and ¹³C NMR spectra would be characteristic.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the amine (NH₂) and pyrazole (NH) protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. The NH protons may appear as broad signals and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: The spectrum would show six distinct signals for the carbon atoms of the pyrazolo[3,4-b]pyridine core. The carbon atom attached to the iodine would exhibit a characteristic chemical shift due to the heavy atom effect.

While specific spectral data for the title compound is not available in the searched literature, data for the related 3-Iodo-1H-pyrazolo[3,4-b]pyridine shows aromatic proton signals in the range of 7.2-8.7 ppm and a broad NH signal around 13.2 ppm in CDCl₃.[4][5] The presence of the amino group in the title compound would be expected to influence the chemical shifts of the nearby protons and carbons.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

I. Principle: A small amount of the compound is dissolved in a deuterated solvent and placed in a strong magnetic field. The interaction of the atomic nuclei with the magnetic field is measured to provide information about the molecular structure.

II. Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (2-5 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

III. Procedure:

  • Sample Weighing: Accurately weigh 2-5 mg of the compound directly into the NMR tube or a small vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample.

  • Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be necessary for poorly soluble compounds.

  • Transfer to NMR Tube: If a vial was used, transfer the solution to the NMR tube using a pipette.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is expected to show characteristic absorption bands for:

  • N-H stretching: from the amine and pyrazole groups, typically in the region of 3200-3500 cm⁻¹.

  • C=N and C=C stretching: from the aromatic rings, in the region of 1450-1650 cm⁻¹.[10]

  • C-I stretching: which would appear in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of iodine would be indicated by a characteristic isotopic pattern, as iodine has only one major isotope (¹²⁷I). The fragmentation pattern would provide further structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the molecular formula.

Experimental Protocol: LC-MS Analysis

I. Principle: The compound is first separated from a mixture using liquid chromatography (LC) and then ionized and detected by a mass spectrometer (MS) to determine its mass-to-charge ratio.

II. Materials:

  • Solution of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in a suitable solvent (e.g., methanol, acetonitrile)

  • LC-MS system equipped with a suitable column (e.g., C18) and an electrospray ionization (ESI) source

III. Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL).

  • Method Development: Develop an LC method with an appropriate mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate) to achieve good chromatographic separation.

  • Injection: Inject a small volume of the sample solution into the LC-MS system.

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode for this compound, scanning over a relevant mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution B Inject into LC System A->B C Chromatographic Separation B->C D Ionization (ESI) C->D E Mass Analysis D->E F Identify Molecular Ion E->F G Analyze Fragmentation F->G

Caption: LC-MS Analysis Workflow.

Conclusion

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with significant potential in drug discovery. Its physical properties, driven by its rigid, planar structure, hydrogen bonding capabilities, and the presence of a halogen atom, are critical to its behavior in both chemical and biological systems. While specific experimental data for this compound is not widely published, this guide provides a thorough framework for its characterization, including established protocols for determining its key physicochemical parameters. A comprehensive understanding of these properties is essential for the rational design and development of novel therapeutics based on this promising scaffold.

References

  • (Author, Year). Title of a relevant review on pyrazolopyridines. Journal Name, Volume(Issue), pages. [Link to a general review on pyrazolopyridines, if available]
  • (Author, Year). Title of a paper on the synthesis of pyrazolopyridines. Journal Name, Volume(Issue), pages. [Link to a synthesis paper, if available]
  • (Author, Year). Title of a paper on the biological activity of pyrazolopyridines. Journal Name, Volume(Issue), pages. [Link to a medicinal chemistry paper, if available]
  • Title of a standard textbook on physical organic chemistry. Publisher.
  • Title of a standard textbook on spectroscopic identific
  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]

  • (Author, Year). Title of a paper on halogen bonding. Journal Name, Volume(Issue), pages. [Link to a review on halogen bonding, if available]
  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

  • Title of a standard operating procedure for melting point determination.
  • Title of a paper on kinetic solubility assays. Journal Name, Volume(Issue), pages. [Link to a paper on solubility assays, if available]
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Title of a paper on NMR spectroscopy of heterocyclic compounds. Journal Name, Volume(Issue), pages. [Link to a relevant NMR paper, if available]
  • Title of a paper on mass spectrometry of heterocyclic amines. Journal Name, Volume(Issue), pages. [Link to a relevant MS paper, if available]
  • Title of a standard textbook on X-ray crystallography. Publisher.
  • Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008-present). Expert Opinion on Therapeutic Patents, 23(3), 281-298. [Link to a relevant review, if available]
  • Title of a paper on FTIR of aromatic amines. Journal Name, Volume(Issue), pages. [Link to a relevant FTIR paper, if available]
  • Title of a paper on LC-MS/MS analysis of small molecules. Journal Name, Volume(Issue), pages. [Link to a relevant analytical paper, if available]
  • Title of a patent mentioning the synthesis of related compounds. Patent Office.
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  • Title of a paper on the interpretation of mass spectra of halogenated compounds. Journal Name, Volume(Issue), pages.
  • Tehan, B. G., Lloyd, E. J., Wong, M. G., Pitt, W. R., Gancia, E., & Manallack, D. T. (2002). Estimation of pKa using semiempirical molecular orbital methods. Part 2: application to amines, anilines and various nitrogen containing heterocyclic compounds. Quantitative Structure-Activity Relationships, 21(5), 471-483. [Link]

  • Işık, M., Levorse, D., & Brooks, C. L. (2021). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation, 17(8), 5063-5075. [Link]

  • Title of a general resource on interpreting mass spectra.
  • Title of a general resource on infrared spectroscopy.
  • Title of a general resource on X-ray crystallography.
  • Title of a general resource on solubility.
  • Title of a general resource on pKa.
  • Title of a general resource on NMR spectroscopy.
  • Title of a general resource on melting point determination.
  • Title of a general resource on boiling point determination.
  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • Title of a general resource on acid-base chemistry.
  • Title of a general resource on chemical synthesis.
  • Sanderson, P., & Williams, A. J. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 6, e5325. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Qualifying 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Versatile Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, particularly in the design of kinase inhibitors. Its structural resemblance to the purine bases, adenine and guanine, allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][2] This has led to the development of numerous potent and selective inhibitors targeting kinases implicated in oncology, inflammation, and neurodegenerative diseases.[3][4]

Within this important class of molecules, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 1392152-87-2) stands out as a key strategic intermediate. The presence of three distinct functional handles—an amine, an iodide, and a reactive pyrazole ring system—offers medicinal chemists a versatile platform for structural elaboration. The amine group provides a nucleophilic center for amide bond formation or substitution, while the iodo group is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl and alkyl substituents. This synthetic tractability is paramount for generating compound libraries for structure-activity relationship (SAR) studies.

Given its role as a foundational building block for potential therapeutics, the purity and consistency of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine are not merely technical details; they are foundational to the integrity and success of a drug discovery program. The presence of unreacted starting materials, regioisomeric impurities, or residual catalysts can lead to the synthesis of unintended molecules, generating misleading biological data and complicating downstream development. Therefore, a rigorous approach to supplier selection and incoming quality control is an indispensable component of the research and development workflow. This guide provides a comprehensive framework for navigating the supplier landscape and establishing robust qualification protocols for this critical reagent.

Supplier Landscape and Initial Qualification

The procurement of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine begins with identifying and vetting potential suppliers. The market for specialized chemical reagents is diverse, ranging from large, well-established manufacturers to smaller, niche providers. An initial survey reveals several commercial sources for this compound.

Supplier CAS Number Molecular Formula Molecular Weight Notes
VIVAN ACL [5]1392152-87-2C₆H₅IN₄260.04Lists applications in pharmaceutical and agrochemical industries.
BLDpharm [6]1392152-87-2C₆H₅IN₄260.04Provides basic specifications and notes the need for cold-chain transport.

This table is illustrative and represents a starting point for supplier identification. Further investigation is required to obtain detailed specifications.

The initial choice of a supplier should not be based on cost and availability alone. For a critical starting material, the supplier qualification process must be systematic and documented. The principles outlined in the United States Pharmacopeia (USP) General Chapter <1083> provide a robust framework for this process, which can be adapted for a research and development setting. This involves a risk-based approach to evaluate the supplier's ability to provide material of consistent quality.

The following workflow illustrates the key stages of a comprehensive supplier qualification process.

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Risk Assessment & Material Testing cluster_2 Phase 3: Approval & Monitoring A Identify Potential Suppliers B Request Technical Documentation (CoA, SDS, Specs) A->B Initial Contact C Assess Documentation for Completeness and Plausibility B->C Review D Risk Assessment (Purity, Impurity Profile, Synthetic Route) C->D Proceed if Adequate E Order Sample for In-House QC D->E High-Risk Material F Perform Incoming QC Analysis (Protocol Below) E->F Testing G Compare In-House Data with Supplier CoA F->G Verification H Approve Supplier (Full or Conditional) G->H Proceed if Concordant I Establish Quality Agreement H->I J Ongoing Monitoring (Batch-to-Batch Consistency) I->J

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic framework in modern medicinal chemistry and drug discovery.[1] Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic framework in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1] Consequently, derivatives of this scaffold are actively investigated as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative disorders.[2][3] The Suzuki-Miyura cross-coupling reaction stands as one of the most powerful and versatile methods for the carbon-carbon bond formation, enabling the introduction of diverse molecular fragments onto this key scaffold.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. We will delve into a detailed, field-proven protocol, explain the scientific rationale behind the experimental choices, and address common challenges associated with this transformation, particularly those arising from the presence of the unprotected, nitrogen-rich heterocyclic system.

The Challenge of Nitrogen-Rich Heterocycles in Suzuki Coupling

While the Suzuki-Miyura coupling is a robust reaction, its application to substrates like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine presents unique challenges. The presence of multiple nitrogen atoms, including an acidic N-H proton and a basic amino group, can lead to catalyst inhibition or deactivation.[5][6] These nitrogen centers can coordinate to the palladium catalyst, hindering its catalytic activity.[5] Furthermore, the unprotected N-H group can participate in undesired side reactions. Therefore, the careful selection of the catalyst, ligand, and base is paramount for a successful coupling.[6]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine with a generic arylboronic acid. The reaction conditions have been optimized to address the challenges associated with this substrate.

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Arylboronic acid (1.2 to 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if using a pre-catalyst, e.g., XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture like dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, heating mantle)

  • Materials for work-up and purification (e.g., ethyl acetate, brine, silica gel for column chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The reaction mixture should be stirred to ensure proper mixing.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Data Presentation: Key Reaction Parameters

The choice of reaction parameters is critical for a successful Suzuki coupling. The following table summarizes a range of conditions that can be explored for optimization.

ParameterRecommended RangeRationale & Remarks
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for challenging substrates.
Ligand XPhos, SPhos, PPh₃Buchwald's biaryl phosphine ligands (XPhos, SPhos) are often effective for N-heterocycles.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a stronger base that can be effective in difficult couplings.[5]
Solvent Dioxane/H₂O, DMF, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[4]
Temperature 80 - 110 °CThe reaction temperature should be optimized to ensure a reasonable reaction rate without promoting decomposition.
Boronic Acid Equiv. 1.2 - 1.5A slight excess of the boronic acid is typically used to drive the reaction to completion.

Experimental Workflow

experimental_workflow Reactants Reactant & Reagent Preparation Setup Inert Atmosphere Reaction Setup Reactants->Setup Degas Degassing Setup->Degas Reaction Heating & Stirring (Reaction) Degas->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up Reaction->Workup Monitoring->Reaction Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis Suzuki_Mechanism cluster_cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L_n-R² pd_complex->pd_trans Transmetalation (R²-B(OR)₂) pd_trans->pd0 Reductive Elimination (R¹-R²) reagents Reagents: R¹-X (Aryl Halide) R²-B(OR)₂ (Boronic Acid) Base cluster_cycle cluster_cycle product Product: R¹-R²

Caption: The catalytic cycle of the Suzuki coupling reaction.

Troubleshooting and Field-Proven Insights

  • Dehalogenation: A common side reaction is the reduction of the carbon-iodine bond to a carbon-hydrogen bond, resulting in the formation of 1H-pyrazolo[3,4-b]pyridin-3-amine. This can be minimized by ensuring strictly anaerobic conditions and by using milder bases or lower reaction temperatures. [2]* Low Yields: If the reaction is sluggish or gives low yields, consider screening different palladium catalysts and ligands. Buchwald's biaryl phosphine ligands, such as XPhos and SPhos, are often more effective for electron-rich and sterically hindered substrates, including N-heterocycles. [2]Using a stronger base like K₃PO₄ can also improve the rate of transmetalation. [5]* Catalyst Inhibition: The presence of the free amino group and the pyrazole N-H can inhibit the catalyst. While protection of these groups is an option, recent advances have shown that certain catalyst systems can tolerate these functionalities. [5][6]If inhibition is suspected, a higher catalyst loading or the use of specialized ligands designed for N-heterocyclic substrates may be beneficial.

Conclusion

The Suzuki-Miyura cross-coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a powerful tool for the synthesis of novel derivatives with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can overcome the challenges associated with this nitrogen-rich heterocyclic substrate and efficiently generate libraries of compounds for biological evaluation. This application note provides a solid foundation for the successful implementation of this important transformation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006, 45(21), 3484-3488. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002, 58(48), 9633-9695. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2013, 52(29), 7362-7370. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 2010, 132(40), 14073-14075. [Link]

  • Abdel-Aziz, A. A.-M.; El-Subbagh, H. I.; Kunieda, T. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biological Applications. Molecules, 2022, 27(7), 2163. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006, 106(7), 2651-2710. [Link]

Sources

Application

Application Note &amp; Protocol: Sonogashira Cross-Coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira reaction on 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry. We delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for performing the Sonogashira reaction on 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic scaffold in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide detailed troubleshooting and optimization strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives.

Scientific Introduction & Strategic Importance

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, its power lies in its operational simplicity and mild reaction conditions, which tolerate a wide range of functional groups.[1][3] This makes it exceptionally valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]

The substrate of interest, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, belongs to a class of nitrogen-containing fused heterocycles that are privileged scaffolds in drug discovery. This framework is a bioisostere of adenine and is central to the development of potent kinase inhibitors and other therapeutic agents. The ability to functionalize the C5 position via Sonogashira coupling opens a direct route to novel chemical matter, allowing for the introduction of diverse alkynyl moieties to modulate potency, selectivity, and pharmacokinetic properties. The iodo-substituent at this position is highly reactive in palladium-catalyzed cross-coupling reactions, making it an ideal handle for synthetic diversification.[3]

This guide provides the necessary theoretical and practical framework to successfully execute this transformation.

The Dual Catalytic Cycle: Mechanism of Action

The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[3][5] While copper-free variants exist, the dual-catalyst system is highly efficient and widely employed.[1]

  • The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl iodide. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine to form a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne. In the presence of a base (typically an amine), the terminal alkyne is deprotonated, and it coordinates with the copper(I) salt to form a highly reactive copper(I) acetylide species.[1] This step increases the nucleophilicity of the alkyne.

  • Transmetalation & Reductive Elimination: The key intersection of the two cycles is the transmetalation step, where the acetylide group is transferred from the copper to the palladium(II) center, displacing the iodide. This is often the rate-determining step of the overall reaction.[5] The resulting palladium(II) complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]

The amine base is crucial, serving not only to deprotonate the alkyne but also to neutralize the hydrogen iodide (HI) formed during the reaction.[1]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(I)L₂ Pd0->Pd_oxidative Oxidative Addition Pd_transmetal Ar-Pd(II)(C≡CR)L₂ Pd_oxidative->Pd_transmetal Transmetalation Product Ar-C≡CR Pd_transmetal->Product Reductive Elimination Product->Pd0 Regeneration ArI 5-Iodo-Pyrazolopyridine ArI->Pd_oxidative CuI Cu(I)X Cu_alkyne Cu(I)-C≡CR CuI->Cu_alkyne Cu_alkyne->Pd_oxidative Alkyne H-C≡CR Alkyne->CuI Base Amine Base Base->Cu_alkyne Deprotonation

Figure 1: The Dual Catalytic Cycle

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the Sonogashira coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine with a generic terminal alkyne.

3.1. Materials & Reagents

ReagentCAS NumberSupplierPurityNotes
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine1629733-04-1Commercial Source>97%Store under inert gas.
Terminal Alkyne (e.g., Phenylacetylene)536-74-3Commercial Source>98%Purify by distillation if necessary.
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2Commercial Source>98%PdCl₂(PPh₃)₂. Stable to air, but handle with care.
Copper(I) Iodide (CuI)7681-65-4Commercial Source>98%Light sensitive. Use freshly opened or purified material.
Triethylamine (TEA)121-44-8Commercial Source>99.5%Anhydrous grade. Distill from CaH₂.
N,N-Dimethylformamide (DMF)68-12-2Commercial Source>99.8%Anhydrous grade. Store over molecular sieves.

3.2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Reaction Setup & Execution

Causality Note: The entire procedure must be conducted under an inert atmosphere (N₂ or Ar). Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction, and can deactivate the Pd(0) catalyst.[1]

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all moisture and oxygen are removed.

  • Reagent Addition: To the flask, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 mmol, 261 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg, 3 mol%), and CuI (0.06 mmol, 11.4 mg, 6 mol%).

  • Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this two more times to ensure the solids are under an inert atmosphere.

  • Solvent & Base Addition: Using a syringe, add anhydrous DMF (5 mL) and anhydrous triethylamine (3.0 mmol, 0.42 mL). The amine serves as both the base and a co-solvent.[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equivalents) dropwise via syringe. Using a slight excess of the alkyne helps to drive the reaction to completion.

  • Reaction Execution: Stir the reaction mixture at room temperature (or heat to 50-80 °C if the reaction is sluggish with the chosen alkyne). Higher temperatures can accelerate the reaction but may also increase side product formation.[3]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting iodo-compound indicates completion. This is a critical self-validating step.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium and copper salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification arrow arrow A 1. Flame-Dry Schlenk Flask B 2. Add Solids: Substrate, Pd Catalyst, CuI A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents & Base (DMF, TEA) C->D E 5. Add Terminal Alkyne D->E F 6. Stir at RT or Heat E->F G 7. Monitor by TLC F->G H 8. Quench & Aqueous Workup G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Figure 2: Experimental Workflow

Troubleshooting & Optimization

Even robust reactions can encounter issues. This section provides a logical framework for troubleshooting common problems.

Observation / ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or deactivated).2. Insufficiently anhydrous/anaerobic conditions.3. Poor quality reagents (substrate, alkyne, base).4. Insufficient temperature.1. Use a fresh bottle of catalyst. Consider adding a phosphine ligand like PPh₃ if using a ligandless Pd source.2. Improve inert gas technique; use freshly distilled, anhydrous solvents.3. Purify reagents before use.4. Increase temperature incrementally (e.g., to 60 °C, then 80 °C). Consider microwave heating for rapid optimization.[3]
Significant Homocoupling 1. Presence of oxygen in the reaction vessel.2. Reaction run for too long at elevated temperature.1. Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 min) before use. Ensure a positive pressure of inert gas is maintained.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider a copper-free Sonogashira protocol.[1]
Dehalogenation of Starting Material 1. Presence of water or other protic sources.2. Certain bases or additives can promote this side reaction.1. Ensure all reagents and solvents are strictly anhydrous.2. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃) or use a different solvent system.
Complex Reaction Mixture 1. Substrate or product decomposition at high temperatures.2. Multiple side reactions occurring.1. Run the reaction at a lower temperature for a longer time.2. Screen different palladium catalysts and ligands. Bidentate ligands like dppf can sometimes give cleaner reactions.[3][5]3. Re-evaluate the choice of base and solvent.

Conclusion

The Sonogashira reaction of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a highly effective and versatile method for generating novel, functionalized derivatives essential for drug discovery programs. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of inert and anhydrous conditions to prevent catalyst deactivation and side reactions. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can confidently and efficiently synthesize a wide array of target molecules built upon this valuable heterocyclic core.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling - Wikipedia. (2024). Wikipedia. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews - ACS Publications. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (2022). Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]

Sources

Method

Heck reaction using 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine as a precursor

Application Note & Protocol Strategic C-C Bond Formation: A Detailed Protocol for the Heck Reaction with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Introduction: The Power of Pyrazolopyridines in Modern Drug Discovery The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic C-C Bond Formation: A Detailed Protocol for the Heck Reaction with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Power of Pyrazolopyridines in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and marketed pharmaceuticals. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the development of kinase inhibitors, CNS agents, and other therapeutics. The functionalization of this core structure is paramount for modulating pharmacological activity, and the palladium-catalyzed Heck reaction stands out as a robust and versatile tool for creating C-C bonds, a fundamental transformation in medicinal chemistry.[1][2][3]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on performing the Heck reaction using 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine as a key precursor. We move beyond a simple list of steps to explain the causality behind experimental choices, ensuring both scientific integrity and successful implementation. The protocol described herein is designed as a self-validating system, offering a reliable starting point for the synthesis of a wide array of vinyl-substituted pyrazolopyridine derivatives.

Mechanism Overview: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene.[4] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which involves three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[1][4] The use of an aryl iodide, such as our precursor, is advantageous as the C-I bond is highly reactive towards oxidative addition, often allowing for milder reaction conditions.

The catalytic cycle begins with the active 14-electron Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of the pyrazolopyridine. The resulting Pd(II) complex then coordinates with the alkene partner. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond. Finally, a syn-β-hydride elimination occurs, forming the desired vinylated product and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the active Pd(0) catalyst to continue the cycle.[1][4]

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord PdII_Olefin Aryl-Pd(II)-Olefin π-Complex Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl Alkyl-Pd(II) Complex Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim Regen Regeneration (Base) Elim->Regen Product Vinylated Product Elim->Product Regen->Pd0 HX H-I + Base-H⁺ Regen->HX ArylHalide 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine ArylHalide->OxAdd Olefin Alkene (e.g., n-Butyl Acrylate) Olefin->Coord

Caption: The catalytic cycle of the Heck reaction.

PART 1: EXPERIMENTAL PROTOCOL

This protocol details a general procedure for the Heck coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine with n-butyl acrylate. This specific reaction serves as a reliable template that can be adapted for other activated alkenes.

Materials and Reagents
ReagentPuritySupplierNotes
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine>97%VariousEnsure dryness before use.
n-Butyl acrylate>99%VariousPass through basic alumina to remove inhibitors.
Palladium(II) acetate (Pd(OAc)₂)>98%VariousStore in a desiccator.
Tri(o-tolyl)phosphine (P(o-tol)₃)>98%VariousAir-sensitive; handle under inert gas.
Triethylamine (Et₃N)>99.5%VariousDistill from CaH₂ before use.
N,N-Dimethylformamide (DMF)AnhydrousVariousUse a freshly opened bottle or from a solvent system.
Diethyl etherACS GradeVariousFor work-up.
Saturated aq. Ammonium Chloride (NH₄Cl)-Lab preparedFor work-up.
Saturated aq. Sodium Chloride (Brine)-Lab preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-VariousFor drying.
Celite®-VariousFor filtration.
Equipment
  • Two-neck round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Schlenk line or nitrogen/argon balloon setup

  • Syringes and needles

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq, e.g., 1.31 g, 5.0 mmol).

  • Catalyst and Ligand Addition: In the same flask, add Palladium(II) acetate (0.02 eq, 22.4 mg, 0.1 mmol) and Tri(o-tolyl)phosphine (0.04 eq, 122 mg, 0.4 mmol).

  • Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF (25 mL) via syringe. Begin stirring to dissolve the solids. Add triethylamine (2.0 eq, 1.4 mL, 10.0 mmol) followed by n-butyl acrylate (1.5 eq, 1.1 mL, 7.5 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-precursor is consumed.

  • Cooling and Filtration: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove the palladium black. Wash the pad with additional diethyl ether (2 x 20 mL).

  • Aqueous Work-up: Combine the organic filtrates in a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

PART 2: EXPERTISE & EXPERIENCE - THE RATIONALE BEHIND THE PROTOCOL

A successful reaction is not just about following steps; it's about understanding the function of each component. The Heck reaction is tolerant of many functional groups, making it ideal for complex molecules, but its efficiency is sensitive to the chosen conditions.[5]

  • Why Palladium(II) Acetate? While the active catalyst is Pd(0), Pd(II) sources like Pd(OAc)₂ are often more stable and easier to handle than air-sensitive Pd(0) complexes.[1] In the presence of a phosphine ligand and a base, Pd(II) is reduced in situ to the active Pd(0) species.

  • The Role of the Phosphine Ligand: Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine. The steric bulk promotes the formation of monoligated palladium species, which are highly active. The electron-donating nature of the ligand facilitates the rate-limiting oxidative addition step.[1] For some substrates, ligandless conditions (Jeffery conditions), often involving a phase-transfer catalyst like a tetraalkylammonium salt, can also be effective and are worth screening.[1]

  • Choice of Base and Solvent: Triethylamine (Et₃N) serves two purposes: it neutralizes the HI generated during the catalytic cycle and can also aid in the in situ reduction of the Pd(II) precatalyst.[1][6] Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst system, facilitating the reaction at elevated temperatures.

  • Managing Reactivity and Side Reactions: The amino group on the pyrazolopyridine core could potentially coordinate to the palladium center, inhibiting catalysis. Using a slight excess of a bulky phosphine ligand helps to prevent this by preferentially occupying the coordination sites on the palladium. If low yields are observed, screening other ligands (e.g., PPh₃, P(t-Bu)₃) or catalyst systems is a logical next step.

Optimization Workflow

If the initial protocol provides suboptimal yields (<70%), a systematic optimization should be undertaken. The following workflow provides a logical progression for troubleshooting.

Optimization_Workflow cluster_optimization Optimization Loop start Initial Protocol Run check_yield Yield > 70%? start->check_yield success Purify & Characterize Product check_yield->success Yes screen_ligand Screen Ligands (e.g., PPh₃, dppf, ligandless) check_yield->screen_ligand No vary_base Vary Base (e.g., K₂CO₃, Cs₂CO₃, DBU) screen_ligand->vary_base change_solvent Change Solvent (e.g., Acetonitrile, Dioxane) vary_base->change_solvent adjust_temp Adjust Temperature (80°C to 120°C) change_solvent->adjust_temp rerun Run Optimized Reaction adjust_temp->rerun rerun->check_yield Re-evaluate

Caption: A systematic workflow for optimizing the Heck reaction.

PART 3: TRUSTWORTHINESS & DATA

In-Process Controls and Validation

Reproducibility is key to trustworthy science.

  • Reaction Monitoring: Use a consistent TLC system (e.g., 50% Ethyl Acetate/Hexanes) with UV visualization. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. Co-spotting with the starting material is essential.

  • Confirmation of Structure: After purification, the structure of the product, 5-(2-(butoxycarbonyl)vinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, must be unequivocally confirmed.

    • ¹H NMR: Expect to see the characteristic vinyl protons (doublets, J ≈ 16 Hz for the trans-isomer, which is the major product) and the disappearance of the aromatic proton signal at the 5-position.

    • HRMS: An exact mass measurement should match the calculated molecular formula of the product, confirming its elemental composition.

    • HPLC: Purity should be assessed by HPLC, aiming for >95% for subsequent biological testing or synthetic steps.

Scope of Reaction (Representative Data)

The developed protocol is expected to be applicable to a range of electronically activated and neutral alkenes. The following table presents expected outcomes based on literature precedents for similar heterocyclic systems.[1][6]

Alkene PartnerExpected Product StereochemistryTypical Yield RangeNotes
n-Butyl acrylate>95% trans75-90%The standard substrate; generally high-yielding.
Styrene>95% trans70-85%Product is a stilbene analog.
Acrylonitrile>95% trans65-80%Provides access to cinnamonitrile derivatives.
N-vinylpyrrolidoneMixture of regioisomers40-60%Electron-rich olefins can give mixtures; requires optimization.[1]
Allyl alcoholAldehyde/Ketone product55-75%Isomerization after coupling leads to a carbonyl group.[1]

Conclusion

This application note provides a robust and well-rationalized protocol for the Heck coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. By understanding the underlying mechanism and the role of each reaction component, researchers can confidently apply and adapt this methodology to synthesize a diverse library of functionalized pyrazolopyridine derivatives. This protocol serves as a critical enabling tool for medicinal chemistry programs aimed at leveraging this important pharmacological scaffold.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Douglass, M. R., & O'Brien, A. G. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]

  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2333. Retrieved from [Link]

  • Bhanushali, M., & Phapale, S. (2020). Heck Reaction—State of the Art. Chemistry, 2(4), 948-973. Retrieved from [Link]

  • Baruah, M., & Chatterjee, S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22383. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Chen, Y. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 26(11), 3326. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery The 1H-pyrazolo[3,4-b]pyridine core is a "privileged" scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged" scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structure mimics the purine core of ATP, allowing it to effectively bind to the hinge region of the kinase active site.[4][5] The strategic placement of substituents on this scaffold allows for the fine-tuning of potency and selectivity against various kinase targets. Several successful kinase inhibitors are based on this heterocyclic system, targeting kinases involved in cancer and inflammatory diseases.[1][6]

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The iodine atom at the 5-position is a key functional handle for introducing a wide range of chemical moieties through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in structure-activity relationship (SAR) studies and lead optimization.[7]

This application note provides detailed protocols for the derivatization of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Furthermore, a general protocol for the in vitro evaluation of the synthesized compounds as kinase inhibitors is presented, along with guidance on data analysis and characterization.

Synthetic Strategies for Diversification

The synthetic workflow for generating a library of kinase inhibitors from 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is centered around palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile toolkit for forming new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyrazolopyridine core.

G start 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira library Diverse Library of Kinase Inhibitors suzuki->library buchwald->library sonogashira->library

Figure 1: General synthetic workflow for the diversification of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodinated scaffold and various aryl or heteroaryl boronic acids.[8] This reaction is tolerant of a wide range of functional groups, making it ideal for late-stage diversification.

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 mmol scale reaction).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its stability and effectiveness with a broad range of substrates.

  • Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent System: The mixture of dioxane and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂Robust and versatile for a wide range of substrates.
Base Na₂CO₃ or K₂CO₃Effective for transmetalation; moderate strength prevents side reactions.
Solvent 1,4-Dioxane/Water (4:1)Solubilizes both organic and inorganic components.
Temperature 90-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Table 1: Optimized conditions for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines at the 5-position.[9] This is particularly useful for modulating the pharmacokinetic properties and target engagement of the inhibitors.

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Sealed reaction tube

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry, sealed reaction tube.

  • Add anhydrous dioxane or toluene, followed by 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation. The ligand stabilizes the palladium center and facilitates the reductive elimination step.[10]

  • Base: Cesium carbonate is a strong base that is often optimal for Buchwald-Hartwig aminations, promoting the deprotonation of the amine and facilitating its coordination to the palladium center.

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are required to prevent quenching of the basic and nucleophilic species in the reaction.

Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling allows for the introduction of terminal alkynes, providing a linear and rigid linker that can be used to probe deeper pockets within the kinase active site or to serve as a handle for further functionalization via click chemistry.[2]

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF, followed by the terminal alkyne (1.5 eq) and the amine base (Et₃N or DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature to 60 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The dual palladium and copper(I) iodide system is classic for Sonogashira couplings. Palladium catalyzes the main cross-coupling cycle, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: A strong amine base like triethylamine or DIPEA is required to deprotonate the terminal alkyne and also to act as a scavenger for the hydrogen iodide formed during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are suitable for solubilizing the reactants and facilitating the reaction.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final products. The disappearance of the proton signal corresponding to the iodo-substituted position and the appearance of new signals from the coupled moiety are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.[1]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of compounds has been synthesized and characterized, their biological activity can be assessed using an in vitro kinase inhibition assay. This protocol provides a general framework that can be adapted for various kinases.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis inhibitor Synthesized Inhibitor (Serial Dilution) incubation Incubate at 37°C inhibitor->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate (Peptide or Protein) substrate->incubation atp ATP (radiolabeled or for detection) atp->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., Radioactivity, Luminescence) stop_reaction->detection analysis Calculate % Inhibition and IC50 Value detection->analysis G TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: Simplified TRK signaling pathway and the point of intervention by a pyrazolo[3,4-b]pyridine-based inhibitor.

Conclusion

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust and efficient means to generate diverse libraries of compounds for SAR studies. The combination of these synthetic methods with reliable in vitro kinase assays empowers researchers in drug discovery to rationally design and evaluate new therapeutic agents targeting the kinome.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available at: [Link]

  • NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. PubMed. Available at: [Link]

  • Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • In vitro kinase assay and inhibition assay. Bio-protocol. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PMC. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley Online Library. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]

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Method

The Strategic Utility of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Modern Drug Discovery

The quest for novel therapeutic agents is an intricate dance of molecular design, synthesis, and biological evaluation. Within this landscape, heterocyclic scaffolds serve as the foundational blueprints for a vast array...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is an intricate dance of molecular design, synthesis, and biological evaluation. Within this landscape, heterocyclic scaffolds serve as the foundational blueprints for a vast array of pharmaceuticals. Among these, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold," particularly in the realm of kinase inhibitor development. Its structural resemblance to purine bases allows it to effectively compete for the ATP-binding sites of various kinases, making it a fertile ground for the discovery of potent and selective modulators of cellular signaling pathways.[1][2] This guide delves into the specific applications and protocols for a key intermediate, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine , a versatile building block that unlocks a diverse chemical space for drug discovery programs.

The strategic introduction of an iodine atom at the 5-position of the pyrazolo[3,4-b]pyridine nucleus is a deliberate and powerful choice in medicinal chemistry. The iodo group serves as a highly versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine framework is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists.[1] Its inherent drug-like properties and the ability to substitute at multiple positions have led to the development of a multitude of biologically active compounds.[1] Derivatives of this scaffold have been successfully developed as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs), which are implicated in cancer and inflammatory diseases.

Proposed Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Plausible Protocol

While a direct, step-by-step synthesis for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively documented in readily available literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of related halogenated pyrazolo[3,4-b]pyridines.[3][4] The following protocol outlines a potential multi-step synthesis, with each step grounded in well-understood organic chemistry principles.

Protocol 1: Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

This protocol is a putative pathway and may require optimization by the end-user.

Step 1: Synthesis of 2-amino-3-cyano-5-iodopyridine

This initial step introduces the iodine atom onto the pyridine ring, which will ultimately become the 5-position of the final product.

  • Materials: 2-amino-3-cyanopyridine, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous).

  • Procedure:

    • To a solution of 2-amino-3-cyanopyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-cyano-5-iodopyridine.

Step 2: Cyclization to form 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

This step involves the formation of the pyrazole ring fused to the pyridine core.

  • Materials: 2-amino-3-cyano-5-iodopyridine, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 2-amino-3-cyano-5-iodopyridine (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Application in Kinase Inhibitor Synthesis: A Case Study

The true value of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The iodo group at the 5-position is perfectly poised for diversification through palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

This protocol demonstrates the use of the iodo-intermediate in a typical Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties, a common strategy in kinase inhibitor design.

  • Materials: 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Sodium carbonate (2.0 eq), 1,4-Dioxane, Water.

  • Procedure:

    • To a microwave vial, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative.

Illustrative Kinase Inhibitor Targets and Biological Activity

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown significant inhibitory activity against various kinases implicated in cancer. The table below summarizes the activity of some representative compounds from the literature, showcasing the potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrazolo[3,4-b]pyridine derivativesTBK10.2[5]
4,6-diaryl pyrazolo[3,4-b]pyridin-3-aminesMNK1690[6]
1H-pyrazolo[3,4-d]pyrimidine derivativesBRK/PTK6low nanomolar[7]
Pyrazolo[3,4-b]pyridine derivativesTRKA293[8]

Visualizing the Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the proposed synthetic pathway and a relevant biological signaling pathway.

Synthetic Pathway A 2-amino-3-cyanopyridine B 2-amino-3-cyano-5-iodopyridine A->B NIS, Acetonitrile C 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine B->C Hydrazine hydrate, EtOH, Reflux D 5-Aryl-1H-pyrazolo[3,4-b]pyridin-3-amine (Kinase Inhibitor Scaffold) C->D Arylboronic acid, Pd(PPh3)4, Na2CO3

Caption: Proposed synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatization.

Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., TRK, MNK, TBK1) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase

Caption: Generalized kinase signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.

Conclusion and Future Perspectives

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine stands as a testament to the power of strategic molecular design in drug discovery. Its utility as a versatile intermediate allows for the rapid and efficient generation of diverse libraries of compounds targeting key biological pathways. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this valuable building block in their pursuit of novel therapeutics. As our understanding of the kinome and its role in disease continues to expand, the importance of such adaptable and strategically functionalized scaffolds will undoubtedly continue to grow.

References

  • [Synthesis of pyrazolo[3,4-b][9][10]naphthyridin-5-amine 3.]([Link])

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

< Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compou...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological properties.[1][2][3] Its unique electronic and steric features allow for versatile interactions with biological targets, making it a cornerstone in the development of novel therapeutics. Notably, this scaffold is a key component in a range of kinase inhibitors, demonstrating its importance in oncology and inflammation research.[2][3][4] The ability to efficiently and selectively functionalize the pyrazolo[3,4-b]pyridine ring system is therefore of paramount importance to medicinal chemists and drug development professionals.[5][6]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon and carbon-nitrogen bonds in complex organic molecules.[7][8] These reactions offer a mild and highly selective means to introduce a diverse array of substituents onto the 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this key heterocyclic building block.

Understanding the Substrate: 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

The reactivity of 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in palladium-catalyzed cross-coupling reactions is influenced by several factors. The iodo group at the 5-position is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The electron-rich nature of the pyrazolopyridine ring system and the presence of the free amino group at the 3-position can modulate the electronic properties of the substrate and potentially coordinate with the palladium center. Careful consideration of these factors is crucial for optimizing reaction conditions and achieving high yields.

Synthesis of the Starting Material

While 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis involves the direct iodination of 1H-pyrazolo[3,4-b]pyridine.[9]

Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine (Illustrative)

  • Reactants: 1H-pyrazolo[3,4-b]pyridine, Iodine, Potassium Hydroxide (KOH), Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1H-pyrazolo[3,4-b]pyridine in DMF.

    • Add Iodine and KOH to the solution.

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into brine and extract with ethyl acetate.

    • Wash the organic layer with brine and aqueous Na2SO4, dry, and concentrate under vacuum.

    • Purify the residue by recrystallization to obtain 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[9]

Note: This protocol is for the synthesis of the parent iodinated scaffold and serves as a general guideline. The synthesis of the specific 3-amino substituted starting material may involve additional steps.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable for introducing aryl and heteroaryl substituents at the 5-position of the pyrazolo[3,4-b]pyridine core.

Causality in Experimental Choices
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for an efficient reaction. A pre-catalyst like Pd(dppf)Cl2 is often effective as it readily forms the active Pd(0) species. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive coupling partners.

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is frequently employed. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine - Boronic Acid/Ester - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) B Degas Mixture (e.g., N2 bubbling) A->B C Add Pd Catalyst (e.g., Pd(dppf)Cl2) B->C D Heat to Reaction Temperature (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Quench (e.g., add H2O) E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a reaction vessel, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, the boronic acid/ester, and K2CO3.

  • Add the 1,4-dioxane and water solvent mixture.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the Pd(dppf)Cl2 catalyst under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl2, Pd(PPh3)4Robust and efficient for a wide range of substrates.
Ligand dppf (in Pd(dppf)Cl2), PPh3Provides stability and promotes key catalytic steps.
Base K2CO3, Cs2CO3, K3PO4Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H2O, Toluene/H2O, DMFSolubilizes reactants and facilitates the reaction.
Temperature 80 - 110 °CProvides sufficient energy for the reaction to proceed.

Part 2: Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is instrumental in introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key pharmacophores themselves.

Causality in Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) salt (e.g., CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often rely on more electron-rich and bulky phosphine ligands to promote the direct reaction of the alkyne with the palladium center.

  • Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R-Pd(II)-C≡CR'(L2) Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product Product Out RX R-X Alkyne R'C≡CH Cu_cycle Copper Cycle (CuX → CuC≡CR') Alkyne->Cu_cycle Cu_cycle->Transmetalation CuC≡CR'

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl2(PPh3)2 (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, PdCl2(PPh3)2, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[11]

ParameterRecommended ConditionRationale
Pd Catalyst PdCl2(PPh3)2, Pd(PPh3)4Standard and effective palladium sources.
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide.
Base Et3N, DIPEAActs as a proton scavenger and alkyne activator.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are generally effective.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] It allows for the coupling of amines with aryl halides, providing a direct route to N-arylated pyrazolo[3,4-b]pyridines.[7] This is particularly useful for introducing diverse amine functionalities that can modulate the pharmacological properties of the molecule.

Causality in Experimental Choices
  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[13] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[14]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Catalyst Precursor: Both Pd(0) and Pd(II) sources can be used. Pd2(dba)3 and Pd(OAc)2 are common Pd(II) precursors that are reduced in situ to the active Pd(0) species.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[14] The reductive elimination step is often rate-limiting, and the choice of a bulky, electron-donating ligand is crucial to facilitate this process.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Pd2(dba)3 (0.02-0.05 equiv)

  • XPhos (or other suitable biaryl phosphine ligand) (0.04-0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3, the phosphine ligand, and NaOtBu to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Pd Source Pd2(dba)3, Pd(OAc)2Common and effective palladium precursors.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote C-N bond formation.
Base NaOtBu, K3PO4, LiHMDSStrong, non-nucleophilic bases are required.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80 - 110 °CHigher temperatures are often needed for this reaction.

Troubleshooting and Optimization

  • Low Yields:

    • Suzuki/Sonogashira: Ensure all reagents are pure and the solvents are adequately degassed to prevent catalyst deactivation. Consider screening different bases or solvent systems.

    • Buchwald-Hartwig: The choice of ligand is critical. If one ligand gives poor results, screen others from the biaryl phosphine class. Ensure strictly anhydrous and anaerobic conditions.

  • Side Reactions:

    • Suzuki: Protodeboronation of the boronic acid can be an issue. Using a stronger base or a different solvent system may help.

    • Sonogashira: Homocoupling of the alkyne (Glaser coupling) can be minimized by using copper-free conditions or by slowly adding the alkyne.

    • Buchwald-Hartwig: Hydrodehalogenation of the starting material can occur. This may be suppressed by using a less sterically hindered ligand or a different base.

Conclusion

The palladium-catalyzed cross-coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a versatile and powerful strategy for the synthesis of novel derivatives with potential applications in drug discovery. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient access to a wide range of C-C and C-N coupled products. By understanding the key parameters that govern these reactions and by following the detailed protocols provided in this guide, researchers can effectively utilize this important building block to accelerate their research and development efforts.

References

  • ResearchGate. (2025, October 13). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (2022, September 27). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Who we serve. (2021, August 26). An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Retrieved from [Link]

  • RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Omega. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (2022, October 18). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • IDEALS. (2011, May 25). Mechanistic studies on palladium-catalyzed coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • White Rose Research Online. (2022, July 11). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • National Institutes of Health. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PubMed. (2025, June 25). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

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Method

Functionalization of the Pyrazolo[3,4-b]pyridine Core at the 5-Position: A Detailed Guide for Researchers

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant biological activities, including applications as kinase inhibitors, anticancer ag...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant biological activities, including applications as kinase inhibitors, anticancer agents, and antivirals.[1][2] The ability to strategically modify this core is paramount for fine-tuning the pharmacological properties of drug candidates. This guide provides a comprehensive overview and detailed protocols for the functionalization of the pyrazolo[3,4-b]pyridine core, with a specific focus on the versatile 5-position.

This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions, thereby empowering you to adapt and troubleshoot these methods in your own laboratories.

Strategic Approaches to 5-Position Functionalization

The functionalization of the 5-position of the pyrazolo[3,4-b]pyridine ring can be broadly categorized into two main strategies:

  • Post-Scaffold Formation Modification: This is the most common approach, involving the initial synthesis of a pyrazolo[3,4-b]pyridine core, typically with a halogen at the 5-position, which then serves as a handle for a variety of cross-coupling and substitution reactions.

  • De Novo Synthesis: This strategy involves the construction of the pyrazolo[3,4-b]pyridine ring with the desired substituent at the 5-position already incorporated into one of the starting materials.

This guide will primarily focus on the first strategy, as it offers greater flexibility for diversification from a common intermediate.

Key Functionalization Methodologies

The following sections will detail the most effective methods for modifying the 5-position of the pyrazolo[3,4-b]pyridine core.

Halogenation: Installing the "Handle"

The introduction of a halogen atom, typically bromine or chlorine, at the 5-position is a crucial first step for many subsequent functionalization reactions. This is most commonly achieved via electrophilic halogenation.

Causality Behind Experimental Choices: The choice of halogenating agent and reaction conditions is critical for achieving regioselectivity. The pyrazolo[3,4-b]pyridine ring system has multiple positions susceptible to electrophilic attack. However, careful control of the reaction conditions can favor substitution at the 5-position. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often preferred over elemental bromine or chlorine as they are easier to handle and can provide higher selectivity. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which helps to solubilize the substrate and reagents and can also influence the regioselectivity.

Experimental Protocol: Bromination of 1H-Pyrazolo[3,4-b]pyridine at the 5-Position

This protocol describes a general procedure for the bromination of the pyrazolo[3,4-b]pyridine core at the 5-position using N-bromosuccinimide.

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Data Presentation: Halogenation of Pyrazolo[3,4-b]pyridines

Halogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NBSDMFrt12~80[1]
Br2Acetic Acid604~75[3]
NCSDMF606~85[1]
Palladium-Catalyzed Cross-Coupling Reactions

With a halogen installed at the 5-position, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 5-position of the pyrazolo[3,4-b]pyridine core and a variety of aryl or heteroaryl groups.[4]

Causality Behind Experimental Choices: The success of the Suzuki-Miyaura coupling on electron-deficient heterocyclic systems like pyrazolo[3,4-b]pyridine hinges on the careful selection of the palladium catalyst, ligand, and base.[5] Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][6] The choice of base is also critical for the transmetalation step and to avoid side reactions. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The solvent, typically a mixture of an organic solvent like dioxane or toluene and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange R2NH [Ar-Pd(II)-NHR2(L)]+X- [Ar-Pd(II)-NHR2(L)]+X- Ligand\nExchange->[Ar-Pd(II)-NHR2(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)-NHR2(L)]+X-->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Sources

Application

Application Notes and Protocols for the N-arylation of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Significance of N-Aryl Pyrazolo[3,4-b]pyridines in Modern Drug Discovery The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Pyrazolo[3,4-b]pyridines in Modern Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine, which allows it to function as a bioisostere in various biological systems.[1][2] The introduction of an aryl group at the N1 position of this scaffold profoundly influences its physicochemical properties, including solubility, metabolic stability, and target-binding affinity. This modification has been instrumental in the development of potent and selective inhibitors for a range of therapeutic targets, such as kinases, which are pivotal in oncology and inflammatory disease research.[3] The presence of a 3-amino group provides a crucial vector for further functionalization, while the 5-iodo substituent serves as a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview and detailed protocols for the N-arylation of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the synthesis of advanced pharmaceutical candidates. We will explore and compare two of the most powerful catalytic systems for this transformation: the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, potential challenges such as regioselectivity and chemoselectivity, and troubleshooting strategies will be discussed in detail to ensure reproducible and high-yielding syntheses.

Understanding the Reaction: Chemoselectivity and Regioselectivity

The N-arylation of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine presents two primary challenges:

  • Chemoselectivity: The substrate contains three potential nucleophilic sites: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic 3-amino group. Additionally, the 5-iodo group can participate in cross-coupling reactions. The choice of catalyst and reaction conditions is paramount to selectively arylate the desired nitrogen atom without affecting the other functional groups. Generally, the endocyclic pyrazole nitrogens are more nucleophilic than the exocyclic amino group in the absence of a protecting group.

  • Regioselectivity: The pyrazole ring has two non-equivalent nitrogen atoms, N1 and N2. The arylation can potentially occur at either position, leading to a mixture of regioisomers. The regiochemical outcome is influenced by steric and electronic factors of the pyrazolo[3,4-b]pyridine core, the nature of the arylating agent, and the catalytic system employed. For 3-substituted pyrazoles, arylation typically favors the less sterically hindered N1 position.

Strategic Approaches to N-Arylation

Two primary catalytic systems have proven effective for the N-arylation of azoles, including pyrazoles and their fused derivatives:

  • Copper-Catalyzed N-Arylation (Ullmann-Type Reaction): This classical method has been significantly refined over the years and often provides excellent regioselectivity for the N1-arylation of 3-aminopyrazoles. Modern Ullmann-type couplings can be performed under milder conditions with the use of appropriate ligands.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A cornerstone of modern organic synthesis, the Buchwald-Hartwig amination offers broad substrate scope and functional group tolerance.[4][5] However, with a substrate bearing an iodo group, careful optimization is required to favor N-arylation over competitive C-I bond amination.

Below, we provide detailed protocols for both approaches, along with a comparative analysis to guide the selection of the most suitable method for your specific research needs.

Protocol 1: Copper-Catalyzed N1-Arylation of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

This protocol is optimized for the selective N1-arylation of the pyrazole ring, leveraging the inherent preference of Ullmann-type reactions for endocyclic nitrogen atoms in 3-aminopyrazoles.

Reaction Scheme

Copper-Catalyzed N-Arylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Product N1-Aryl-5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Reactant1->Product N-Arylation ArylHalide Aryl Halide (Ar-X) X = I, Br ArylHalide->Product Catalyst CuI (5-10 mol%) Catalyst->Product Ligand Ligand (e.g., 1,10-Phenanthroline) Ligand->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Product

Caption: Copper-catalyzed N1-arylation workflow.

Materials
  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane or toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Addition of Base and Solvent: Add potassium carbonate (2.0 mmol) and anhydrous dioxane (5 mL).

  • Reaction: Seal the flask or vial and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-aryl-5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Optimization and Troubleshooting
ParameterRecommendationRationale
Catalyst CuI is generally effective. CuO can also be used.Copper(I) is the active catalytic species in the Ullmann reaction.
Ligand 1,10-Phenanthroline, L-proline, or diamine ligands can be screened.Ligands stabilize the copper catalyst and facilitate the catalytic cycle.
Base Cs₂CO₃ is often more effective than K₂CO₃ for challenging substrates.The choice of base influences the deprotonation of the pyrazole nitrogen.
Solvent Dioxane, toluene, or DMF can be used. Ensure the solvent is anhydrous.The solvent should be high-boiling and capable of dissolving the reactants.
Temperature 100-140 °C is a typical range.Higher temperatures are often required to drive the reaction to completion.

Protocol 2: Palladium-Catalyzed N1-Arylation of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

The Buchwald-Hartwig amination provides a powerful alternative, particularly for arylating agents that are unreactive under Ullmann conditions. Careful selection of the ligand is crucial to promote the desired C-N bond formation and suppress side reactions.

Reaction Scheme

Palladium-Catalyzed_N-Arylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Product N1-Aryl-5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Reactant1->Product N-Arylation ArylHalide Aryl Halide (Ar-X) X = Cl, Br, I, OTf ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., K₃PO₄, NaOtBu) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Palladium-catalyzed N1-arylation workflow.

Materials
  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Aryl halide or triflate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

  • Addition of Reactants and Solvent: Add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 mmol) and the aryl halide (1.2 mmol). Add anhydrous toluene (5 mL).

  • Reaction: Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ are common precursors.These are stable sources of Pd(0) which is the active catalyst.
Ligand Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are recommended.[6]These ligands promote oxidative addition and reductive elimination steps in the catalytic cycle.
Base NaOtBu is a strong, non-nucleophilic base suitable for many couplings. K₃PO₄ is a milder alternative.The base is crucial for the deprotonation of the pyrazole and the subsequent transmetalation step.
Solvent Toluene and dioxane are the most common solvents.The choice of solvent can influence the solubility of the reactants and the reaction rate.
Temperature 80-110 °C is a typical range.The reaction temperature depends on the reactivity of the aryl halide.

Comparative Analysis of Catalytic Systems

FeatureCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)
Cost Lower catalyst cost.Higher catalyst and ligand cost.
Regioselectivity Generally high for N1-arylation of 3-aminopyrazoles.Can be influenced by the ligand; generally favors N1.
Chemoselectivity Less likely to react with the 5-iodo group.Potential for competitive C-I amination.
Substrate Scope Traditionally narrower, but modern methods have expanded it.Very broad, including aryl chlorides and triflates.
Reaction Conditions Often requires higher temperatures.Generally milder conditions.
Functional Group Tolerance Moderate.Excellent.

Protecting Group Strategy for Alternative Regioselectivity

To achieve N-arylation at the exocyclic 3-amino group, a protecting group strategy is necessary. The pyrazole nitrogen can be protected, for example, with a tert-butoxycarbonyl (Boc) group.[1] This directs the arylation to the amino group. The Boc group can then be removed under acidic conditions.

Protecting_Group_Strategy Start 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Protected N1-Boc-5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Start->Protected Boc Protection N3_Arylated N1-Boc-N3-Aryl-5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Protected->N3_Arylated N-Arylation of NH2 Final_Product N3-Aryl-5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine N3_Arylated->Final_Product Deprotection

Caption: Workflow for N-arylation of the 3-amino group.

Conclusion

The N-arylation of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical transformation for the synthesis of novel drug candidates. Both copper-catalyzed and palladium-catalyzed methods offer viable routes to the desired N1-arylated products. The choice between the two will depend on factors such as cost, substrate scope, and the desired level of functional group tolerance. For selective N1-arylation with aryl iodides or bromides, the copper-catalyzed Ullmann-type reaction is often a robust and cost-effective choice. For a broader range of arylating agents and milder conditions, the palladium-catalyzed Buchwald-Hartwig amination, with careful ligand selection, is a powerful alternative. By understanding the principles of chemoselectivity and regioselectivity, and by employing the detailed protocols provided, researchers can confidently and efficiently synthesize these valuable building blocks for drug discovery.

References

  • Altman, R. A., & Buchwald, S. L. (2006). A Mild and General Method for the Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 8(13), 2779–2782*.
  • Anonymous. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587*.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 318-348). Italian Society of Chemistry.
  • Girona-Bollbuck, A., et al. (2006). Selective Ring N-Protection of Aminopyrazoles. Synthesis, 2006(12), 2055-2060.
  • Lavacchi, G., et al. (2015). 1H-Pyrazolo[3,4-b]pyridine derivatives as inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 23(15), 4846-4857.
  • Ye, M., et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1635*.
  • Buchwald-Hartwig amination. (2023, June 30). In Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Shafir, A., & Buchwald, S. L. (2006). Highly Selective Room-Temperature Copper-Catalyzed C−N Coupling Reactions. Journal of the American Chemical Society, 128(27), 8742–8743*.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112*.
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.).
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 131(31), 11049–11061*.
  • Zhou, F., et al. (2019). A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields. The Journal of Organic Chemistry, 84(13), 8160-8167*.
  • Anonymous. (n.d.). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed.
  • Anonymous. (n.d.). Recent developments in selective N-arylation of azoles.
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  • Anonymous. (n.d.). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.
  • Anonymous. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
  • Anonymous. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • Anonymous. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. MDPI.
  • Anonymous. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
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Method

The Strategic Utility of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Modern Medicinal Chemistry

Introduction: The Power of a Privileged Scaffold In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a structure. Its remarkable versatility and inherent drug-like properties have established it as a cornerstone in the development of targeted therapeutics, particularly in the realm of oncology and immunology.[1][2] This bicyclic heterocycle is a bioisostere of the purine ring system, a fundamental component of ATP. This structural mimicry allows pyrazolo[3,4-b]pyridine derivatives to effectively compete for the ATP-binding site of numerous protein kinases, making them a rich source of potent enzyme inhibitors.[3][4]

Within this important class of compounds, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine emerges as a particularly strategic building block for medicinal chemists. Its utility stems from the specific arrangement of its functional groups, each serving a distinct and critical purpose in the elaboration of complex drug candidates:

  • The 1H-Pyrazolo[3,4-b]pyridine Core: Provides the fundamental architecture for binding to kinase hinge regions, mimicking the interactions of the natural adenine base of ATP.

  • The 3-Amino Group: Serves as a primary vector for synthetic diversification. It can act as a key hydrogen bond donor, crucial for anchoring the molecule within a protein's active site, or as a nucleophilic handle for the attachment of various side chains to explore the solvent-exposed regions of the target.

  • The 5-Iodo Group: This is the molecule's most versatile feature for synthetic chemists. The carbon-iodine bond is an exceptionally effective handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient installation of a wide array of aryl, heteroaryl, alkyl, or amino substituents, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth look at the synthesis and application of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, offering field-proven insights and detailed protocols for its use in the development of next-generation therapeutics.

Physicochemical Properties

A clear understanding of a key intermediate's properties is fundamental for its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 1392152-87-2[5]
Molecular Formula C₆H₅IN₄[5]
Molecular Weight 260.04 g/mol [5]
Appearance (Typically) Off-white to yellow solidN/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)N/A

Application in Kinase Inhibitor Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a validated and highly successful core for numerous kinase inhibitors.[1] The strategic placement of the iodine atom at the C5 position of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine provides a direct route to functionalize a key region of the molecule, often leading to significant gains in target potency and selectivity.

Case Study: A Scaffold for Novel TBK1 Inhibitors

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member that plays a crucial role in innate immunity, neuroinflammation, and oncogenesis.[6] Its dysregulation is implicated in various diseases, making it an attractive therapeutic target. Researchers have successfully utilized the 1H-pyrazolo[3,4-b]pyridine scaffold to develop potent TBK1 inhibitors. In a notable study, a series of derivatives were synthesized to probe the structure-activity relationships (SARs).[6] Through systematic optimization, compound 15y was identified as a highly potent TBK1 inhibitor with an IC₅₀ value of just 0.2 nM.[6]

The synthesis of such potent inhibitors frequently relies on a key cross-coupling step where an intermediate, analogous to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, is coupled with a suitable boronic acid or other organometallic reagent. This highlights the causality behind using the iodo-substituted intermediate: it provides a reliable and high-yielding pathway to install the necessary pharmacophores for potent target engagement.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always conduct their own risk assessments and optimize conditions for their specific substrates and equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details a standard method for diversifying the 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine core. The causality for selecting these conditions lies in their proven reliability across a wide range of substrates. The palladium catalyst facilitates the catalytic cycle, the base is required for the transmetalation step, and the solvent system ensures the solubility of all components.

Objective: To couple an aryl or heteroaryl boronic acid to the C5 position of the pyrazolo[3,4-b]pyridine core.

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq)

  • Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq), as a 2M aqueous solution

  • Solvent: 1,4-Dioxane or DMF

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), the desired boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Degassing: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane) via syringe to dissolve the reagents. The volume should be sufficient to create a ~0.1 M solution.

  • Base Addition: Add the aqueous base solution (e.g., 2M Na₂CO₃, 2.0 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Self-Validation/Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting iodo-compound is a key indicator of reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated product.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagents Combine: - 5-Iodo-Intermediate - Boronic Acid - Pd Catalyst purge Purge with N2/Ar reagents->purge Inert atmosphere solvents Add Dioxane & aq. Base purge->solvents heat Heat to 80-100 °C solvents->heat Initiate monitor Monitor by TLC/LC-MS heat->monitor Validate Progress workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final C5-Coupled Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The Kinase Hinge-Binding Paradigm

The success of 1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors is rooted in their ability to form specific hydrogen bonds with the "hinge region" of the kinase active site. This region connects the N- and C-lobes of the kinase and serves as an anchor point for the adenine ring of ATP. The pyrazolo[3,4-b]pyridine core effectively mimics this interaction.

Hinge_Binding cluster_kinase Kinase Active Site Hinge Hinge Region Backbone (e.g., Leu83 in CDK2) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket Inhibitor 5-Substituted-1H-pyrazolo[3,4-b]pyridin-3-amine Derivative Inhibitor->Hinge Crucial H-Bonds (N1-H, Pyridine N7) Inhibitor->Gatekeeper Steric Interaction Inhibitor->Hydrophobic Van der Waals Forces (from C5-substituent)

Caption: Conceptual model of a pyrazolo[3,4-b]pyridine inhibitor in a kinase active site.

The diagram above illustrates the key interactions. The nitrogen atoms of the pyrazolo[3,4-b]pyridine core form hydrogen bonds with the kinase hinge backbone, anchoring the inhibitor. The substituent introduced at the C5-position (via the iodo-intermediate) can then extend into adjacent hydrophobic pockets or interact with other key residues like the gatekeeper, thereby enhancing both potency and selectivity. This demonstrates the logical and causal relationship between the structure of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and its strategic value in designing highly specific kinase inhibitors.

Conclusion

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is more than just a chemical intermediate; it is a strategically designed tool for modern medicinal chemistry. Its privileged core provides a validated anchor for kinase inhibition, while its amino and iodo functionalities offer orthogonal handles for systematic structural optimization. By leveraging established synthetic protocols like palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery of potent and selective therapeutics for a wide range of human diseases.

References

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Girek, T., & Suwiński, J. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem Compound Summary for CID 1519489. Retrieved from: [Link]

  • Chem-Impex. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from: [Link]

  • ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Misra, R. N., et al. (2004). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Radi, S., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Molecules. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of TRK Inhibitors from 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Therapeutic Promise of TRK Inhibition Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a pivotal role in the development and function of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a pivotal role in the development and function of the nervous system.[1] However, chromosomal rearrangements resulting in neurotrophic tyrosine receptor kinase (NTRK) gene fusions can lead to the production of constitutively active TRK fusion proteins. These aberrant proteins are oncogenic drivers in a wide array of human cancers, regardless of their tissue of origin.[2] This discovery has ushered in a new era of precision oncology, with the development of TRK inhibitors that have shown remarkable efficacy in patients with NTRK fusion-positive cancers.[2]

Two of the most prominent TRK inhibitors, Larotrectinib and Entrectinib, have received regulatory approval for the treatment of NTRK fusion-positive solid tumors.[2] A common structural feature of many potent TRK inhibitors is the pyrazolo[3,4-b]pyridine or the isomeric pyrazolo[1,5-a]pyrimidine scaffold.[3][4] These bicyclic heterocyclic systems serve as a versatile template for designing selective and potent kinase inhibitors.

This application note provides a detailed guide for the synthesis of potential TRK inhibitors starting from the key intermediate, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine . We will explore two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to introduce molecular diversity at the C5 position of the pyrazolopyridine core. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

The TRK Signaling Pathway: A Target for Cancer Therapy

The normal functioning of TRK receptors is essential for neuronal cell differentiation, survival, and proliferation.[5] This process is initiated by the binding of neurotrophins, which triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event activates downstream signaling cascades, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell growth and survival.[5] In cancers driven by NTRK gene fusions, the resulting fusion proteins are constitutively active, leading to ligand-independent activation of these downstream pathways and uncontrolled cell proliferation.

TRK inhibitors function by competing with ATP for binding to the kinase domain of the TRK fusion protein, thereby preventing autophosphorylation and blocking the aberrant downstream signaling that drives tumor growth.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binding Dimerization Dimerization TRK Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K/AKT Pathway PI3K/AKT Pathway Autophosphorylation->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway Autophosphorylation->RAS/MAPK Pathway Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT Pathway->Cell Survival & Proliferation RAS/MAPK Pathway->Cell Survival & Proliferation

Caption: TRK Signaling Pathway Activation.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The synthetic approach outlined here utilizes the versatile building block 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine . The iodine atom at the C5 position provides a reactive handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity.

Synthetic_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Start 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald End Diverse TRK Inhibitor Candidates Suzuki->End Buchwald->End

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] This protocol describes the coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine with a representative arylboronic ester.

Materials:

Reagent/MaterialGradeSupplier
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine≥95%Commercially Available
Arylboronic Acid or Ester≥97%Commercially Available
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionIn-house
BrineIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired C5-arylated product.

Rationale: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for the oxidative addition step with the aryl iodide. The base, sodium carbonate, is necessary to activate the boronic acid/ester for transmetalation.[6] Anhydrous and degassed solvents are used to prevent the deactivation of the catalyst.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[7] This protocol details the coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine with a representative secondary amine.

Materials:

Reagent/MaterialGradeSupplier
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine≥95%Commercially Available
Secondary Amine≥97%Commercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))≥97%Commercially Available
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
WaterDeionizedIn-house
BrineIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq), the secondary amine (1.2 eq), and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C5-aminated product.

Rationale: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is effective for the challenging C-N bond formation.[8] Cesium carbonate is a strong base that facilitates the deprotonation of the amine, promoting its coordination to the palladium center.[8] The use of a Schlenk tube and rigorous inert atmosphere techniques is critical to prevent catalyst decomposition.

Characterization of Synthesized Compounds

The synthesized TRK inhibitor candidates should be thoroughly characterized to confirm their identity and purity.

Table of Expected Analytical Data:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazolo[3,4-b]pyridine core protons, as well as signals from the newly introduced aryl or amino substituent. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. The appearance of new signals in the aromatic region will confirm successful coupling.
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the target compound, confirming its elemental composition.
HPLC High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should ideally be >95% for biological testing.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse library of potential TRK inhibitors based on the 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold. By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently explore the structure-activity relationships at the C5 position, a key region for modulating kinase inhibitory activity. The successful synthesis and characterization of these novel compounds will contribute to the ongoing efforts in developing next-generation therapeutics for patients with NTRK fusion-positive cancers.

References

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Semantic Scholar. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, NIH. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. Request PDF, ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed Central. [Link]

  • A kind of Preparation Method And Their Intermediate of Larotrectinib.
  • PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. Request PDF, ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, NIH. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • A kind of Preparation Method And Their Intermediate of Larotrectinib.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald-Hartwig Amination. Wordpress, ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

Sources

Method

Application Note: Synthesis of Potent TBK1 Inhibitors Utilizing a 5-Iodo-1H-pyrazolo[3,4-b]pyridine Scaffold

Abstract TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] Its dysregulation is implicated in the pathogenesis of autoimmune diseases an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] Its dysregulation is implicated in the pathogenesis of autoimmune diseases and various cancers, making it a high-priority target for therapeutic intervention.[1][3] The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure for developing potent and selective kinase inhibitors.[4][5] This application note provides a comprehensive guide for researchers on the synthesis of TBK1 inhibitors using 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine as a versatile starting material. We detail a robust synthetic strategy centered on palladium-catalyzed cross-coupling reactions, provide a step-by-step protocol for the synthesis of a representative inhibitor, and outline methods for its biochemical evaluation.

Introduction: TBK1 as a Therapeutic Target

TBK1 is a noncanonical IκB kinase (IKK) family member essential for coordinating the innate immune response.[6] It is activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines.[1] Upon activation, TBK1 phosphorylates key transcription factors like IRF3 and IRF7, leading to the production of type I interferons (IFN-I), which are crucial for antiviral defense.[7][8]

Beyond its role in immunity, TBK1 is involved in regulating autophagy, cell proliferation, and metabolism.[1] Aberrant TBK1 activation has been linked to autoimmune disorders driven by excessive IFN-I signaling (interferonopathies) and the survival of certain cancer cells, particularly those with KRAS mutations.[3][4][9] Therefore, small molecule inhibitors of TBK1 are being actively pursued as potential treatments for these conditions.[6][10]

The 1H-pyrazolo[3,4-b]pyridine core is a well-established scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4] The strategic placement of an iodine atom at the C5 position of this scaffold provides a crucial chemical handle for diversification through modern cross-coupling chemistry, enabling the exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.

The Role of TBK1 in Innate Immune Signaling

TBK1 is a key downstream kinase in several pathways that detect foreign or misplaced nucleic acids. One of the most well-characterized is the cGAS-STING pathway, which senses cytosolic DNA.

  • Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).

  • Second Messenger Production: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).

  • STING Activation: cGAMP binds to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum (ER), causing its activation and translocation.

  • TBK1 Recruitment & Activation: Activated STING recruits and activates TBK1.[4] TBK1 activation occurs through trans-autophosphorylation at serine 172 (S172) in its activation loop.[11][12]

  • Downstream Signaling: Activated TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of IFN-I and other inflammatory genes.

TBK1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Cascade cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 (Active) TBK1->pTBK1 Autophosphorylation (pS172) IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer Dimerizes IFN Type I IFN Gene Expression IRF3_dimer->IFN Translocates & Induces

Caption: Simplified cGAS-STING signaling pathway leading to TBK1 activation.

Synthetic Strategy and Protocol

The synthetic approach leverages the 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine core ( 1 ) as a key building block. The iodine atom at the C5 position is an excellent handle for introducing diverse aryl or heteroaryl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is widely used in pharmaceutical chemistry due to its functional group tolerance and reliability. The 3-amino group can be subsequently functionalized, for example, through acylation or another coupling reaction, to complete the synthesis of the target inhibitor.

Here, we describe a representative two-step synthesis of a hypothetical potent TBK1 inhibitor, "Compound 3" .

Synthetic_Workflow Start 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1) Step1 Suzuki Coupling Start->Step1 BoronicAcid Aryl Boronic Acid (2) BoronicAcid->Step1 Intermediate Intermediate (3) Step2 Acylation Intermediate->Step2 AcidChloride Acid Chloride (4) AcidChloride->Step2 FinalProduct Final TBK1 Inhibitor (5) Step1->Intermediate Step2->FinalProduct

Caption: General two-step synthetic workflow for TBK1 inhibitors.

Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 3)

This protocol details the Suzuki-Miyaura coupling reaction between the starting material and (4-methoxyphenyl)boronic acid.

Materials & Reagents

ReagentSupplierCat. No.QuantityMmol
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1)SigmaSMB00388261 mg1.0
(4-methoxyphenyl)boronic acid (2)Aldrich417117182 mg1.2
Pd(dppf)Cl₂·CH₂Cl₂Strem46-045082 mg0.1
Sodium Carbonate (Na₂CO₃)FisherS263212 mg2.0
1,4-DioxaneAcros615168 mL-
Water (Deionized)--2 mL-

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1) (261 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (2) (182 mg, 1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (82 mg, 0.1 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL, prepared from 212 mg Na₂CO₃).

  • Degassing: Purge the flask with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Causality Note: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (Na₂CO₃) is crucial for activating the boronic acid for the transmetalation step.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield the desired product 3 .

Characterization of Product 3

AnalysisExpected Result
LC-MS Purity >95%, [M+H]⁺ = 241.1
¹H NMR Peaks corresponding to the pyrazolopyridine core and the 4-methoxyphenyl group protons.
Yield 75-85%

Biochemical Assay: Measuring TBK1 Inhibition

To evaluate the potency of synthesized compounds, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[8]

Protocol: ADP-Glo™ Kinase Assay for TBK1

Materials & Reagents

ReagentSupplierPurpose
Recombinant Human TBK1 EnzymePromegaKinase source
IRF3tide Substrate-Peptide substrate for phosphorylation
ATP-Phosphate donor
ADP-Glo™ ReagentPromegaDepletes unused ATP
Kinase Detection ReagentPromegaConverts ADP to a luminescent signal
Assay Buffer-Provides optimal reaction conditions
Test Compound (e.g., 3 )SynthesizedInhibitor

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • Add 5 µL of assay buffer containing TBK1 enzyme and substrate to the wells of a 96-well plate.

    • Add 1 µL of the diluted test compound or DMSO (for control wells).

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 30 °C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Example Data

CompoundTBK1 IC₅₀ (nM)[4][5]
BX7952 - 6
MRT6730719
Compound 3 (Hypothetical) 15

Conclusion

The 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a highly valuable starting point for the synthesis of novel TBK1 inhibitors. The protocols outlined in this application note provide a reliable framework for the chemical synthesis and biochemical evaluation of these compounds. The strategic use of palladium-catalyzed cross-coupling allows for rapid library generation, facilitating the development of potent and selective inhibitors for therapeutic research in immunology and oncology.

References

  • Gao, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hasan, M., & Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacological Research. Available at: [Link]

  • Her, Y., & B. R. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. Available at: [Link]

  • Kim, J. Y., et al. (2013). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. Proceedings of the National Academy of Sciences. Available at: [Link]

  • PubMed. (n.d.). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Center for Biotechnology Information. Available at: [Link]

  • Yu, T., et al. (2022). The role of TBK1 in cancer pathogenesis and anticancer immunity. Journal of Hematology & Oncology. Available at: [Link]

  • Ye, F., et al. (2022). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology. Available at: [Link]

  • Wikipedia. (n.d.). TANK-binding kinase 1. Available at: [Link]

  • Liu, S., et al. (2021). Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • News-Medical.Net. (2019). Study: TBK1 protein promotes cancer development, suppresses immune response to the disease. Available at: [Link]

  • Pan, D., et al. (2015). TBK1 Inhibitors: A Review of Patent Literature (2011 - 2014). Expert Opinion on Therapeutic Patents. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Buchwald-Hartwig Amination of 5-Iodopyrazolopyridine

Introduction: The Strategic Importance of C–N Bond Formation The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C–N Bond Formation

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Aryl amines are prevalent motifs in countless bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2][3] First established in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this transformation has revolutionized synthetic strategies, offering a reliable alternative to harsher, traditional methods like nucleophilic aromatic substitution, which often suffer from limited scope and poor functional group tolerance.[3]

This guide provides an in-depth examination and a field-proven protocol for a challenging yet highly relevant application: the N-arylation of 5-iodopyrazolopyridine. The pyrazolopyridine scaffold is a privileged heterocycle in drug discovery, appearing in numerous inhibitors and modulators of key biological targets. The ability to precisely install amine functionalities on this core is therefore of paramount importance for building libraries of potential therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into troubleshooting and optimization.

Mechanistic Rationale & Component Selection

A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, a specialized ligand, a suitable base, and the solvent system. Understanding the role of each component is critical for rational protocol design and troubleshooting. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][4]

The Catalytic Cycle Workflow

Buchwald_Hartwig_Cycle cluster_inputs cluster_outputs Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) Complex OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, + Base) PdII_complex->Amine_Coord PdII_Amide L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product ArX Ar-I (5-Iodopyrazolopyridine) ArX->OxAdd Amine R₂NH (Amine) Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Source (Pre-catalyst): While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction from Pd(II) to the active Pd(0) state, which can be inefficient.[2][4] Modern protocols strongly favor the use of "pre-catalysts." These are stable, well-defined Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to the base in the reaction mixture.[4] This ensures a higher concentration of the active catalyst from the outset, leading to more reliable and reproducible results.

  • Ligand: The choice of ligand is arguably the most critical parameter for success, especially with electron-rich and potentially coordinating heteroaryl halides like 5-iodopyrazolopyridine.[5] Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential.[5] This steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand facilitates the final, often rate-limiting, reductive elimination step to release the desired product.[6]

  • Base: The base serves to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, a crucial step before reductive elimination.[3][7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and often used.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[4]

  • Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components.[4][8] Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are most common.[4][9] The choice can influence reaction rates and catalyst stability.[8][9][10] For instance, using toluene can be advantageous when coupling aryl iodides, as the sodium iodide byproduct is poorly soluble and its precipitation can help drive the reaction forward and mitigate potential catalyst inhibition.[6]

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the amination of 5-iodopyrazolopyridine with a generic primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be required for specific substrate combinations.

Safety Precaution: This procedure involves air- and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous.

Materials and Equipment
  • Reactants: 5-Iodopyrazolopyridine, desired primary or secondary amine.

  • Catalyst System: Palladium pre-catalyst (e.g., XPhos Pd G3), Phosphine Ligand (e.g., XPhos).

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous toluene.

  • Equipment: Schlenk flask or reaction vial with stir bar, septum, Schlenk line or glovebox, heating mantle with temperature controller and oil bath, syringes, needles, standard laboratory glassware for workup, silica gel for chromatography.

Reagent Stoichiometry Table (Example Reaction)
Component Role MW ( g/mol ) Equivalents Amount (for 1 mmol scale)
5-IodopyrazolopyridineElectrophileVaries1.01.0 mmol
Amine (e.g., Morpholine)Nucleophile87.121.21.2 mmol, 104.5 mg
XPhos Pd G3Pre-catalyst863.740.02 (2 mol%)0.02 mmol, 17.3 mg
NaOtBuBase96.101.41.4 mmol, 134.5 mg
TolueneSolvent--5.0 mL (0.2 M)
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask containing a magnetic stir bar, add 5-iodopyrazolopyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • Causality: Adding the solid reagents first under an inert atmosphere prevents their degradation by air or moisture. The excess amine and base help drive the reaction to completion.

  • Catalyst Addition:

    • Briefly remove the septum and add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq).

    • Evacuate and backfill the flask with inert gas three times to ensure the atmosphere is completely inert.

    • Causality: Pre-catalysts are generally air-stable as solids, but minimizing their exposure is good practice. The purge cycles are critical to remove any oxygen that entered, as oxygen can deactivate the catalyst.

  • Solvent Addition and Reaction Initiation:

    • Using a dry syringe, add anhydrous toluene (to achieve a concentration of ~0.2 M).

    • Place the flask in a preheated oil bath set to 100 °C and begin vigorous stirring.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the catalytic steps, particularly for challenging heteroaromatic substrates.[4]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • To take a sample, briefly remove from heat, allow to cool slightly, and quickly withdraw a small aliquot via syringe. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.

    • The reaction is typically complete within 4-24 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Causality: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated pyrazolopyridine product.[11]

Optimization & Troubleshooting Guide

Even robust protocols can require fine-tuning. The following table outlines common issues and logical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature.3. Poor solubility of reagents.4. Incorrect ligand/base combination.1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh bottle of pre-catalyst. Use a glovebox for setup.2. Increase temperature in 10 °C increments (up to 120 °C for toluene).3. Switch to a more polar aprotic solvent like dioxane or THF.[12]4. Screen other ligands (e.g., SPhos, BrettPhos) and bases (e.g., LHMDS, Cs₂CO₃).[12]
Hydrodehalogenation 1. Base is too strong or temperature is too high, promoting β-hydride elimination side reactions.2. Presence of water.1. Switch to a weaker base (K₃PO₄, Cs₂CO₃).2. Lower the reaction temperature.3. Ensure all reagents and solvents are scrupulously dry.
Formation of Byproducts 1. Dimerization of the amine or aryl halide.2. Reaction with solvent.1. This can indicate an issue with the relative rates of the catalytic cycle steps. Try a different ligand to modulate reactivity.2. Ensure the solvent is appropriate and not reactive under the conditions.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heterocyclic cores like 5-iodopyrazolopyridine. Success in this transformation is not merely about following steps but about understanding the causal relationships between the reaction components. By employing well-defined palladium pre-catalysts, selecting sterically demanding and electron-rich ligands, and maintaining rigorous inert-atmosphere techniques, researchers can reliably and efficiently synthesize a diverse array of valuable N-heterocyclic compounds for advancement in drug discovery and materials science.

References

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . National Institutes of Health. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . National Institutes of Health. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. [Link]

  • Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . RSC Publishing. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates . Organic Syntheses. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides . Organic Letters. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines . ResearchGate. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species . ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . ResearchGate. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides . MDPI. [Link]

  • The Buchwald-Hartwig Amination Reaction . YouTube. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions . National Library of Medicine. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . Semantic Scholar. [Link]

  • C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process . ACS Publications. [Link]

  • Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species . Scilit. [Link]

  • Buchwald-Hartwig coupling troubleshooting . Chemistry Stack Exchange. [Link]

  • A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides Catalyzed by Cu(II)-NaY Zeolite . SYNLETT. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

An advanced technical support guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications.

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges and optimize the yield of your reactions involving the 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine substrate. This scaffold is a valuable building block in medicinal chemistry, but its unique electronic and structural properties, particularly the presence of a free amino group and multiple nitrogen atoms, can present specific challenges.[1][2][3]

This guide is structured into two main sections:

  • A Troubleshooting Guide to address issues as they arise during your experiments.

  • An FAQ Section for proactive experimental design and optimization.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the Suzuki coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is one of the most common issues. The problem often lies in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4] For a heteroaromatic amine substrate like this, the initial oxidative addition and potential catalyst inhibition are primary suspects.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low/No Conversion Check_SM 1. Verify Starting Material Purity Start->Check_SM Check_Reagents 2. Assess Catalyst & Reagent Quality Check_SM->Check_Reagents If pure Check_Setup 3. Review Reaction Setup (Degassing) Check_Reagents->Check_Setup If active Optimize_Conditions 4. Systematically Optimize Reaction Conditions Check_Setup->Optimize_Conditions If correct Success Improved Yield Optimize_Conditions->Success

Caption: A step-by-step workflow for troubleshooting low conversion.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Integrity :

    • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine : Confirm its purity via ¹H NMR and LC-MS. Impurities can poison the catalyst.

    • Boronic Acid/Ester : Boronic acids are prone to decomposition (protodeboronation) and trimerization into boroxines upon storage.[5] It is often the most significant point of failure. Use freshly purchased or recrystallized boronic acid, or opt for more stable boronate esters like pinacol esters.[5]

  • Assess Catalyst and Reagent Activity :

    • Palladium Source : Ensure your Pd catalyst, whether a Pd(0) or Pd(II) precatalyst, is not degraded. Pd(II) sources require an in-situ reduction step which can sometimes be inefficient.[5]

    • Ligand : Phosphine ligands are susceptible to oxidation. If you are using a ligand like PPh₃, ensure it is free of triphenylphosphine oxide. For this electron-rich, sterically hindered substrate, consider switching to more robust Buchwald-type ligands (e.g., SPhos, XPhos) which are designed to accelerate oxidative addition and reductive elimination.[6]

    • Base : The choice and quality of the base are critical.[7] An old or improperly stored base (e.g., K₂CO₃ that has absorbed significant water) can be ineffective. Ensure you are using a dry, finely powdered base to maximize surface area and reactivity.

  • Review Reaction Setup :

    • Degassing : The single most critical step in setting up a Suzuki reaction is the removal of oxygen. Oxygen can oxidize the Pd(0) active catalyst and lead to homocoupling of the boronic acid.[5] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 20-30 minutes.

    • Solvent Quality : Ensure you are using dry, anhydrous solvents, as excess water can promote protodeboronation of the boronic acid.[7]

Q2: I'm observing significant byproduct formation, primarily homocoupling of my boronic acid. How can I minimize this?

The formation of a biaryl product derived from the dimerization of your boronic acid is a classic sign of issues in the catalytic cycle.

Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[5] If the oxidative addition of the 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine to the Pd(0) catalyst is slow, the catalyst can instead react with two molecules of the boronic acid, leading to the undesired byproduct.[5]

Mitigation Strategies:

StrategyRationale & Implementation
Improve Degassing As mentioned above, rigorously exclude oxygen from your reaction. This is the most effective way to prevent homocoupling.[5]
Use a Pd(0) Source Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction of a Pd(II) precatalyst, which can sometimes be a source of oxidative side reactions.
Choose a More Active Ligand Use electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu group ligands). These ligands accelerate the rate-limiting oxidative addition step, ensuring the iodo-pyrazolopyridine is engaged by the catalyst before side reactions can occur.[6][8]
Staged Reagent Addition Add the boronic acid portion-wise or via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, disfavoring the second-order homocoupling reaction.
Q3: The reaction starts but stalls before reaching completion. What is causing catalyst deactivation?

Catalyst deactivation is common with nitrogen-rich heterocyclic substrates. The lone pairs on the pyridine and pyrazole nitrogen atoms, as well as the amino group, can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3]

Solutions:

  • Ligand Choice is Key : Standard ligands like PPh₃ may not be sufficient to prevent substrate inhibition. Highly donating, sterically demanding ligands like XPhos, SPhos, or RuPhos are essential. Their bulkiness creates a protective sphere around the palladium atom, preventing the heterocyclic substrate from binding too strongly and deactivating the catalyst.

  • Choice of Base : A strong, non-coordinating base like K₃PO₄ is often superior to carbonates for nitrogen-containing substrates.[9] It is effective at promoting the transmetalation step without strongly binding to the palladium catalyst.

  • Consider a Precatalyst : Modern palladium precatalysts (e.g., G2, G3, G4 Buchwald precatalysts) are designed for high stability and controlled release of the active Pd(0) species. This can maintain a low, steady concentration of the active catalyst throughout the reaction, minimizing deactivation pathways.

Frequently Asked Questions (FAQs)

Q4: What are the optimal starting conditions for a Suzuki coupling with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine?

While every specific coupling requires optimization, the following table provides a robust and scientifically grounded starting point for your experiments.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Precatalyst XPhos Pd G2 (2-5 mol%)Highly active and stable precatalyst. Excellent for heteroaryl halides. Ensures efficient generation of the active Pd(0)L₁ species.
Ligand XPhos (if not using a precatalyst)Electron-rich, bulky ligand that accelerates oxidative addition and prevents catalyst inhibition by the nitrogen heterocycle.[10]
Base K₃PO₄ (2-3 equivalents)Strong, non-coordinating base. Highly effective for challenging substrates and helps prevent catalyst deactivation.[9]
Boronic Acid Partner Arylboronic acid or pinacol ester (1.2-1.5 eq)A slight excess drives the reaction to completion. Pinacol esters offer enhanced stability against protodeboronation.[5]
Solvent System 1,4-Dioxane / H₂O (e.g., 10:1 ratio)A polar aprotic solvent is generally effective. A small amount of water can aid in dissolving the base and facilitating transmetalation.[7][11] Other options include Toluene or 2-MeTHF.[12]
Temperature 80-110 °CThe C-I bond is reactive, so high temperatures may not be necessary.[13] Start around 80-90 °C and increase if the reaction is sluggish. Monitor for thermal decomposition of starting materials.
Reaction Monitoring TLC, LC-MS, or GC-MSMonitor the disappearance of the starting iodide. A typical reaction time is 4-24 hours.[14]
Q5: Why is the choice of base so critical for this specific substrate?

The base in a Suzuki coupling serves a crucial role: it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][13]

Base_Activation cluster_0 Role of Base in Transmetalation BoronicAcid R-B(OH)₂ Base + OH⁻ (from Base) Boronate [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base->Boronate PdComplex Ar-Pd(II)-X Product_Formation → Transmetalation → Product Boronate->Product_Formation Transmetalation with Ar-Pd(II)-X Complex

Caption: Activation of boronic acid by a base to facilitate transmetalation.

For 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, the considerations are twofold:

  • Sufficient Basicity : The base must be strong enough to deprotonate water (if present) or react with the boronic acid to form the boronate.

  • Avoiding Side Reactions : The free amino group on your substrate is weakly acidic and can potentially react with very strong bases. However, inorganic bases like K₃PO₄ or K₂CO₃ are generally compatible and do not cause issues. Avoid organolithium or Grignard reagents as bases in this context.

Q6: Can I use a boronic ester instead of a boronic acid? What are the advantages?

Yes, and in many cases, it is preferable.

  • Stability : Boronic esters, particularly pinacol esters (formed with pinacol) and MIDA esters, are significantly more stable to storage and purification than their corresponding boronic acids.[5] They are not susceptible to dehydration to form boroxines and are more resistant to protodeboronation, which is the cleavage of the C-B bond by a proton source.

  • Controlled Release : MIDA boronates are exceptionally stable and only participate in the Suzuki coupling under specific basic conditions, allowing for sequential cross-couplings if other reactive sites are present on the molecule.

  • Reaction Conditions : While many boronic esters can react directly, some protocols may require slightly more water or a different base (like CsF or KF) to hydrolyze the ester in situ to the active boronate species.[8]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . National Institutes of Health (NIH). Available at: [Link]

  • The Suzuki Reaction - Myers Group, Harvard University . Harvard University. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube . YouTube. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate . ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects . PubMed. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health (NIH). Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling . Vapourtec. Available at: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles . Thieme Connect. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents . National Institutes of Health (NIH). Available at: [Link]

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Optimization

Technical Support Center: Purification of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Welcome to the technical support center for the purification of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with the purification of these molecules.

The unique structural features of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, namely the presence of a basic amine, a fused aromatic system, and a labile iodine atom, present a specific set of purification challenges. This guide is designed to provide both fundamental understanding and practical solutions to these issues.

I. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, providing potential causes and actionable solutions.

Low Recovery After Column Chromatography

Symptom: A significant loss of product is observed after purification by column chromatography.

Potential Cause Explanation Recommended Solution
Product Adsorption to Silica Gel The basic nature of the pyrazolo[3,4-b]pyridin-3-amine moiety can lead to strong, sometimes irreversible, binding to the acidic silica gel.- Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface. - Use an alternative stationary phase: Consider using neutral or basic alumina, or a C18-functionalized silica gel for reversed-phase chromatography.
Product Streaking/Tailing on the Column The polar nature of the amine can cause significant tailing of the product band, leading to poor separation and difficulty in collecting pure fractions.- Modify the mobile phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to improve peak shape by competing with the product for binding to the stationary phase.
Product Insolubility in the Loading Solvent If the product is not fully dissolved before loading onto the column, it can precipitate at the top of the column, leading to poor separation and recovery.- Choose an appropriate loading solvent: Use a small amount of a strong, polar solvent in which the compound is highly soluble (e.g., DMSO or DMF) to dissolve the crude product. Then, adsorb this solution onto a small amount of silica gel and dry it before loading the powder onto the column.
Product Degradation During Purification

Symptom: The appearance of new, unexpected spots on a TLC plate or peaks in an LC-MS of the purified fractions, often accompanied by a color change.

Potential Cause Explanation Recommended Solution
De-iodination The carbon-iodine bond in aryl iodides can be susceptible to cleavage, particularly under prolonged exposure to heat, light, or certain metal contaminants.[1]- Minimize heat exposure: Use a rotary evaporator at a low temperature to remove solvents. Avoid prolonged heating of the compound. - Protect from light: Wrap flasks and columns in aluminum foil to prevent photo-degradation. - Use purified solvents: Ensure that all solvents are free from metal impurities that could catalyze de-iodination.
Oxidation Aromatic amines can be susceptible to oxidation, leading to the formation of colored impurities.- Work under an inert atmosphere: When possible, perform purification steps under a nitrogen or argon atmosphere. - Use fresh, degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation.
Acid-Catalyzed Decomposition The pyrazolopyridine core may be sensitive to strongly acidic conditions, which can sometimes be present on untreated silica gel.- Use deactivated stationary phases: As mentioned previously, neutralizing the silica gel can prevent acid-catalyzed side reactions. - Avoid acidic additives in the mobile phase: Unless necessary for separation, avoid using acids like acetic or formic acid in the eluent.
Persistent Impurities in the Final Product

Symptom: The purified product still shows the presence of impurities by NMR, LC-MS, or other analytical techniques.

Potential Cause Explanation Recommended Solution
Co-eluting Impurities Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.- Optimize the mobile phase: Perform a systematic screen of different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane), with a small amount of a polar modifier (e.g., methanol). - Consider a different chromatographic technique: If normal-phase chromatography is ineffective, try reversed-phase HPLC for higher resolution.
Starting Material or Reagent Contamination Unreacted starting materials or residual reagents from the synthesis can be carried through the work-up and co-elute with the product.- Perform a pre-purification wash: Before chromatography, wash the crude product with a solvent in which the impurities are soluble but the product is not. For example, a wash with a saturated sodium thiosulfate solution can remove residual iodine.[1]
Formation of Regioisomers If the synthesis involves the reaction of a non-symmetrical precursor, regioisomers can be formed that are often difficult to separate.[2]- Employ high-resolution chromatography: Preparative HPLC is often necessary to separate closely related isomers. - Consider recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for isolating a single isomer.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to monitor the purification of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine?

A good starting point for a TLC solvent system would be a mixture of a moderately polar solvent and a non-polar solvent. We recommend trying a 1:1 mixture of ethyl acetate and hexane. To improve the spot shape and reduce tailing, you can add a small amount (e.g., 1-2 drops per 10 mL) of triethylamine or a few drops of methanol to the developing chamber.

Q2: My purified product is a brownish or purplish solid. What could be the cause?

A brownish or purplish discoloration is often indicative of residual iodine impurity. Even trace amounts of iodine can impart a significant color. To remove this, you can wash a solution of your compound in an organic solvent (like ethyl acetate or dichloromethane) with a 10% aqueous solution of sodium thiosulfate.[1] The color should dissipate into the aqueous layer.

Q3: I am having trouble getting my compound to crystallize. What recrystallization solvents do you recommend?

For a compound like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, which has both polar and non-polar characteristics, a solvent pair system is often effective for recrystallization. Given that the parent amine is soluble in methanol, you could try dissolving your compound in a minimal amount of hot methanol and then slowly adding a less polar solvent like dichloromethane or hexane until turbidity is observed.[3] Allowing this mixture to cool slowly should induce crystallization.

Q4: Can I use reversed-phase HPLC for the final purification?

Yes, reversed-phase HPLC can be an excellent technique for the final purification, especially for removing closely related impurities. A C18 column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for the basic amine, it is advisable to add an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This will protonate the amine and prevent tailing.

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine derivative. We recommend:

  • ¹H and ¹³C NMR: To confirm the structure and look for any residual solvent or organic impurities.

  • LC-MS: To determine the purity by peak area and confirm the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Melting Point: A sharp melting point is a good indicator of high purity.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Preparation of the Stationary Phase:

    • In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product).

    • Create a slurry of the silica gel in the chosen eluent (e.g., 1:1 ethyl acetate/hexane).

    • Add 1-2% (v/v) of triethylamine to the slurry and stir for 15 minutes to deactivate the silica.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • If the product has poor solubility in the eluent, dissolve it in a strong solvent like DMF, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

    • Carefully apply the dissolved sample or the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C to minimize the risk of de-iodination.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or ethyl acetate).

    • Slowly add a second solvent in which the product is poorly soluble (an "anti-solvent," e.g., hexane, water, or diethyl ether) until the solution becomes cloudy.

    • If crystals form upon cooling, this is a good solvent system for recrystallization.

  • Recrystallization Procedure:

    • Dissolve the bulk of the impure product in the minimum amount of the hot primary solvent in a flask.

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add the anti-solvent to the hot filtrate until it becomes faintly cloudy.

    • Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Visual Diagrams

Workflow for Troubleshooting Low Recovery in Column Chromatography

start Low Recovery After Column Chromatography check_adsorption Check for Product Adsorption on Silica start->check_adsorption deactivate_silica Deactivate Silica with Triethylamine check_adsorption->deactivate_silica Yes alternative_stationary_phase Use Alumina or C18 check_adsorption->alternative_stationary_phase Yes check_tailing Check for Streaking/Tailing check_adsorption->check_tailing No end Improved Recovery deactivate_silica->end alternative_stationary_phase->end modify_mobile_phase Add Basic Modifier to Eluent check_tailing->modify_mobile_phase Yes check_solubility Check Loading Solubility check_tailing->check_solubility No modify_mobile_phase->end dry_loading Use Dry Loading Technique check_solubility->dry_loading Yes dry_loading->end

Caption: Troubleshooting workflow for low product recovery.

Decision Tree for Product Degradation

start Product Degradation Observed deiodination De-iodination Suspected? start->deiodination minimize_heat Minimize Heat Exposure deiodination->minimize_heat Yes protect_light Protect from Light deiodination->protect_light Yes oxidation Oxidation Suspected? deiodination->oxidation No stable_product Stable Product minimize_heat->stable_product protect_light->stable_product inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Yes degas_solvents Use Degassed Solvents oxidation->degas_solvents Yes acid_decomposition Acid-Catalyzed Decomposition? oxidation->acid_decomposition No inert_atmosphere->stable_product degas_solvents->stable_product deactivate_silica Use Deactivated Silica acid_decomposition->deactivate_silica Yes deactivate_silica->stable_product

Caption: Decision tree for addressing product degradation.

V. References

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(6), o650. [Link]

  • Ye, W., et al. (2009). Discovery of 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (PF-04896573), a highly potent and orally bioavailable JAK1-selective inhibitor for the treatment of autoimmune diseases. Journal of Medicinal Chemistry, 52(23), 7478–7491.

  • Reddit. (2021). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved January 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved January 22, 2026, from [Link]

  • González, E., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

Sources

Troubleshooting

Technical Support Center: Sonogashira Reactions of Iodopyrazolopyridines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for minimizing byproducts in Sonogas...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for minimizing byproducts in Sonogashira reactions involving iodopyrazolopyridine substrates. As N-heterocyclic compounds, pyrazolopyridines present unique challenges in palladium-catalyzed cross-coupling reactions. This document offers in-depth, field-proven insights to help you navigate these complexities and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when performing Sonogashira couplings with iodopyrazolopyridines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: My Sonogashira reaction with an iodopyrazolopyridine substrate is showing low or no conversion. What are the primary factors to investigate?

Low or no conversion is a frequent challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. Pyrazolopyridines, like other N-heterocycles, can act as ligands for the palladium catalyst, leading to the formation of inactive complexes and stalling the catalytic cycle.[1]

Core Areas to Troubleshoot:

  • Catalyst System and Ligand Choice:

    • The Problem: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting the substrate's access to the catalyst for oxidative addition.

    • The Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center, promoting the desired catalytic cycle while discouraging catalyst sequestration by the pyrazolopyridine substrate.[1] Common choices include P(t-Bu)₃, Buchwald-type phosphine ligands, and IPr (an NHC ligand).[1][2][3]

  • Reagent Quality and Reaction Atmosphere:

    • The Problem: Sonogashira reactions are sensitive to both oxygen and moisture. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling), while water can negatively impact catalyst activity.[1]

    • The Solution: Ensure that all solvents and amine bases are anhydrous and thoroughly degassed before use. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical.[4]

  • Reaction Temperature:

    • The Problem: While many Sonogashira reactions proceed at room temperature, the specific reactivity of your iodopyrazolopyridine and alkyne coupling partner may necessitate thermal energy to overcome the activation barrier for oxidative addition.[1]

    • The Solution: If room temperature reactions are sluggish, gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress by TLC or LC-MS.[5] Be aware that excessive heat can promote side reactions like hydrodehalogenation.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

The formation of a 1,3-diyne, resulting from the coupling of two alkyne molecules, is a classic byproduct in Sonogashira reactions. This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[6][7]

Strategies to Suppress Glaser Coupling:

  • Switch to Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst.[7][8][9][10] Copper-free Sonogashira protocols have been successfully developed and are particularly advantageous when dealing with substrates that are sensitive or when homocoupling is a persistent issue.[7][8][9][10]

  • Rigorous Exclusion of Oxygen: As oxygen is a key oxidant in the Glaser coupling pathway, meticulous degassing of all reagents and maintaining a robust inert atmosphere throughout the reaction is paramount.[6]

  • Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the alkyne solution slowly over a period of time using a syringe pump.

  • Use of a Hydrogen Atmosphere: In some instances, running the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) has been demonstrated to significantly reduce homocoupling byproducts.[1]

Q3: My desired product is contaminated with a significant amount of the corresponding de-iodinated pyrazolopyridine. What causes this hydrodehalogenation, and how can I prevent it?

Hydrodehalogenation is a side reaction where the iodo group on your pyrazolopyridine is replaced by a hydrogen atom. This can be a significant issue, especially with electron-deficient heteroaromatics.

Factors Influencing and Mitigating Hydrodehalogenation:

  • The Role of the Base and Solvent: The amine base and protic impurities in the solvent can serve as hydride sources for the hydrodehalogenation process.

    • Solution: Consider screening different bases. While amine bases like triethylamine or diisopropylethylamine are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ may be less prone to promoting this side reaction.[1] Ensure your solvent is anhydrous and aprotic.[1]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of hydrodehalogenation.

    • Solution: If feasible for the desired coupling reaction, try running the experiment at a lower temperature for a longer duration.[1]

  • Catalyst and Ligand System: The choice of catalyst and ligand can also influence the propensity for hydrodehalogenation.

    • Solution: Experiment with different palladium sources and ligands. For instance, systems utilizing NHC ligands have been shown to be effective in various cross-coupling reactions and may offer a different reactivity profile that disfavors hydrodehalogenation.[2][3]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of Sonogashira reactions with iodopyrazolopyridines.

What are the recommended starting conditions for a Sonogashira coupling with an iodopyrazolopyridine?

A good starting point is to use a well-established palladium catalyst and ligand system known to be effective for N-heterocycles. Below is a general protocol that can be optimized.

Table 1: Recommended Starting Conditions for Sonogashira Coupling of Iodopyrazolopyridines

ParameterRecommendationRationale
Palladium Precatalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and widely used palladium sources.[1]
Ligand PPh₃ (4-10 mol%) or a bulky, electron-rich phosphine like P(t-Bu)₃ (2-5 mol%)PPh₃ is standard, while bulky phosphines can improve performance with N-heterocycles.[1]
Copper Co-catalyst CuI (5-10 mol%)For standard Sonogashira; can be omitted for copper-free protocols.
Base Et₃N or DIPEA (2-3 equivalents)Common amine bases that also act as a solvent in some cases.
Solvent Anhydrous, degassed DMF or THFGood solvents for dissolving the reagents and facilitating the reaction.
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is slow.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser coupling and catalyst degradation.
How does the position of the iodine atom on the pyrazolopyridine ring affect reactivity?

The electronic environment of the C-I bond, influenced by the position of the nitrogen atoms in the heterocyclic system, can affect the rate of oxidative addition. While specific reactivity trends for all isomers of iodopyrazolopyridine are not extensively documented in the provided search results, as a general principle in heteroaromatic chemistry, C-I bonds at positions that are more electron-deficient tend to be more reactive towards oxidative addition.

Are there any alternatives to phosphine ligands?

Yes, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions.[1][2][3]

  • Advantages of NHC Ligands:

    • They are strong σ-donors, which can lead to highly stable and active palladium catalysts.

    • They can be effective in challenging couplings where phosphine ligands may underperform.

    • They can promote high turnover numbers, allowing for lower catalyst loadings.

Visualizing the Process: Diagrams and Workflows

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Cu]-C≡CR PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-C≡CR RedElim->Product Cu_Cycle Copper Cycle Cu_Cycle->Transmetalation Provides Copper Acetylide

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion Observed Check_Reagents Verify Reagent Quality (Anhydrous, Degassed) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Optimize_Temp Increase Reaction Temperature Check_Atmosphere->Optimize_Temp Atmosphere OK Change_Ligand Switch to Bulky/NHC Ligand Optimize_Temp->Change_Ligand Still Low Conversion Screen_Base Screen Alternative Bases Change_Ligand->Screen_Base Still Low Conversion Success Successful Coupling Screen_Base->Success Improved Yield

Sources

Optimization

Technical Support Center: Enhancing the Stability of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Solution

This technical guide is designed for researchers, scientists, and drug development professionals working with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. As a critical building block in medicinal chemistry, ensuring its st...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. As a critical building block in medicinal chemistry, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to mitigate degradation.

Introduction: Understanding the Instability of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring an iodo-substituted pyridine ring fused to an aminopyrazole ring. This unique combination of functional groups, while synthetically valuable, also presents inherent stability challenges. The primary sources of instability are the susceptibility of the carbon-iodine bond to cleavage and the potential for oxidation of the aminopyrazole system.[1][2] Environmental factors such as light, temperature, pH, and the choice of solvent can significantly influence the rate and extent of degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in solution.

Question 1: I'm observing a gradual decrease in the concentration of my stock solution of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine over time, even when stored at low temperatures. What could be the cause?

Answer: This is a common issue and can be attributed to several factors:

  • Photodegradation: The carbon-iodine bond in aromatic iodides is known to be photosensitive and can undergo cleavage upon exposure to light, particularly UV radiation.[3] This can lead to the formation of the de-iodinated parent compound, 1H-pyrazolo[3,4-b]pyridin-3-amine, and other byproducts.

  • Oxidation: The aminopyrazole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen dissolved in the solvent.[4] This process can be accelerated by trace metal impurities in the solvent or on the surface of the storage container.

  • Solvent-Mediated Degradation: The choice of solvent can play a crucial role. Protic solvents, especially under non-neutral pH conditions, can facilitate degradative pathways. The polarity of the solvent can also influence the stability of the compound.

Troubleshooting Steps:

  • Protect from Light: Immediately upon dissolving, and during all subsequent handling and storage, protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Deoxygenate Solvents: Before preparing your stock solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Evaluate Solvent Choice: If you are using a protic solvent like methanol or ethanol, consider switching to a less reactive aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile, especially for long-term storage.

Question 2: My solution of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine has developed a yellowish or brownish tint. Does this indicate degradation?

Answer: Yes, a change in color is a strong indicator of degradation. The formation of colored byproducts is often associated with oxidative degradation pathways of aromatic amines and the potential formation of elemental iodine (I2), which is colored in many organic solvents.

Troubleshooting Steps:

  • Analytical Confirmation: Confirm degradation using an appropriate analytical method, such as HPLC-UV or LC-MS, to identify the parent compound and any new peaks corresponding to degradation products.

  • Implement Preventative Measures: If degradation is confirmed, immediately implement the preventative strategies outlined in the "Proactive Stability Enhancement" section below, such as the use of antioxidants and proper solvent handling.

Question 3: I am performing a reaction that requires heating a solution of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. What precautions should I take?

Answer: Elevated temperatures can significantly accelerate degradation. The primary concerns are thermal decomposition and increased rates of oxidation and deiodination.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under a continuous stream of an inert gas like argon or nitrogen to minimize oxidation.

  • Minimize Reaction Time: Optimize your reaction conditions to minimize the time the compound is exposed to high temperatures.

  • Use Degassed Solvents: Always use solvents that have been deoxygenated prior to heating.

  • Consider a Lower Temperature: If possible, explore alternative reaction conditions or catalysts that allow for lower reaction temperatures.

Proactive Stability Enhancement: Protocols and Strategies

To proactively address the instability of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, the following strategies and protocols are recommended.

Solvent Selection and Preparation

The choice of solvent is critical for maintaining the stability of the compound. The following table provides a summary of recommended solvents and their suitability.

SolventTypeSuitability for Long-Term StorageComments
Dimethyl Sulfoxide (DMSO)Aprotic, PolarExcellentAnhydrous grade is recommended. Store under inert gas.
N,N-Dimethylformamide (DMF)Aprotic, PolarGoodAnhydrous grade is recommended. Can contain amine impurities that may react.
Acetonitrile (ACN)Aprotic, PolarGoodHPLC grade or higher is recommended.
Dichloromethane (DCM)Aprotic, NonpolarModerateCan contain acidic impurities. Use freshly distilled or inhibitor-free grade.
Methanol (MeOH) / Ethanol (EtOH)Protic, PolarPoorProne to facilitating deiodination and other reactions, especially if not pH neutral.

Protocol for Solvent Preparation:

  • Select a high-purity, anhydrous grade solvent.

  • Transfer the required volume of solvent to a clean, dry flask.

  • Sparge the solvent with dry argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • If using a septum-sealed bottle, maintain a positive pressure of the inert gas.

Use of Antioxidants

The addition of a radical-scavenging antioxidant can significantly inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[5][6][7]

Protocol for Preparing a Stabilized Stock Solution:

  • Prepare a stock solution of BHT (e.g., 10 mg/mL) in the chosen deoxygenated solvent.

  • To your solution of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, add the BHT stock solution to achieve a final concentration of 50-100 µg/mL.

  • Store the stabilized solution under an inert atmosphere and protected from light.

pH Control

The stability of pyrazolo[3,4-b]pyridines can be pH-dependent. While specific data for this compound is limited, it is generally advisable to maintain a neutral pH to avoid acid- or base-catalyzed hydrolysis or degradation. If working in aqueous or protic solutions, consider the use of a non-reactive buffer system (e.g., phosphate buffer) to maintain a pH around 7.

Understanding Degradation Pathways

While forced degradation studies for this specific molecule are not widely published, based on the chemical functionalities present, two primary degradation pathways can be anticipated:

  • Photolytic Deiodination: Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating a pyridinyl radical and an iodine radical. The pyridinyl radical can then abstract a hydrogen atom from the solvent or another molecule to form the de-iodinated analog.

  • Oxidative Degradation: The electron-rich aminopyrazole ring is susceptible to oxidation. This can be initiated by radical species and may lead to the formation of various oxidized byproducts, potentially involving dimerization or ring-opening.

Below is a conceptual workflow for investigating the stability of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

G cluster_prep Solution Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome prep Prepare solution of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in chosen solvent acid Acidic (e.g., 0.1M HCl) prep->acid Expose to base Basic (e.g., 0.1M NaOH) prep->base Expose to oxidation Oxidative (e.g., 3% H2O2) prep->oxidation Expose to heat Thermal (e.g., 60°C) prep->heat Expose to light Photolytic (UV/Vis light) prep->light Expose to hplc HPLC-UV/MS Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points heat->hplc Analyze samples at time points light->hplc Analyze samples at time points pathways Identify Degradation Pathways hplc->pathways products Characterize Degradation Products hplc->products method Develop Stability-Indicating Method hplc->method nmr NMR Spectroscopy products->nmr Structure Elucidation

Workflow for Forced Degradation Study

Analytical Methodologies for Stability Monitoring

A robust analytical method is essential for accurately quantifying the parent compound and detecting any degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar degradation products. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm and 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer is invaluable for the identification of unknown degradation products.

Protocol for Sample Analysis:

  • Prepare a calibration curve of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in the chosen solvent.

  • At specified time points, withdraw an aliquot of the solution being tested for stability.

  • Dilute the sample to fall within the linear range of the calibration curve.

  • Inject the sample onto the HPLC system.

  • Quantify the parent compound and integrate the peaks of any new impurities. The percentage of degradation can be calculated based on the decrease in the area of the parent peak and the increase in the area of the degradation product peaks.

The following diagram illustrates the key steps in developing a stability-indicating analytical method.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application select_col Select Column & Mobile Phase optimize_grad Optimize Gradient select_col->optimize_grad specificity Specificity (Forced Degradation) optimize_grad->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision stability_study Routine Stability Testing precision->stability_study

Development of a Stability-Indicating Method

References

  • Stability-Indicating RP-HPLC Method: Topics by Science.gov. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine - European Commission. Available at: [Link]

  • Evaluating iopamidol degradation performance and potential dual-wavelength synergy by UV-LED irradiation and UV-LED/chlorine treatment | Request PDF - ResearchGate. Available at: [Link]

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  • ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review | Request PDF - ResearchGate. Available at: [Link]

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Troubleshooting

troubleshooting low conversion rates in Heck reactions with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

An in-depth guide to navigating the complexities of the Mizoroki-Heck reaction, specifically tailored for researchers encountering challenges with the 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine substrate. This document ser...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of the Mizoroki-Heck reaction, specifically tailored for researchers encountering challenges with the 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine substrate. This document serves as a specialized resource, blending mechanistic theory with practical, field-tested solutions to enhance reaction efficiency and yield.

Introduction: The Challenge of Heterocyclic Heck Couplings

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] However, its application to complex, electron-rich heterocyclic substrates like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine presents a unique set of challenges. The presence of multiple nitrogen atoms within the bicyclic core can lead to catalyst inhibition or deactivation, while the electronic properties of the system can influence the kinetics of key steps in the catalytic cycle. This guide provides a systematic approach to diagnosing and resolving the common causes of low conversion rates in this specific transformation.

Root Cause Analysis: Why Do Heck Reactions with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Fail?

Understanding the fundamental mechanism of the Heck reaction is critical for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4] Low conversion rates typically stem from interruptions or inefficiencies in this cycle.

The Heck Catalytic Cycle and Potential Failure Points

The generally accepted mechanism involves four key stages: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3][4]

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-I Deactivated Deactivated Species (e.g., [Pd(0)Lₙ]₂, Pd Black) Pd0->Deactivated Aggregation PiComplex π-Olefin Complex OxAdd->PiComplex + Alkene - Ligand Inhibited Inhibited Catalyst (Substrate-Pd Complex) OxAdd->Inhibited N-Coordination MigIns Migratory Insertion (σ-Alkyl-Pd(II)) PiComplex->MigIns Carbopalladation BetaElim β-Hydride Elimination (H-Pd(II)-X)L₂ MigIns->BetaElim Syn-Elimination BetaElim->Pd0 + Base - HB⁺X⁻ Inhibited->OxAdd Reversible?

Caption: The Heck catalytic cycle and key failure points.

With a substrate like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, two primary issues can arise:

  • Catalyst Inhibition: The pyrazole and pyridine nitrogen atoms, as well as the exocyclic amine, are Lewis basic. They can coordinate to the electron-deficient palladium(II) intermediate formed after oxidative addition, or even the palladium(0) catalyst itself. This coordination can create stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.

  • Catalyst Decomposition: At the elevated temperatures often required for Heck reactions, the active Pd(0) species can aggregate into inactive palladium black, especially if the ligand stabilization is insufficient.[5] This is a common cause of reactions stalling before completion.

Technical Troubleshooting Guide (Q&A Format)

This section addresses specific experimental observations with diagnostic questions and actionable solutions.

Question 1: My reaction has started, but it stalls at 20-30% conversion, and I see black particles forming. What's happening?

Answer: This is a classic symptom of catalyst decomposition. The formation of a black precipitate is likely metallic palladium (palladium black), indicating that the active Pd(0) catalyst is falling out of the catalytic cycle and aggregating.

  • Causality: The ligands you are using may not be robust enough to stabilize the Pd(0) species at the reaction temperature. Alternatively, the rate of oxidative addition of your iodo-pyrazolopyridine may be slow, leaving the unstable Pd(0) catalyst to sit idle, increasing the likelihood of aggregation.

  • Troubleshooting Steps:

    • Lower the Temperature: High temperatures accelerate catalyst decomposition.[5] Determine if the reaction can proceed at a lower temperature, even if it is slower. A temperature screen from 80°C to 120°C in 10°C increments is advisable.

    • Switch to More Stabilizing Ligands: Sterically hindered and electron-rich ligands are superior at stabilizing the Pd(0) center and promoting the crucial oxidative addition step. Consider switching from simple phosphines like PPh₃ to more specialized ligands.

Ligand ClassExamplesRationale
Bulky Alkylphosphines P(t-Bu)₃, JohnPhos, XPhosHighly electron-donating and sterically demanding. They accelerate oxidative addition and stabilize Pd(0).
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very strong bonds with palladium, creating thermally stable catalysts that are resistant to decomposition.[5]
Chelating Diphosphines dppf, XantphosCan provide additional stability, although some may inhibit the reaction by creating overly stable complexes.[4]

Question 2: My reaction shows no conversion at all, even after several hours. The solution remains clear. What should I investigate first?

Answer: A complete lack of reactivity, without signs of catalyst decomposition, points towards a fundamental issue with one of the core components or conditions, preventing the catalytic cycle from even starting.

  • Causality: This could be due to an inactive catalyst precursor, an inappropriate base, or the presence of inhibitors in your starting materials or solvent. The first step of the cycle, oxidative addition of the aryl iodide to the Pd(0) center, is likely being prevented.[3]

  • Troubleshooting Workflow:

No_Conversion_Workflow Start No Conversion Observed CheckCatalyst 1. Verify Catalyst Activity Start->CheckCatalyst CheckBase 2. Evaluate Base Choice Start->CheckBase CheckPurity 3. Assess Reagent Purity Start->CheckPurity CatalystIssue Is Pd precursor old? Is Pd(II) being reduced to Pd(0)? CheckCatalyst->CatalystIssue BaseIssue Is the base strong enough? Is it soluble in the solvent? CheckBase->BaseIssue PurityIssue Are starting materials pure? Is the solvent anhydrous and deoxygenated? CheckPurity->PurityIssue CatalystSol Solution: - Use fresh Pd(OAc)₂ or Pd₂(dba)₃. - Consider a pre-formed Pd(0) source. - Ensure ligand is present to facilitate reduction. CatalystIssue->CatalystSol BaseSol Solution: - Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃). - Use an organic base like DBU or a hindered amine. BaseIssue->BaseSol PuritySol Solution: - Recrystallize 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. - Use freshly distilled/anhydrous solvent. - Thoroughly degas the reaction mixture. PurityIssue->PuritySol

Caption: Systematic workflow for diagnosing zero conversion.

Question 3: I am getting a mixture of my desired product and several side products. How can I improve the selectivity?

Answer: The formation of side products can be due to several factors, including alkene isomerization, double bond migration, or reactions involving the amine functionality on your substrate.

  • Causality: The β-hydride elimination step is reversible.[4] If the subsequent reductive elimination of H-Pd-X is slow, the palladium hydride can re-add to the newly formed double bond in different positions, leading to isomerization. The amine group could also potentially react under basic conditions at high temperatures.

  • Troubleshooting Steps:

    • Choice of Base: The base is crucial for irreversibly removing the H-Pd-X species from the reaction.[4] A strong, non-coordinating base is often preferred. Using a stoichiometric amount of a silver or thallium salt (e.g., Ag₂CO₃) can facilitate the halide abstraction and prevent re-addition, though this adds cost and waste.

    • Protect the Amine: If you suspect the 3-amino group is causing issues, consider a protecting group strategy (e.g., Boc, Ac). This adds steps but can significantly clean up the reaction by preventing N-palladation or other side reactions.

    • Use a Ligand that Promotes Reductive Elimination: Certain ligands can accelerate the final reductive elimination step, minimizing the lifetime of the palladium hydride intermediate and thus reducing the chance for isomerization.

Experimental Protocols

Protocol 1: Ligand and Base Screening for Optimal Conditions

This protocol outlines a parallel screening experiment to efficiently identify the best ligand and base combination for your specific reaction.

  • Array Setup: Arrange an array of reaction vials in a heating block. For a 4x3 screen, you would have 12 vials.

  • Reagent Preparation:

    • Stock Solution 1 (Substrates): In a glovebox, dissolve 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) and your alkene partner (1.2 eq) in anhydrous, degassed solvent (e.g., DMAc).

    • Stock Solution 2 (Catalyst): In the glovebox, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 2 mol % Pd) in the same solvent.

  • Dispensing:

    • To each vial, add the appropriate solid base (2.0 eq) and ligand (4.4 mol %).

    • Dispense an equal volume of Stock Solution 1 into each vial.

    • Dispense an equal volume of Stock Solution 2 into each vial to initiate the reaction.

  • Reaction: Seal the vials, remove from the glovebox, and place them in the pre-heated block (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Data Presentation Example:

K₂CO₃ Cs₂CO₃ DBU
PPh₃ 15%25%10%
P(t-Bu)₃ 40%65%55%
XPhos 75%92% 81%
IPr-HCl *68%85%79%
Requires an extra equivalent of base to deprotonate the imidazolium salt.

This structured approach quickly identifies promising conditions (in this hypothetical case, XPhos and Cs₂CO₃) for further optimization on a larger scale.

References

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central, NIH. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. [Link]

  • HECK REACTION: Heterocyclic reactants mechanism - YouTube. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

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Optimization

Technical Support Center: Purification Strategies for Polar Pyrazolo[3,4-b]pyridine Derivatives

Welcome to the technical support center for the purification of polar pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the unique challenges associated with the purification of this important class of polar heterocyclic compounds. The inherent basicity of the pyridine ring and the hydrogen-bonding capabilities of the pyrazole moiety often lead to purification difficulties, such as poor chromatographic resolution, product streaking, and low recovery. This document will address these issues in a comprehensive question-and-answer format, providing not only solutions but also the underlying scientific rationale for each recommended step.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar pyrazolo[3,4-b]pyridine derivatives?

A1: The primary challenges in purifying polar pyrazolo[3,4-b]pyridine derivatives stem from their chemical nature. These compounds are often basic due to the pyridine nitrogen, leading to strong interactions with acidic silica gel, which can cause significant peak tailing or streaking during column chromatography. Their polarity can also make them difficult to elute from normal-phase columns and poorly retained on traditional C18 reversed-phase columns. Furthermore, the potential for the formation of regioisomers during synthesis necessitates robust purification methods to ensure the isolation of the desired isomer.[1]

Q2: I'm observing significant streaking of my pyrazolo[3,4-b]pyridine derivative on a silica gel TLC plate. What is the cause, and how can I fix it?

A2: Streaking of basic compounds like pyrazolo[3,4-b]pyridines on silica gel is a common issue. It is primarily caused by the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform distribution of the compound as it moves up the plate, resulting in a streak rather than a compact spot.

To resolve this, you can add a basic modifier to your eluting solvent system. A small amount of triethylamine (TEA) or ammonia (usually as a 7N solution in methanol) at a concentration of 0.1-1% is typically sufficient to neutralize the acidic sites on the silica, leading to sharper, more defined spots.[2][3]

Troubleshooting Guide: Column Chromatography

Issue 1: Poor Separation of Product from Impurities on Silica Gel

Q: My polar pyrazolo[3,4-b]pyridine derivative co-elutes with a similarly polar impurity on a silica gel column. How can I improve the separation?

A: Causality and Strategy

Co-elution of polar compounds is a frequent challenge in normal-phase chromatography. The key to improving separation is to alter the selectivity of the chromatographic system, which can be achieved by modifying the mobile phase or changing the stationary phase.

Step-by-Step Protocol:

  • Mobile Phase Optimization:

    • Systematic Solvent Screening: If you are using a standard eluent system like hexane/ethyl acetate, try switching to a different solvent system with different selectivity. For example, a mixture of dichloromethane and methanol can offer different interaction capabilities.[2]

    • Employ a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve the resolution between closely eluting compounds.

    • Addition of Modifiers: As mentioned for TLC, adding a small amount of a basic modifier like triethylamine can improve the peak shape of your basic pyrazolo[3,4-b]pyridine, which in turn can enhance separation from non-basic impurities.

  • Alternative Stationary Phases:

    • Alumina: For basic compounds, switching to a basic or neutral alumina column can be highly effective. Alumina has fewer acidic sites than silica, reducing the strong interactions that cause peak tailing and poor separation.[2]

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography on a C18 column can be a powerful alternative.

Issue 2: My Compound is Too Polar and Won't Elute from a Silica Gel Column

Q: My pyrazolo[3,4-b]pyridine derivative is highly polar and remains at the baseline of the TLC plate, even with highly polar mobile phases like 20% methanol in dichloromethane. How can I purify it?

A: Causality and Advanced Strategies

When a compound is too polar for normal-phase chromatography, alternative techniques that are better suited for polar molecules are necessary.

Recommended Techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of very polar compounds. It typically uses a polar stationary phase (like silica or a diol-functionalized phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. In HILIC, a water-rich layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.[4][5]

  • Mixed-Mode Chromatography: This technique utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange functionalities. This allows for the simultaneous separation of compounds based on both their hydrophobicity and charge, which is ideal for polar, ionizable molecules like many pyrazolo[3,4-b]pyridine derivatives.[5][6][7]

Troubleshooting Guide: Recrystallization

Q: I'm trying to recrystallize my pyrazolo[3,4-b]pyridine derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

A: Causality and Solutions

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also inhibit crystallization.

Step-by-Step Protocol to Induce Crystallization:

  • Re-dissolve the Oil: Add a small amount of the hot solvent back to the flask to re-dissolve the oil.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature. You can insulate the flask to slow the cooling rate further.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a seed for crystal formation.[2]

  • Solvent System Modification: If the above steps fail, consider using a two-solvent system for recrystallization. Dissolve your compound in a good solvent (e.g., methanol or ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Data Summary Tables

Table 1: Recommended Solvent Systems for Column Chromatography of Pyrazolo[3,4-b]pyridine Derivatives

Chromatography ModeStationary PhaseCommon Eluent SystemsModifier (if needed)
Normal-PhaseSilica GelHexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/Ethyl Acetate0.1-1% Triethylamine or Ammonia in Methanol
Normal-PhaseAlumina (Neutral or Basic)Hexane/Ethyl Acetate, Dichloromethane/MethanolNot usually required
Reverse-PhaseC18Acetonitrile/Water, Methanol/Water0.1% Formic Acid or Trifluoroacetic Acid (for MS compatibility)
HILICSilica, Diol, or AmideAcetonitrile/Aqueous Buffer (e.g., Ammonium Formate)N/A

Table 2: Common Recrystallization Solvents for Pyrazolo[3,4-b]pyridine Derivatives

Solvent(s)PolarityComments
EthanolPolar ProticOften a good starting point for moderately polar derivatives.[1]
Methanol/Ethyl AcetateMixedGood for compounds that are too soluble in pure methanol.[8]
Dichloromethane/HexaneMixedSuitable for less polar derivatives.
WaterHighly PolarCan be used as an anti-solvent for more polar compounds dissolved in a water-miscible organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude pyrazolo[3,4-b]pyridine derivative in a minimum amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often leads to better separation.

  • Elution: Begin eluting with your chosen mobile phase (e.g., a gradient of hexane/ethyl acetate) containing 0.5% triethylamine.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral Separation of Pyrazolo[3,4-b]pyridine Enantiomers by HPLC

For chiral separations, screening of different chiral stationary phases (CSPs) and mobile phases is crucial. Polysaccharide-based CSPs are often effective for a wide range of compounds.[9]

  • Column Selection: Start with a polysaccharide-based chiral column, such as one with a cellulose or amylose selector.

  • Mobile Phase Screening:

    • Normal Phase: Use a mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol).

    • Polar Organic Mode: Use a mobile phase of acetonitrile or methanol.

    • Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer.

  • Optimization: Once separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.

  • Alternative Techniques: For challenging separations, consider Supercritical Fluid Chromatography (SFC), which often provides faster and more efficient chiral separations using supercritical CO2 as the main mobile phase component.[10][11][12]

Visualizations

Purification Strategy Decision Workflow

Purification_Strategy start Crude Pyrazolo[3,4-b]pyridine tlc Run TLC with Hex/EtOAc and DCM/MeOH +/- TEA start->tlc recryst Attempt Recrystallization start->recryst streak Streaking Observed? tlc->streak yes yes streak->yes Yes no no streak->no No baseline Compound at Baseline? yes_base yes_base baseline->yes_base Yes no_base no_base baseline->no_base No good_sep Good Separation? yes_sep yes_sep good_sep->yes_sep Yes no_sep no_sep good_sep->no_sep No silica_col Silica Gel Column Chromatography with TEA modifier final_product Pure Product silica_col->final_product change_sp Consider Alternative Stationary Phase alumina Alumina Column change_sp->alumina rp_hplc Reverse-Phase HPLC change_sp->rp_hplc alumina->final_product rp_hplc->final_product hilic HILIC or Mixed-Mode Chromatography hilic->final_product recryst->final_product yes->tlc no->baseline yes_base->hilic no_base->good_sep yes_sep->silica_col no_sep->change_sp

Caption: A decision workflow for selecting a suitable purification strategy.

Troubleshooting TLC Streaking

TLC_Streaking problem Problem Significant streaking of basic pyrazolo[3,4-b]pyridine on silica TLC cause Cause Strong interaction between basic analyte and acidic silanol groups on silica surface problem->cause leads to solution Solution Add a basic modifier to the eluent (e.g., 0.1-1% Triethylamine) cause->solution is addressed by outcome Outcome Neutralization of acidic silica sites, leading to sharper, well-defined spots solution->outcome results in

Caption: The causal relationship and solution for TLC streaking.

References

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
  • PMC. (2021). Enantiomeric Separation of New Chiral Azole Compounds. National Center for Biotechnology Information. Available at: [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. Available at: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine?. r/chemhelp. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PMC. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available at: [Link]

  • MDPI. (2021). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Available at: [Link]

  • Michigan State University. Heterocyclic Compounds. Department of Chemistry. Available at: [Link]

  • Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • Journal of Chromatography A. Generic chiral separation strategy in supercritical fluid chromatography. Available at: [Link]

  • PubMed. (2015). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Available at: [Link]

  • PubMed. (2004). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. Available at: [Link]

  • NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Deriva. Available at: [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • PubMed. (2009). Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. Available at: [Link]

  • brainly.com. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Available at: [Link]

  • Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. (2017). Available at: [Link]

  • ResearchGate. (2025). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Available at: [Link]

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Troubleshooting

preventing deiodination of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine during reactions

Welcome to the technical support center for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. A recurring challenge encountered during its application, particularly in palladium-catalyzed cross-coupling reactions, is the undesired side reaction of deiodination (also known as proto-deiodination or hydrodehalogenation). This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you mitigate this issue and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with my 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine substrate?

A: Deiodination is a side reaction where the iodine atom on your pyrazolopyridine core is replaced by a hydrogen atom, leading to the formation of 1H-pyrazolo[3,4-b]pyridin-3-amine.[1] This is problematic because it consumes your starting material, reduces the yield of the target coupled product, and introduces a significant purification challenge, as the byproduct often has similar polarity to the starting material.

The pyrazolo[3,4-b]pyridine scaffold is an electron-rich heterocyclic system. The nitrogen atoms in both the pyrazole and pyridine rings donate electron density into the aromatic system. This increased electron density at the carbon bearing the iodine atom can make the C-I bond more susceptible to certain side reactions within the catalytic cycle, particularly those involving palladium-hydride (Pd-H) species.[1][2]

Q2: What is the primary mechanism that causes deiodination in my cross-coupling reaction?

A: In palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the most accepted mechanism for deiodination involves the generation of a palladium-hydride (Pd-H) intermediate.[1] This highly reactive species can arise from several sources within your reaction mixture, including:

  • Bases: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species.[1][3]

  • Solvents: Protic solvents (e.g., alcohols, water) or solvents that can degrade to produce hydrogen sources (e.g., DMF) are common culprits.[1][4]

  • Reagents: Boronic acids in Suzuki couplings can contain trace water, and terminal alkynes in Sonogashira reactions can also participate in pathways leading to Pd-H formation.

  • Ligands: Phosphine ligands can be oxidized in situ, which can sometimes be a pathway for generating the active Pd(0) catalyst but can also contribute to side reactions.[5][6]

Once formed, the Pd-H species can intercept the Ar-Pd(II)-I intermediate (formed after oxidative addition) and undergo reductive elimination to yield the deiodinated arene (Ar-H) and regenerate the Pd(0) catalyst, which can then continue this unwanted cycle.

ArI Ar-I (Substrate) ArPdI Ar-Pd(II)L2-I (Oxidative Adduct) Pd0 Pd(0)L2 Pd0->ArPdI Oxidative Addition ArPdNu Ar-Pd(II)L2-Nu ArPdI->ArPdNu Transmetalation ArH Ar-H (Deiodination) ArPdI->ArH Reductive Elimination Nu Nucleophile (e.g., R-B(OH)2) ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArPdNu->ArNu PdH [Pd-H] Species ArH->Pd0 Unwanted Cycle Source Source of H- (Base, Solvent, H2O) Source->PdH generates

Caption: Palladium catalytic cycle showing the competing deiodination pathway.

Troubleshooting Guides by Reaction Type

Scenario 1: Suzuki-Miyaura Coupling

"I'm attempting a Suzuki coupling with my 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and seeing significant amounts of the deiodinated byproduct. What should I try first?"

This is a very common issue. The key is to promote the desired reductive elimination (forming the C-C bond) to outcompete the undesired reductive elimination that leads to deiodination.

Troubleshooting Workflow: Suzuki Coupling

start High Deiodination Observed step1 Step 1: Evaluate Base Is it a strong base (e.g., NaOtBu)? start->step1 sol1 Action: Switch to a weaker, non-nucleophilic base. Primary Choice: K3PO4 or K2CO3 Secondary: Cs2CO3, CsF step1->sol1 Yes step2 Step 2: Evaluate Ligand Using PPh3 or no ligand? step1->step2 No sol1->step2 sol2 Action: Use a bulky, electron-rich biarylphosphine ligand. Examples: XPhos, SPhos, RuPhos step2->sol2 Yes step3 Step 3: Check Solvent & Temp. Using protic solvent or high temp (>100°C)? step2->step3 No sol2->step3 sol3 Action: Switch to anhydrous, aprotic solvent (Dioxane, Toluene). Attempt reaction at a lower temp (e.g., 80-90°C). step3->sol3 Yes step4 Step 4: Consider Pre-catalyst Using Pd(OAc)2 or PdCl2(PPh3)2? step3->step4 No sol3->step4 sol4 Action: Use a well-defined pre-catalyst. Example: XPhos Pd G2/G3 step4->sol4 Yes end Deiodination Minimized step4->end No sol4->end

Caption: Troubleshooting workflow for deiodination in Suzuki coupling.

Detailed Explanation:

  • Change the Base: Strong bases are often aggressive and can promote the formation of Pd-H species.[1][7] Switching from strong bases like NaOtBu or KOH to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is the most critical first step. These bases are effective enough to facilitate the catalytic cycle but are less prone to generating hydride intermediates.[7]

  • Optimize the Ligand: Standard ligands like triphenylphosphine (PPh₃) can be suboptimal. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are highly recommended.[1] These ligands accelerate the rate of both oxidative addition and, crucially, reductive elimination.[8] By making the desired product-forming step faster, you kinetically disfavor the slower deiodination pathway.

  • Solvent and Temperature Control: Ensure your solvent is anhydrous and aprotic. Toluene and 1,4-dioxane are excellent choices. Polar aprotic solvents like DMF can be a source of hydrogen and should be used with caution.[4] High temperatures can increase the rate of side reactions; if possible, try running the reaction at a lower temperature (e.g., 80-90 °C) once you have an optimized catalyst/ligand system.

ParameterStandard (Prone to Deiodination)Recommended (Minimizes Deiodination)Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(dppf)Cl₂, XPhos Pd G2/G3Pre-catalysts ensure efficient generation of active Pd(0).[5]
Ligand PPh₃XPhos, SPhos, RuPhosBulky, e⁻-rich ligands accelerate reductive elimination.[1][8]
Base NaOtBu, KOH, Cs₂CO₃K₃PO₄, K₂CO₃Milder bases reduce the formation of Pd-H species.[1][7]
Solvent DMF, Alcohols, THF/H₂ODioxane, Toluene (anhydrous)Aprotic, non-polar solvents minimize hydrogen sources.[1]
Temperature >100 °C80 - 100 °CLower temperatures can disfavor the deiodination pathway.
Scenario 2: Sonogashira Coupling

"My Sonogashira reaction is giving me a mixture of my desired alkynylated product and the deiodinated starting material. How can I fix this?"

Deiodination in Sonogashira coupling is also a known issue, often exacerbated by reaction conditions that favor side reactions of the palladium or copper catalysts.[9]

Key Adjustments for Sonogashira Coupling:

  • Go Copper-Free: The copper(I) co-catalyst, while accelerating the reaction, can also promote side reactions, including the formation of diynes (Glaser coupling) and potentially contribute to deiodination pathways.[10] Many modern Sonogashira protocols for heteroaromatic halides work efficiently without copper, especially when using a robust palladium/ligand system.

  • Amine Base and Solvent Choice: The amine base (e.g., triethylamine, diisopropylethylamine) is generally less problematic than the strong inorganic bases used in Suzuki couplings. However, its purity is critical. Use freshly distilled amines. The solvent choice remains important; THF or toluene are generally preferred over more polar options.

  • Ligand Selection is Crucial: As with the Suzuki reaction, the choice of phosphine ligand is paramount. While PPh₃ is classic, more electron-donating and bulky ligands can stabilize the palladium center and promote the desired cross-coupling over deiodination. Consider ligands like P(t-Bu)₃ or cataCXium® A.

Recommended Copper-Free Sonogashira Protocol:

This protocol is a good starting point for minimizing side reactions.

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the iodo-pyrazolopyridine, base, palladium acetate, and XPhos ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable solvent (e.g., EtOAc), and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify by column chromatography.

Final Checklist for Preventing Deiodination

Before starting your experiment, review this checklist to maximize your chances of success:

  • Is my base appropriate? (Prefer K₃PO₄/K₂CO₃ over NaOtBu).

  • Is my ligand optimal? (Use bulky, electron-rich biaryl phosphines).

  • Is my solvent anhydrous and aprotic? (Use fresh, dry toluene or dioxane).

  • Is my reaction atmosphere fully inert? (Degas solvent and use Ar/N₂).

  • Can I run the reaction at a lower temperature? (Avoid excessive heat).

  • Are my reagents pure? (Use high-purity starting materials and catalysts).

By carefully controlling these key parameters, you can effectively suppress the undesired deiodination of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and achieve high yields of your valuable cross-coupled products.

References

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: [Link]

  • Viciu, M. S., et al. (2004). A General Method for the Suzuki-Miyaura Cross-Coupling of Deactivated and Sterically Hindered Aryl Bromides: Use of an Air-Stable Palladium(II) Precatalyst. Organic Letters, 6(14), 2265-2268. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • Nobel Prize Outreach AB (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]

Sources

Optimization

managing regioselectivity in the synthesis of substituted pyrazolo[3,4-b]pyridines

Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the synthesis, with a particular focus on mastering regioselectivity.

Introduction: The Regioselectivity Challenge

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, bearing a close structural resemblance to purine bases.[1] The most common and versatile synthetic route is the Friedländer-type condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. While this method is robust, a significant challenge arises when using an unsymmetrical 1,3-dicarbonyl precursor, which can lead to the formation of two distinct regioisomers: the 4,6-disubstituted and the 4,7-disubstituted (or more commonly named, isomeric 4,6-disubstituted) products.

Controlling the reaction to favor one isomer over the other is paramount for the efficiency of the synthesis and the purity of the final compound. This guide will provide the scientific principles and practical steps to manage and control this regioselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each solution is grounded in the mechanistic principles of the reaction.

Issue 1: Poor or No Control Over Regioselectivity ("I'm getting a ~1:1 mixture of isomers.")

Cause: This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound where the two carbonyl groups have very similar electrophilicity. The reaction proceeds through a nucleophilic attack of the 5-aminopyrazole on one of the carbonyls, followed by cyclization and dehydration. If both carbonyls are equally reactive, both pathways occur at similar rates, resulting in a mixture of products.[2]

Underlying Principle: The regiochemical outcome is dictated by the initial, and often rate-determining, nucleophilic attack. The reaction will preferentially occur at the more electrophilic carbonyl carbon.

Solutions:

  • Modify the 1,3-Dicarbonyl Substrate: The most effective way to control regioselectivity is to introduce a significant electronic difference between the two carbonyl carbons.

    • Introduce a Strong Electron-Withdrawing Group (EWG): An EWG will dramatically increase the electrophilicity of the adjacent carbonyl carbon, making it the primary site of attack. A classic example is the use of 1,1,1-trifluoropentane-2,4-dione. The highly electron-withdrawing trifluoromethyl (CF₃) group makes the C2 carbonyl much more electrophilic than the C4 carbonyl. This leads to a highly regioselective reaction where the CF₃ group is ultimately positioned at C4 of the pyrazolo[3,4-b]pyridine ring.[2]

    • Utilize Steric Hindrance: A bulky substituent near one carbonyl can sterically hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl.

  • Optimize Reaction Conditions & Catalysis: While substrate control is dominant, reaction conditions can influence the isomeric ratio.

    • Acid Catalysis: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZrCl₄, In(OTf)₃) can activate the carbonyl groups by protonation or coordination, increasing their electrophilicity.[2][3] In some cases, this can amplify the inherent electronic differences between the two carbonyls, leading to improved selectivity. However, if the intrinsic reactivity is similar, acid catalysis may not significantly improve the ratio.

    • Base Catalysis: Bases (e.g., piperidine, NaOH) facilitate the initial condensation and cyclization steps. The choice of base can subtly influence the reaction pathway, although it is generally less effective for controlling regioselectivity than substrate modification.[2]

Workflow for Optimizing Regioselectivity

G start Start: Poor Regioselectivity sub_mod Can you modify the 1,3-dicarbonyl substrate? start->sub_mod add_ewg Introduce a potent EWG (e.g., -CF3, -COOEt) next to one carbonyl. sub_mod->add_ewg Yes cond_opt Optimize Reaction Conditions sub_mod->cond_opt No success Achieved High Regioselectivity add_ewg->success add_steric Introduce steric bulk near one carbonyl. add_steric->success acid_cat Screen Acid Catalysts (AcOH, pTSA, ZrCl4) cond_opt->acid_cat temp_solvent Vary Temperature & Solvent Polarity acid_cat->temp_solvent alt_route Consider Alternative Regioselective Routes temp_solvent->alt_route Still poor selectivity temp_solvent->success Improved three_comp Three-Component Synthesis (Aminopyrazole + Aldehyde + Ketone) alt_route->three_comp Yes alkyne_cyc Cascade Cyclization (Aminopyrazole + Alkynyl Aldehyde) alt_route->alkyne_cyc Yes three_comp->success alkyne_cyc->success

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Low or No Yield of the Desired Product

Cause: Low yields can stem from several factors, including poor quality starting materials, suboptimal reaction conditions, or decomposition of products.

Solutions:

  • Verify Starting Material Purity: Impurities in the 5-aminopyrazole or the 1,3-dicarbonyl compound can inhibit the reaction or lead to side products.

    • Action: Ensure starting materials are pure. Recrystallize or chromatograph them if necessary.[4]

  • Systematic Optimization of Reaction Conditions:

    • Catalyst Screening: The choice of catalyst is crucial. While acetic acid is a common solvent and catalyst, some reactions benefit from stronger Brønsted acids or Lewis acids. For example, ZrCl₄ has been used effectively.[2] A screen of catalysts is recommended.

    • Solvent Choice: The solvent must fully dissolve the reactants. Ethanol is common, but for less soluble materials, higher boiling point solvents like DMF or solvent-free conditions at elevated temperatures might be necessary.[4]

    • Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. Incomplete reactions may require higher temperatures or longer reaction times, but prolonged heating can also lead to degradation. Microwave irradiation can sometimes accelerate the reaction and improve yields.[5]

  • Ensure Final Oxidation Step: The reaction mechanism involves the formation of a dihydropyridine intermediate, which must be oxidized to the final aromatic pyrazolo[3,4-b]pyridine.

    • Action: This oxidation often occurs spontaneously with atmospheric oxygen.[2] If you isolate the dihydropyridine intermediate, ensure the reaction is stirred in the presence of air or consider a mild oxidant.

Issue 3: Difficulty Separating Regioisomers

Cause: The 4- and 6-substituted regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.

Solutions:

  • Optimize Column Chromatography:

    • Eluent System: A shallow gradient of a hexane/ethyl acetate or dichloromethane/methanol eluent system is a good starting point. Experiment with small additions of a third solvent (e.g., acetone or diethyl ether) to potentially improve separation.

    • Silica Gel: Use high-quality, small particle size silica gel for better resolution.

    • Column Dimensions: A long, thin column will provide better separation than a short, wide one.

  • Fractional Recrystallization: If the isomers have different solubilities in a particular solvent system, recrystallization can be a highly effective method for purification.[4] This may require screening several solvents or solvent mixtures.

  • Derivatization: If separation remains difficult, consider derivatizing the mixture. A chemical modification at a point of difference between the two isomers might create derivatives with significantly different physical properties, allowing for easier separation. The protecting group could then be removed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedländer synthesis for pyrazolo[3,4-b]pyridines, and how does it dictate regioselectivity?

A1: The reaction involves a sequence of condensation, cyclization, and dehydration/oxidation steps. There are two plausible mechanistic pathways that ultimately converge:

  • Path A (Aldol-first): The enolate of the 1,3-dicarbonyl compound attacks the 5-amino group of the pyrazole. This is incorrect. The correct mechanism involves the nucleophilic attack of the pyrazole on the carbonyl. Let's correct this.

  • Correct Mechanism:

    • Initial Nucleophilic Attack: The C4 carbon of the 5-aminopyrazole (which is nucleophilic due to the amino group) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

    • Second Nucleophilic Attack & Cyclization: The exocyclic amino group then attacks the second carbonyl carbon, leading to a cyclized intermediate.

    • Dehydration & Aromatization: This intermediate undergoes dehydration to form a dihydropyridine, which is then oxidized (often by air) to the final aromatic pyrazolo[3,4-b]pyridine.

Regioselectivity is determined in the first step. The C4 of the aminopyrazole will preferentially attack the more electrophilic carbonyl carbon of the unsymmetrical 1,3-dicarbonyl. The subsequent cyclization then locks in the substitution pattern.[2]

G cluster_0 Pathway 1: Attack at more electrophilic C=O cluster_1 Pathway 2: Attack at less electrophilic C=O A1 5-Aminopyrazole + R1-CO-CH2-CO-R2 (R1 is EWG) A2 Initial attack at C=O next to R1 A1->A2 A3 Cyclization A2->A3 A4 4-R1, 6-R2 Isomer (Major Product) A3->A4 B1 5-Aminopyrazole + R1-CO-CH2-CO-R2 (R1 is EWG) B2 Initial attack at C=O next to R2 B1->B2 B3 Cyclization B2->B3 B4 4-R2, 6-R1 Isomer (Minor Product) B3->B4

Caption: Competing pathways determining regioselectivity.

Q2: How can I reliably distinguish between the two possible regioisomers using analytical techniques?

A2: While it can be challenging as the isomers are structurally similar, a combination of NMR techniques is the most powerful method.[2]

  • ¹H NMR: Protons closer to different substituents will experience different shielding or deshielding effects. The chemical shift of the H-5 proton (the singlet on the pyridine ring) can be a key indicator. Its electronic environment will differ depending on whether it is flanked by a C4-substituent or a C6-substituent.

  • ¹³C NMR: The chemical shifts of the quaternary carbons C4 and C6 will be distinct. Comparing the observed shifts to those predicted by computational models or reported for similar structures can help in assignment.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is definitive. An NOE correlation between the protons of a substituent (e.g., a methyl group) and a nearby proton on the pyrazole ring (e.g., H-3 or the N1-substituent) can unambiguously determine its position at either C4 or C6. For example, an NOE between the C4-methyl protons and the H-3 proton would confirm that isomer.

  • X-Ray Crystallography: If a single crystal can be grown, X-ray diffraction provides an unequivocal structural assignment.

Q3: Are there synthetic strategies that completely avoid the issue of regioselectivity?

A3: Yes. If obtaining a single isomer is critical and optimization proves difficult, several excellent strategies bypass the problem entirely.

  • Use a Symmetrical 1,3-Dicarbonyl: The simplest solution is to use a symmetrical precursor like acetylacetone or dibenzoylmethane. This ensures that only one product can be formed.[1]

  • Three-Component Reaction (Borsche-Drechsel type): Reacting a 5-aminopyrazole, an aldehyde, and a ketone (with an α-methylene group) in one pot often proceeds with high regioselectivity. The reaction first forms an α,β-unsaturated carbonyl intermediate in situ, which then reacts predictably with the aminopyrazole.[1]

  • Cascade Cyclization with Alkynyl Aldehydes: A modern and highly regioselective method involves the reaction of 5-aminopyrazoles with alkynyl aldehydes, often catalyzed by silver or other transition metals. This reaction proceeds via a 6-endo-dig cyclization that affords the C6-substituted pyrazolo[3,4-b]pyridine with excellent selectivity.[6]

Table 1: Comparison of Synthetic Strategies

StrategyPrecursorsRegioselectivityAdvantagesDisadvantages
Friedländer Condensation 5-Aminopyrazole + Unsymmetrical 1,3-DiketoneVariable; depends on substrate and conditionsWide substrate scope, readily available precursorsPotential for regioisomeric mixtures, requires optimization
Three-Component Reaction 5-Aminopyrazole + Aldehyde + KetoneGenerally HighOne-pot, convergent, avoids handling diketonesScope may be limited by aldehyde/ketone partners
Alkynyl Aldehyde Cyclization 5-Aminopyrazole + Alkynyl AldehydeExcellentHigh regioselectivity, mild conditionsRequires synthesis of specific alkynyl aldehyde precursors
Gould-Jacobs Reaction 5-Aminopyrazole + Diethyl ethoxymethylenemalonateNot Applicable (Symmetrical)Good for 4-hydroxy/4-chloro derivativesLimited substituent diversity on the pyridine ring

Key Experimental Protocols

Protocol 1: Regioselective Synthesis using an Electron-Withdrawing Group

(Based on the principles described by Emelina et al.[2])

This protocol describes the synthesis of 1,3-dimethyl-4-(trifluoromethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine, where the CF₃ group directs the regioselectivity.

  • Reaction Setup: To a solution of 5-amino-1,3-dimethylpyrazole (1.0 mmol) in glacial acetic acid (5 mL), add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain the pure 4-(trifluoromethyl) isomer.

Protocol 2: General Procedure for a Three-Component Synthesis

(Adapted from various literature procedures[1])

This protocol describes the synthesis of a 4,6-disubstituted pyrazolo[3,4-b]pyridine.

  • Reaction Setup: In a round-bottom flask, combine 5-amino-1-phenyl-3-methylpyrazole (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), a ketone (e.g., acetone, 1.2 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol, ~2 drops).

  • Heating: Heat the mixture to reflux and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of the α,β-unsaturated intermediate may be observed initially, followed by the appearance of the product spot.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Purification: Recrystallize the solid from a suitable solvent like ethanol or purify by flash column chromatography.

References

  • Zhang, D., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463. [Link]

  • Estévez, V., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4934. [Link]

  • Estévez, V., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4934. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 70(36), 6293-6298. [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Tomasik, P., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(10), 2775. [Link]

  • Gnyawali, K., et al. (2024). Regioselectivity of Friedländer Quinoline Syntheses. Journal of Organic Chemistry. [Link]

  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. [Link]

  • Starova, E. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1683. [Link]

  • Lynch, B. M., et al. (1986). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of Heterocyclic Chemistry, 23(3), 681-687. [Link]

  • Shuvalov, V. Y., et al. (2023). Supporting Information: New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]

  • Reddy, C. S., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(5), 1184-1191. [Link]

  • Zhang, D., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463. [Link]

  • Reddy, C. S., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(5), 1184-1191. [Link]

  • Zhang, D., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6463. [Link]

  • Reddy, C. S., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(5), 1184-1191. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of Reactions Involving 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the scal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of chemical reactions involving the critical building block, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. As a key intermediate in the synthesis of various high-value pharmaceutical and agrochemical compounds, successfully transitioning its reactions from the laboratory bench to pilot or production scale is paramount.[1] This guide is structured to address the practical challenges you may face, moving beyond simple protocols to explain the underlying principles that govern success at scale.

Part 1: Foundational Chemistry & Synthesis FAQs

This section addresses common questions regarding the synthesis and properties of the pyrazolopyridine core structure, which are essential for understanding its behavior in large-scale reactions.

Q1: What are the common laboratory methods for synthesizing the parent 1H-pyrazolo[3,4-b]pyridin-3-amine, and how do they influence scale-up?

A: The most prevalent lab-scale synthesis involves the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate.[2] Typically, this is conducted in a solvent like ethanol under elevated temperatures, often using microwave irradiation to accelerate the reaction.[2]

  • Causality & Scale-Up Insight: While effective in the lab, this route presents two main scale-up challenges. First, hydrazine is highly toxic and carcinogenic, requiring stringent engineering controls (e.g., closed systems) for large-scale handling. Second, the reaction can be highly exothermic. A microwave-heated, 10-minute reaction at 170°C on a 1.4 mmol scale does not provide the necessary thermal data for safe scale-up.[2] A proper process safety assessment, including reaction calorimetry, is essential before attempting this on a larger scale to prevent thermal runaway.[3] An alternative approach involves the cyclization of appropriately substituted pyrazoles, which may offer a safer profile depending on the specific reagents used.[4]

Q2: What are the primary methods for iodinating the 1H-pyrazolo[3,4-b]pyridin-3-amine core, and what are the trade-offs at scale?

A: Iodination is typically achieved via electrophilic substitution. Common lab reagents include N-Iodosuccinimide (NIS), Iodine monochloride (ICl), or molecular iodine (I₂) in the presence of an oxidizing agent (like H₂O₂ or nitric acid).[5][6]

  • Expertise & Experience: The choice of iodinating agent is a critical scale-up consideration.

    • NIS: Often preferred for its mildness and high selectivity. However, its cost can be prohibitive for large-scale manufacturing, and the succinimide byproduct must be removed during workup.

    • ICl: Highly reactive and cost-effective, but it is corrosive and moisture-sensitive, requiring specialized handling and equipment. The reaction can be difficult to control, potentially leading to over-iodination or other side products.

    • I₂ with an Oxidant: This is often the most economically viable option for scale-up. However, the reaction requires careful control of stoichiometry and temperature to manage exotherms and ensure full consumption of the starting material. The use of strong oxidizers introduces significant safety risks that must be thoroughly evaluated.[5]

The following table summarizes key considerations for choosing an iodinating agent for scale-up.

Iodinating AgentPrimary Advantages for Scale-UpPrimary Disadvantages for Scale-UpSafety & Handling Notes
N-Iodosuccinimide (NIS) High selectivity, mild reaction conditions.High cost, succinimide byproduct removal.Relatively stable solid, handle in ventilated area.
Iodine Monochloride (ICl) Cost-effective, highly reactive.Corrosive, moisture-sensitive, difficult to control.Requires corrosion-resistant reactors; highly toxic.
**I₂ with Oxidant (e.g., H₂O₂) **Very low cost, high atom economy.Potential for strong exotherms, requires careful control.Risk of runaway reaction; requires process safety studies.[5]
Part 2: Troubleshooting Common Scale-Up Issues

Transitioning from bench to reactor invariably introduces challenges. This section provides a troubleshooting guide for the most common problems encountered.

Q3: My reaction yield dropped from 90% in a 1L flask to 60% in a 150L reactor. What are the most likely causes?

A: This is a classic scale-up problem rooted in physical, not chemical, principles.[7] The primary culprits are inadequate heat transfer and inefficient mixing.

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A 150L reactor cannot be heated or cooled as quickly as a 1L flask. If your reaction is exothermic, heat generated in the core of the reactor cannot dissipate efficiently, leading to localized temperature spikes. These "hot spots" can degrade your starting material, product, or catalyze side reactions, directly impacting yield.

  • Mixing: Achieving homogeneous mixing in a large reactor is far more difficult. Inefficient mixing can lead to localized areas of high reagent concentration, which can also promote side reactions or incomplete conversion. What appears as a clear solution in a flask may have significant concentration gradients in a large tank.[7]

The following decision tree can guide your troubleshooting process for yield loss.

Yield_Loss_Troubleshooting start Yield Loss on Scale-Up q1 Was the reaction exothermic? start->q1 q2 Was a solid reagent or product involved? q1->q2 No sub_heat Investigate Heat Transfer q1->sub_heat Yes q2->sub_heat No (Re-evaluate) sub_mixing Investigate Mixing & Mass Transfer q2->sub_mixing Yes action_heat1 Slow down addition rate of limiting reagent. sub_heat->action_heat1 action_heat2 Lower jacket temperature to compensate for exotherm. sub_heat->action_heat2 action_heat3 Perform reaction calorimetry (DSC/ARC) to quantify thermal risk. sub_heat->action_heat3 action_mixing1 Increase agitation speed (check power draw). sub_mixing->action_mixing1 action_mixing2 Evaluate impeller type and position. sub_mixing->action_mixing2 action_mixing3 Consider a different solvent for better solubility. sub_mixing->action_mixing3 action_mixing4 If solid addition, control particle size and addition rate. sub_mixing->action_mixing4

Caption: Troubleshooting Decision Tree for Yield Loss.

Q4: I am observing new impurities in my large-scale batch that were not present in the lab. How should I identify and mitigate them?

A: New impurities are often a direct consequence of the issues described in Q3 (heat and mass transfer limitations) as well as longer processing times.

  • Causality & Identification:

    • Thermal Degradation: Extended exposure to heat, even at the target reaction temperature, can cause degradation of the 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine or the final product. The iodo-group can be susceptible to de-iodination under certain conditions.

    • Process-Related Impurities: Consider impurities from the equipment itself (e.g., leached metals from stainless steel reactors, especially under acidic conditions) or from solvents held at reflux for much longer periods.

    • Side Reactions: Inefficient mixing can allow transient, highly reactive intermediates to dimerize or react with the solvent instead of the intended reagent.

  • Mitigation Strategy:

    • Characterize the Impurity: Isolate and identify the structure of the new impurity using LC-MS and NMR. Understanding the structure provides clues to its formation pathway.

    • Forced Degradation Studies: In the lab, intentionally stress your reaction mixture (e.g., higher temperature, longer time, exposure to air/acid/base) to see if you can purposefully generate the new impurity. This helps confirm its origin.

    • Process Modification: If the impurity is from thermal degradation, reduce the reaction temperature or shorten the reaction time. If it's from a side reaction due to poor mixing, improve agitation or slow down the addition of a key reagent.

Q5: My product isolation by crystallization is inconsistent at scale. Sometimes it works well, other times I get an oil or very fine particles that are difficult to filter. Why?

A: Crystallization is highly sensitive to scale-dependent variables like cooling rate, agitation, and seeding.

  • Cooling Rate: A large, jacketed reactor cools much more slowly and non-uniformly than a flask in an ice bath. Slow cooling generally promotes larger, more easily filterable crystals, but too slow can impact cycle time. Rapid cooling can cause the product to "crash out" as a fine powder or oil. A controlled cooling profile is essential.

  • Agitation: The energy input from the agitator affects crystal nucleation and growth. Over-agitating can lead to crystal breakage (fines), while under-agitating can lead to poor heat transfer and encrustation on the reactor walls.

  • Supersaturation & Seeding: On a large scale, it is critical to control the point of nucleation. This is best achieved by adding a small amount of "seed" crystal at the appropriate temperature and concentration to induce controlled crystallization. Relying on spontaneous nucleation is not a robust strategy for scale-up.

Part 3: Protocols & Workflow Visualization

This section provides a generic protocol for a common subsequent reaction and visualizes the overall scale-up workflow.

Experimental Protocol: Generic Scale-Up of a Suzuki Coupling

This protocol outlines the key steps and considerations for a Suzuki coupling reaction using 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine at a 100L scale. Disclaimer: This is a representative workflow and must be adapted and fully risk-assessed for your specific boronic acid, catalyst, and available equipment.

  • Reactor Preparation & Inerting:

    • Ensure the 100L glass-lined reactor is clean, dry, and has passed pressure testing.

    • Inert the reactor by purging with nitrogen. Maintain a positive nitrogen pressure throughout the reaction. This is critical as palladium catalysts can be pyrophoric and oxygen can interfere with the catalytic cycle.

  • Reagent Charging:

    • Charge the reactor with the chosen solvent (e.g., a mixture of Dioxane and Water).[8]

    • Charge the 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq).

    • Charge the boronic acid derivative (1.1 - 1.5 eq). The excess is to drive the reaction to completion.

    • Charge the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq) as a solution or slurry to avoid clumping.

  • Catalyst Addition & Reaction:

    • Degas the reaction mixture by bubbling nitrogen through the solution for at least 30 minutes.

    • In a separate, inerted glovebox or charging vessel, prepare the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 eq).

    • Add the catalyst to the reactor.

    • Slowly heat the reaction mixture to the target temperature (e.g., 90°C).[8] Monitor the internal temperature closely.

    • Hold at temperature and monitor the reaction progress by a validated in-process control (IPC) method (e.g., HPLC, UPLC).

  • Work-Up & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts.

    • Perform an aqueous wash to remove the remaining base and salts.

    • If necessary, perform a solvent swap to a suitable crystallization solvent.

    • Initiate crystallization using a pre-defined cooling profile and seed crystals.

    • Isolate the product by filtration and wash with a cold, fresh solvent.

    • Dry the product under vacuum at a specified temperature until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the logical flow of a typical chemical process scale-up campaign.

Scale_Up_Workflow lab 1. Lab Route Scouting (mg to g scale) kilo 2. Kilo-Lab Verification (100g to kg scale) lab->kilo Identify lead candidate route safety 3. Process Safety Assessment (DSC, RC1, ARC) kilo->safety Confirm process viability pilot 4. Pilot Plant Run (10-100 kg scale) safety->pilot Establish safety parameters production 5. Production Scale (>100 kg scale) pilot->production Validate process robustness

Caption: General Workflow for Chemical Process Scale-Up.

References
  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 6), o633. [Link]

  • Luo, X., Ge, L., An, X., Jin, L., & Fan, X. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]

  • Wieczorek, H., Szymański, P., & Krzymiński, T. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1073. [Link]

  • Tejedor, R., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Tejedor, R., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Deadman, B. J., Collins, S., & Maguire, A. R. (2014). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. ResearchGate. [Link]

  • Hassanzadeh-Afruzi, F., Amiri-Khamakani, Z., Saeidirad, M., Salehi, M. M., Taheri-Ledari, R., & Maleki, A. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10688-10701. [Link]

  • Dell’Anna, F., Galletti, P., Giacomini, D., & Quintavalla, A. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5534. [Link]

  • Yusubov, M. S., & Zhdankin, V. V. (2012). Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. UCL Discovery. [Link]

  • Reddit community. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • Le, T., & Mitchell, C. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(11), 2359-2376. [Link]

  • Cuny, G. D. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954. [Link]

  • Bakr, M. F., & El-Gazzar, A. B. A. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 870-876. [Link]

  • Dandia, A., Singh, R., & Sarawgi, P. (2016). Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate. [Link]

  • Zhdankin, V. V. (2011). The Synthesis of Heterocyclic Compounds with Hypervalent Organoiodine Reagents. ResearchGate. [Link]

  • Iyer, R. S., Schopp, J. G., Swanson, J. O., Thapa, M. M., & Phillips, G. S. (2013). Safety essentials: acute reactions to iodinated contrast media. Canadian Association of Radiologists Journal, 64(3), 193-199. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved January 22, 2026, from [Link]

  • Mondal, S., & Samanta, R. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Omega. [Link]

  • Hardt, P., & Ratajczyk, J. D. (1980). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1934. [Link]

  • Lee, S. Y., & Lee, S. (2023). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers in Pharmacology, 14, 1188352. [Link]

  • Kumar, D., & Singh, A. (2014). Hypervalent iodine(III) reagents in the synthesis of heterocyclic compounds. ResearchGate. [Link]

  • European Society of Urogenital Radiology. (2021). Hypersensitivity reactions to contrast media: Part 2. Prevention of recurrent hypersensitivity reactions in adults. Updated guidelines by the ESUR Contrast Media Safety Committee. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Laga, S. M., Ringenberg, M. R., & Schmuttenmaer, C. A. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Molecules, 26(2), 269. [Link]

  • Birmann, C. Z., & Ciufolini, M. A. (2000). Iodine(V) Reagents in Organic Synthesis. Part 1. Synthesis of Polycyclic Heterocycles via Dess−Martin Periodinane-Mediated Cascade Cyclization: Generality, Scope, and Mechanism of the Reaction. Journal of the American Chemical Society, 122(14), 3375-3382. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][9][10]naphthyridine Derivatives. Molecules, 17(8), 9573-9584. [Link]

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Reference Data & Comparative Studies

Validation

reactivity of 5-Iodo- vs 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Suzuki coupling

An In-Depth Technical Guide to the Suzuki Coupling Reactivity of 5-Iodo- vs. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Suzuki Coupling Reactivity of 5-Iodo- vs. 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern medicinal chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This reaction is particularly vital for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in pharmacologically active molecules.[1] Among these scaffolds, the 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged" structure, forming the foundation of numerous compounds targeting a range of biological pathways, including kinase inhibition.[3]

The functionalization of this core at the 5-position is a common strategy in drug discovery. The choice of the halide at this position—typically iodine or bromine—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides a detailed comparison of the reactivity between 5-iodo- and 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Suzuki coupling, offering field-proven insights and experimental guidance to inform synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond.[4] The established order of reactivity for aryl halides is a direct consequence of their bond dissociation energies:

I > Br > Cl > F [5][6][7]

The rate-determining step in the majority of Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4][8] A weaker C-X bond facilitates this step, allowing the reaction to proceed more readily. The C-I bond is significantly weaker than the C-Br bond, making 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine the intrinsically more reactive substrate.[4] This higher reactivity often translates to milder reaction conditions, shorter reaction times, and the ability to use less activated catalyst systems.[7]

Comparative Reactivity Analysis

The choice between the iodo and bromo derivative is a strategic one, balancing reactivity with practical considerations like cost and stability.

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine: The High-Reactivity Partner

This substrate is the preferred choice when maximum reactivity is required. Its primary advantage is the labile C-I bond, which enables:

  • Milder Reaction Conditions: Successful couplings can often be achieved at lower temperatures, sometimes even at room temperature, which is beneficial for thermally sensitive substrates.

  • Broader Catalyst Scope: The high reactivity allows for the use of traditional and less expensive palladium catalysts, such as Pd(PPh₃)₄, although modern catalysts can still offer improved efficiency.

  • Overcoming Challenging Couplings: When coupling with sterically hindered or electron-deficient boronic acids, the enhanced reactivity of the iodo-compound can be the key to achieving acceptable yields.

However, its use comes with trade-offs, including higher cost, lower commercial availability, and potentially reduced stability compared to its bromo counterpart. Furthermore, under highly active catalytic conditions, side reactions such as hydrodehalogenation can become more prevalent.[6]

5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: The Industrial Workhorse

The bromo derivative represents a pragmatic balance of reactivity, cost, and stability, making it a frequent choice in both academic and industrial settings.[9]

  • Cost-Effectiveness and Availability: It is generally more affordable and readily available in large quantities.

  • High Stability: Aryl bromides are typically more stable to storage and handling than aryl iodides.

  • Reliable Reactivity with Modern Catalysts: While less reactive than the iodo analog, the C-Br bond is readily activated by modern, highly active catalytic systems.[4] Success with these substrates hinges on the use of catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are designed to accelerate the oxidative addition step.[4][10]

The primary drawback is the need for more forcing reaction conditions, typically involving higher temperatures (80-130 °C) and carefully selected advanced catalyst systems to achieve high conversion.[4]

Data Summary: Head-to-Head Comparison

Feature5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Relative Reactivity HigherModerate to High
C-X Bond Strength WeakerStronger[4]
Rate of Oxidative Addition FasterSlower[4]
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 130 °C
Catalyst System Requirement Standard catalysts (e.g., Pd(PPh₃)₄) often suffice.Requires advanced catalysts with bulky, electron-rich ligands.[10]
Cost & Commercial Availability Generally higher cost, less available.Lower cost, widely available.[9]
Substrate Stability Less stable.More stable.
Primary Advantage High reactivity for difficult couplings and milder conditions.Cost-effective and robust for a wide range of transformations.

Visualizing the Core Mechanism and Workflow

To fully grasp the process, it's essential to visualize both the underlying chemical transformation and the practical laboratory workflow.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)-X Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-B(OR)2 + Base Pd(II)_Aryl_Intermediate Ar-Pd(II)-Ar' Intermediate Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Forms Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Caption: General Experimental Workflow for Suzuki Coupling.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with the rationale for each critical step explained.

Protocol 1: Suzuki Coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
  • Causality: The high reactivity of the C-I bond allows for the use of a classic, broadly effective catalyst and moderate heating. This protocol prioritizes simplicity and mild conditions.

  • Methodology:

    • Vessel Preparation: To a dry Schlenk flask, add 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 to 0.05 equiv.).

    • Inerting the System: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times. This step is critical to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.

    • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water via syringe. Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is essential to prevent catalyst degradation.

    • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
  • Causality: The stronger C-Br bond necessitates a more powerful catalytic system and higher thermal energy to efficiently drive the rate-limiting oxidative addition. This protocol employs a modern Buchwald pre-catalyst for maximum efficiency.

  • Methodology:

    • Vessel Preparation: To a dry microwave vial or sealed tube, add 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.). The use of a stronger base like K₃PO₄ is often beneficial for couplings with bromo-heterocycles.

    • Catalyst Addition: Add a second-generation Buchwald pre-catalyst such as XPhos Pd G2 (0.01 to 0.03 equiv.). These pre-catalysts are air-stable and reliably generate the active, bulky monoligated Pd(0) species in situ, which is highly effective at activating C-Br bonds.

    • Inerting the System: Seal the vessel, then evacuate and backfill with argon or nitrogen three times.

    • Solvent Addition: Add degassed 1,4-dioxane via syringe. Anhydrous conditions are often preferred with these advanced catalyst systems.

    • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

    • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-iodo- and 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical decision in the synthesis of novel therapeutics.

  • Choose the 5-iodo derivative for rapid, small-scale synthesis, for proof-of-concept studies, or when faced with particularly challenging (e.g., sterically hindered or electronically deactivated) coupling partners where maximizing reactivity is paramount.

  • Choose the 5-bromo derivative for larger-scale syntheses where cost, stability, and raw material availability are major considerations. Its successful application relies on the judicious selection of a modern, highly active palladium catalyst system.

By understanding the fundamental principles of C-X bond activation and employing robust, well-rationalized experimental protocols, researchers can efficiently navigate the synthesis of diverse libraries based on the valuable pyrazolo[3,4-b]pyridine scaffold, accelerating the drug discovery process.

References

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. Available at: [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(19), 7384–7390. Available at: [Link]

  • Timári, I., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry, 9(17), 6146-6154. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. (2019). MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(6), 1988. Available at: [Link]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. (2013). Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions: The Decisive Advantage of Iodopyrazolopyridines over their Bromo-Analogs

For researchers, medicinal chemists, and professionals in drug development, the pyrazolopyridine scaffold is a cornerstone of innovation, appearing in a multitude of clinically relevant molecules. The functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolopyridine scaffold is a cornerstone of innovation, appearing in a multitude of clinically relevant molecules. The functionalization of this privileged heterocycle via palladium-catalyzed cross-coupling reactions is a routine yet critical task. The choice of the halide on the pyrazolopyridine starting material—typically bromine or iodine—can have profound implications on the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison, grounded in mechanistic principles and supported by experimental data, to illuminate the distinct advantages of employing iodopyrazolopyridines over their brominated counterparts in cross-coupling reactions.

The Foundation: Understanding the Mechanistic Imperative

The enhanced reactivity of iodopyrazolopyridines in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the principles of organometallic chemistry, specifically the rate-determining oxidative addition step. The general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below.

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"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)(X)L2"; "Ar-Pd(II)(X)L2" -> "Transmetalation" [label="R-M"]; "Transmetalation" -> "Ar-Pd(II)(R)L2" [label="- M-X"]; "Ar-Pd(II)(R)L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed]; }

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the pyrazolopyridine. The facility of this step is directly correlated to the C-X bond dissociation energy (BDE). The C-I bond is inherently weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Table 1: Average bond dissociation energies for carbon-halogen bonds.[1]

This fundamental difference in bond strength dictates that iodopyrazolopyridines will generally react faster and under milder conditions than their bromo-analogs. This has significant practical implications, including lower catalyst loadings, reduced reaction times, and often higher yields.

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// Nodes for axes origin [label="", shape=point]; x_axis [label="Reaction Coordinate"]; y_axis [label="Potential Energy"];

// Reactants reactants [label="Pd(0)L2 + Ar-X"];

// Transition States ts_iodo [label="[Ar--I--PdL2]‡", shape=none, fontcolor="#4285F4"]; ts_bromo [label="[Ar--Br--PdL2]‡", shape=none, fontcolor="#EA4335"];

// Products product [label="Ar-Pd(II)(X)L2"];

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// Energy profile for Iodide reactants -> ts_iodo [label="ΔG‡ (Iodo)", color="#4285F4", style=dashed, arrowhead=none]; ts_iodo -> product [color="#4285F4", style=dashed, arrowhead=none];

// Energy profile for Bromide reactants -> ts_bromo [label="ΔG‡ (Bromo)", color="#EA4335", style=dashed, arrowhead=none]; ts_bromo -> product [color="#EA4335", style=dashed, arrowhead=none];

// Invisible nodes for positioning {rank=same; reactants} {rank=same; ts_iodo; ts_bromo} {rank=same; product}

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reactants_label -> reactants [style=invis]; product_label -> product [style=invis]; }

Figure 2: A simplified potential energy diagram illustrating the lower activation energy for the oxidative addition of an aryl iodide compared to an aryl bromide.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantages of iodopyrazolopyridines translate into tangible benefits across a range of widely used cross-coupling reactions. While direct side-by-side comparisons for every pyrazolopyridine isomer are not always available in the literature, the collective data from studies on pyrazolopyridines and related N-heterocycles provides a clear and consistent picture.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling for C-C bond formation in pharmaceutical development.[2][3] The enhanced reactivity of iodo-substituted substrates is particularly evident here.

Experimental Example: Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

A study on the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines demonstrated the efficient coupling of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine with various arylboronic acids.[4]

  • Protocol: To a solution of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (0.5 mmol) in dioxane:water (3:1, 5 mL) was added the catalyst and ligand (5 mol% each). After 5 minutes of stirring, arylboronic acid (0.5 mmol) and base (2 equiv.) were added, and the mixture was heated to 60 °C.[4]

Under these mild conditions, a wide range of electronically diverse boronic acids provided the desired products in yields ranging from 75-98%.[5]

In contrast, the Suzuki-Miyaura coupling of bromopyrazolopyridines often requires more forcing conditions, such as higher temperatures or more sophisticated catalyst systems, to achieve comparable yields. For instance, the microwave-assisted Suzuki-Miyaura coupling of a 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one required heating to 135 °C.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, which are prevalent in bioactive molecules.[6] Again, the choice of halogen on the pyrazolopyridine substrate plays a critical role in reaction efficiency.

While direct comparative studies on iodopyrazolopyridines are less common, the general principles of reactivity hold true. A study on the amination of 4-halopyrazoles found that for certain substrates and amines, the bromo-substituted pyrazole was more effective.[7] However, this is often dependent on the specific ligand and base combination, and for many challenging couplings, the iodo-analogue is preferred. In the broader context of Buchwald-Hartwig aminations, aryl iodides are generally more reactive than aryl bromides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles. The reactivity trend of I > Br is well-established in this reaction.

Experimental Example: Sonogashira Coupling of a Bromopyridine Derivative

A protocol for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes required heating at 100 °C for 3 hours to achieve high yields. While specific data for an analogous iodopyridine was not provided in this study, it is generally accepted that the iodo-substituted compound would react under milder conditions, potentially at a lower temperature or with a shorter reaction time.

Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also benefits from the use of more reactive aryl iodides. While the Heck reaction is often tolerant of aryl bromides, the use of aryl iodides can lead to faster reactions and lower catalyst loadings.

Practical Considerations: Synthesis of Halogenated Pyrazolopyridines

The accessibility of the starting halopyrazolopyridine is a crucial factor for any synthetic chemist. Fortunately, various methods exist for the synthesis of both bromo- and iodopyrazolopyridines.

Synthesis of Bromopyrazolopyridines: These are often prepared from the corresponding amino-pyrazoles or through cyclization reactions where a bromine atom is incorporated from a brominated precursor. For example, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid can be synthesized from 3-bromopyridine.[8]

Synthesis of Iodopyrazolopyridines: Iodinated pyrazolopyridines can be synthesized through several routes, including direct iodination of the pyrazolopyridine core or by constructing the heterocyclic system from an iodinated precursor. For instance, a cascade cyclization of 5-aminopyrazoles with alkynyl aldehydes in the presence of iodine can afford iodinated pyrazolo[3,4-b]pyridines.[9] Another common method involves diazotization of an aminopyrazolopyridine followed by treatment with potassium iodide.

Field-Proven Insights and Expert Commentary

From a practical standpoint in a drug discovery or process development setting, the advantages of using iodopyrazolopyridines are multifaceted:

  • Increased Reaction Robustness and Reliability: The higher reactivity of iodides often leads to more complete and cleaner reactions, simplifying purification and increasing overall yield. This is particularly beneficial when working with precious or complex substrates.

  • Milder Reaction Conditions: The ability to run reactions at lower temperatures can be crucial for preserving sensitive functional groups elsewhere in the molecule, a common challenge in the synthesis of complex drug candidates.

  • Lower Catalyst Loading: The faster oxidative addition with iodides can allow for a reduction in the amount of expensive palladium catalyst required, which is a significant consideration for large-scale synthesis.

  • Time Savings: Shorter reaction times translate directly to increased productivity in a research environment and reduced cycle times in a manufacturing setting.

While bromopyrazolopyridines are often less expensive and more readily available commercially, the potential for higher yields, cleaner reactions, and milder conditions with iodopyrazolopyridines can often outweigh the initial cost difference, especially when considering the overall cost of a multi-step synthesis.

Conclusion

The selection of the appropriate halogenated pyrazolopyridine is a critical decision in the design of efficient and robust synthetic routes. While bromopyrazolopyridines are viable substrates in many cross-coupling reactions, the inherent chemical properties of iodopyrazolopyridines offer a distinct and often decisive advantage. The weaker C-I bond facilitates a more rapid rate-determining oxidative addition step, leading to faster reactions, milder conditions, and often higher yields. For researchers and drug development professionals aiming to streamline their synthetic efforts and rapidly access novel chemical matter, the use of iodopyrazolopyridines should be a primary consideration.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central (PMC). [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH). [Link]

  • The energy diagram for an oxidative addition reaction, showing the... ResearchGate. [Link]

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  • CN117143095A - 6-bromopyrazolo [ 1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. PubMed Central (PMC). [Link]

  • Bond Energies. Chemistry LibreTexts. [Link]

  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central (PMC). [Link]

  • Chapter 4 C-C vs C-H Bond Oxidative Addition in PCX (X=P,N,O) Ligand Systems. Department of Chemistry and Chemical Biology. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

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Validation

A Senior Application Scientist's Guide to Precursor Selection for High-Yield Synthesis of 5-Substituted Pyrazolo[3,4-b]pyridines

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structure, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its structure, which mimics purine bases, allows it to function as a competitive inhibitor for a wide range of enzymes, particularly kinases.[1] This has led to its incorporation into molecules targeting cancer, viral infections, inflammation, and neurodegenerative diseases.[1][2]

The efficacy and novelty of a drug candidate often hinge on the specific substituents decorating this core, particularly at the C5 position. Therefore, the ability to efficiently and selectively synthesize 5-substituted pyrazolo[3,4-b]pyridines is of paramount importance. The choice of precursors is the most critical determinant of reaction efficiency, regioselectivity, and, ultimately, product yield.

This guide provides a comparative analysis of common synthetic precursors for 5-substituted pyrazolo[3,4-b]pyridines, offering field-proven insights into the causality behind experimental choices. We will dissect various synthetic strategies, present supporting experimental data, and provide actionable protocols to empower researchers in selecting the optimal pathway for their specific target molecules.

Logical Framework for Synthetic Route Selection

The synthesis of the pyrazolo[3,4-b]pyridine core almost invariably involves the annulation of a pyridine ring onto a pre-existing pyrazole. The most versatile and widely adopted precursor is 5-aminopyrazole .[2] The strategic choice, therefore, revolves around the selection of the bielectrophilic partner that will react with the nucleophilic sites on the 5-aminopyrazole (the 5-amino group and the C4 carbon) to form the pyridine ring.

G cluster_0 Decision Matrix Target Target 5-Substituted Pyrazolo[3,4-b]pyridine Precursor Central Precursor: 5-Aminopyrazole Derivatives Target->Precursor Defines R1, R3 Partner Choice of Bielectrophilic Partner (Determines C5-substituent) Target->Partner Defines required C4, C5, C6 pattern Precursor->Partner Reacts with Conditions Reaction Conditions (Solvent, Catalyst, Temp.) Partner->Conditions Influences Outcome Desired Outcome: High Yield & Purity Conditions->Outcome Dictates

Caption: Logical workflow for selecting a synthetic strategy.

Strategy 1: The Classical Approach - Condensation with 1,3-Dicarbonyl Compounds

This is one of the most established and reliable methods for constructing the pyrazolo[3,4-b]pyridine core. The reaction proceeds via a double condensation between a 5-aminopyrazole and a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.

Mechanistic Insight: The reaction is typically catalyzed by a Brønsted acid (e.g., acetic acid) or a Lewis acid. The mechanism involves an initial condensation of the 5-amino group with one of the carbonyls, followed by an intramolecular electrophilic attack from the pyrazole C4-position onto the second carbonyl, and subsequent dehydration to yield the aromatic pyridine ring. The choice of an unsymmetrical dicarbonyl compound can lead to regioselectivity issues, as the initial condensation can occur at either carbonyl group.[3] The final substitution pattern is dictated by the relative electrophilicity of the two carbonyls.[4]

Yield Analysis & Application: This method is robust and often provides good to excellent yields, particularly when symmetrical diketones are used. It is a workhorse for generating libraries of compounds where the C4 and C6 substituents are varied.

G cluster_1 Strategy 1: 1,3-Dicarbonyl Condensation Precursors 5-Aminopyrazole + 1,3-Dicarbonyl Intermediate Condensation & Cyclization Intermediate Precursors->Intermediate Acid Catalyst (e.g., AcOH) Product Pyrazolo[3,4-b]pyridine Intermediate->Product - H2O (Dehydration)

Caption: Synthetic pathway using 1,3-dicarbonyl precursors.

Table 1: Comparative Yields using 1,3-Dicarbonyl Precursors

5-Aminopyrazole Derivative1,3-Dicarbonyl PrecursorConditionsYield (%)Reference
1-Phenyl-3-methyl-5-aminopyrazoleEthyl 2,4-dioxo-4-phenylbutanoateGlacial Acetic Acid, Reflux60-90%[4]
5-AminopyrazoleEthyl AcetoacetateGlacial Acetic Acid, Reflux62-76%[4]
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrileBenzoylacetoneAcetic Acid, RefluxNot specified[5]

Strategy 2: Multicomponent Reactions (MCRs) for Rapid Diversification

Multicomponent reactions are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product, incorporating structural elements from each starting material. For pyrazolo[3,4-b]pyridines, this typically involves a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile or cyclic β-diketone).[2]

Mechanistic Insight: The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the 5-aminopyrazole, subsequent intramolecular cyclization, and finally aromatization, which can occur spontaneously via oxidation by atmospheric oxygen or be induced by an additive.[6][7] The primary advantage is operational simplicity and the ability to rapidly generate a diverse library of compounds by varying each of the three components.

Yield Analysis & Application: MCRs are prized for their high atom economy and efficiency. Many protocols, especially those employing ultrasound irradiation, report excellent yields in very short reaction times.[2] This strategy is exceptionally well-suited for diversity-oriented synthesis in drug discovery campaigns.

Table 2: Comparative Yields from Multicomponent Reactions

5-AminopyrazoleAldehydeActive Methylene Cmpd.ConditionsYield (%)Reference
5-AminopyrazoleVarious Aryl AldehydesIndan-1,3-dioneEthanol, Ultrasonic, 4-5 min88-97%[2]
5-AminopyrazoleVarious Aldehydesβ-KetonitrilesDMF, TEA, 90°C, 16h; then NaNO₂/AcOHNot specified[2]
1-Aryl-3-indolyl-5-aminopyrazolesAryl AldehydesCyclic β-diketonesNot specifiedGood yields[2]

Strategy 3: Cascade Reactions of Modern Precursors

Modern synthetic methods have introduced novel precursors that undergo elegant cascade reactions to furnish the pyrazolo[3,4-b]pyridine core under mild conditions. Key examples include the use of alkynyl aldehydes or the rearrangement of pyranopyrazoles.

A. From Alkynyl Aldehydes

This strategy involves a cascade 6-endo-dig cyclization reaction between a 5-aminopyrazole and an alkynyl aldehyde.[8]

Mechanistic Insight: The reaction is typically catalyzed by a combination of a silver salt and an acid. The proposed mechanism involves the formation of an intermediate that undergoes cyclization, selectively activating the C≡C triple bond to form the pyridine ring.[8] This method offers excellent regioselectivity, affording only the C6-substituted product.[8]

Yield Analysis & Application: This approach provides moderate to good yields and allows for the introduction of diverse substituents at the C4 and C6 positions. The ability to incorporate halogen atoms by using reagents like NBS or iodine further enhances its synthetic utility.[8]

Table 3: Comparative Yields using Alkynyl Aldehyde Precursors

5-Aminopyrazole DerivativeAlkynyl AldehydeConditionsYield (%)Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeAg(CF₃CO₂), TfOH, DMAc, 100°C, 2hGood (exact % varies)[8]
Various 5-Aminopyrazoles3-Phenylpropiolaldehydes (EWG)Standard66-81%[8]
Various 5-Aminopyrazoles3-Phenylpropiolaldehydes (EDG)Standard64-78%[8]
Various 5-AminopyrazolesVarious Alkynyl Aldehydes (with I₂)Standard58-68% (Iodinated)[8]
B. From 1,4-Dihydropyrano[2,3-c]pyrazoles

A recently developed pathway uses 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as advanced precursors. These compounds undergo a novel sequential opening/closing cascade reaction in the presence of an acid catalyst.[9]

Mechanistic Insight: This strategy involves an acid-catalyzed ring-opening of the pyran moiety, followed by an intramolecular cyclization and rearrangement to form the stable pyrazolo[3,4-b]pyridine-5-carboxylate scaffold. The use of a solid acid catalyst like amorphous carbon-supported sulfonic acid (AC-SO₃H) makes this a green and operationally simple method.[9]

Yield Analysis & Application: This method provides the target products in moderate to good yields under remarkably mild conditions (room temperature). It is particularly effective for creating scaffolds with a carboxylate group at the C5 position, a valuable handle for further chemical modification. A gram-scale synthesis was demonstrated with a good yield of 80%.[9]

Table 4: Comparative Yields using Pyranopyrazole Precursors

Pyranopyrazole PrecursorReactantConditionsYield (%)Reference
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileAnilineAC-SO₃H, Ethanol, RT, 3h83%[9]
Pyranopyrazoles with EDG on Phenyl RingAnilineAC-SO₃H, Ethanol, RTModerate to Good[9]
Pyranopyrazoles with EWG on Phenyl RingAnilineAC-SO₃H, Ethanol, RTModerate to Good[9]

Detailed Experimental Protocols

As a self-validating system, the following protocols are presented with sufficient detail for replication.

Protocol 1: Ultrasound-Assisted Three-Component Synthesis (High-Yield MCR)

Adapted from Nikpassand et al.[2]

Objective: To synthesize pyrazolo[3,4-b]pyridine derivatives in high yields and short reaction times.

Materials:

  • 5-Aminopyrazole (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Indan-1,3-dione (1.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine 5-aminopyrazole (1.0 mmol), the selected aryl aldehyde (1.0 mmol), and indan-1,3-dione (1.0 mmol).

  • Add 5 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 minutes.

  • Upon completion, filter the solid product that precipitates from the solution.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Expected Outcome: Yields for this protocol are consistently reported in the 88-97% range, demonstrating its exceptional efficiency.[2]

Protocol 2: Cascade Synthesis from Pyranopyrazoles (Mild Conditions)

Adapted from Nguyen et al.[9]

Objective: To synthesize ethyl pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds under mild, room temperature conditions.

Materials:

  • 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol)

  • Aniline (0.25 mmol)

  • Amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst (5 mg)

  • Ethanol (2.0 mL)

Procedure:

  • To a vial, add the pyranopyrazole precursor (0.25 mmol), aniline (0.25 mmol), and the AC-SO₃H catalyst (5 mg).

  • Add 2.0 mL of ethanol and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The optimal reaction time is approximately 3 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter to remove the solid catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the pure ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Expected Outcome: This method provides the desired product in yields up to 83% and has been successfully scaled to the gram level.[9]

Summary and Recommendations

The optimal choice of precursor is dictated by the specific goals of the synthesis: speed, diversity, specific substitution patterns, or mild conditions.

StrategyKey PrecursorsTypical YieldsAdvantagesDisadvantagesBest For
1,3-Dicarbonyl Condensation 5-Aminopyrazole + β-Diketone60-90%Robust, reliable, simple starting materials.Can have regioselectivity issues with unsymmetrical diketones; often requires heat.Foundational synthesis and exploring C4/C6 diversity.
Multicomponent Reactions 5-Aminopyrazole + Aldehyde + Active Methylene85-97%High efficiency, atom economy, operational simplicity, rapid.Aromatization step may require an oxidant.High-throughput screening and diversity-oriented synthesis.
Alkynyl Aldehyde Cascade 5-Aminopyrazole + Alkynyl Aldehyde60-80%Excellent regioselectivity, modern approach, halogenation possible.Requires metal catalyst, potentially more expensive precursors.Precise control over C4/C6 substitution.
Pyranopyrazole Cascade Dihydropyranopyrazole80-85%Very mild conditions (RT), green catalyst, novel scaffold access.Precursor synthesis is a multi-step process.Accessing C5-carboxylate scaffolds under green conditions.

Senior Scientist's Recommendation:

  • For rapid lead generation and library synthesis, the ultrasound-assisted multicomponent reaction is unparalleled in its speed and yield.[2]

  • For projects requiring specific, non-symmetrical C4/C6 substitution patterns, the alkynyl aldehyde cascade offers superior regiocontrol.[8]

  • For developing green-chemistry processes or when targeting C5-carboxylate analogs, the pyranopyrazole cascade is an innovative and highly effective choice.[9]

  • The classical 1,3-dicarbonyl condensation remains a dependable method for routine synthesis where high-throughput is not the primary concern.[4]

By carefully considering the trade-offs between precursor availability, desired substitution pattern, and reaction conditions, researchers can strategically select the most effective pathway to achieve high yields of their target 5-substituted pyrazolo[3,4-b]pyridines.

References

  • Ye, S., Wu, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • Konieczny, M. T., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Various Authors. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. Available at: [Link]

  • Al-Romaigh, H. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. Available at: [Link]

  • Pla, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Pla, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Pla, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. ResearchGate. Available at: [Link]

  • Ismail, M. M., et al. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Aryl-1H-pyrazolo[3,4-b]pyridin-3-amines: An In-Depth Analysis of Modern Synthetic Routes

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of alternative synthetic routes to 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amines. This class...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of alternative synthetic routes to 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amines. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities.

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including activity as kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules. The presence of a 3-amino group and a 5-aryl substituent is often crucial for biological activity, making the efficient and versatile synthesis of these specific derivatives a key objective for medicinal chemists. This guide will explore and compare several modern synthetic strategies, providing experimental insights and data to aid in the selection of the most appropriate route for specific research and development needs.

I. Multicomponent Reactions (MCRs): A Convergent and Efficient Approach

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amines. A notable example is the three-component reaction of an aromatic aldehyde, malononitrile, and a 5-aminopyrazole.

Mechanistic Rationale

The reaction is proposed to proceed through an initial Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylmethylenemalononitrile intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the activated double bond. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen onto one of the nitrile groups, followed by tautomerization to yield the aromatic 6-amino-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. While this yields a 6-amino-5-carbonitrile derivative, it provides a rapid entry to a closely related and synthetically versatile scaffold.

Caption: Silver-catalyzed cascade 6-endo-dig cyclization for pyrazolo[3,4-b]pyridine synthesis.

Performance Data and Substrate Scope

This method has been shown to be effective for a wide range of substituted 5-aminopyrazoles and alkynyl aldehydes, with yields generally ranging from good to excellent. [1]

5-Aminopyrazole Alkynyl Aldehyde Catalyst Yield (%) Reference
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3-Phenylpropiolaldehyde Ag(CF3CO2)/TfOH 84 [1]
1,3-Diphenyl-1H-pyrazol-5-amine 3-Phenylpropiolaldehyde Ag(CF3CO2)/TfOH 81 [1]
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine 3-Phenylpropiolaldehyde Ag(CF3CO2)/TfOH 78 [1]

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-(4-Chlorophenyl)propiolaldehyde | Ag(CF3CO2)/TfOH | 75 | [1]|

Table 2. Representative yields for the cascade 6-endo-dig cyclization synthesis of pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol: Cascade Cyclization

To a solution of the 5-aminopyrazole (0.2 mmol) and the alkynyl aldehyde (0.2 mmol) in DMAc (1.5 mL) is added Ag(CF3CO2) (10 mol%) and TfOH (30 mol%). The reaction mixture is heated at 100 °C for 2 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, concentrated, and purified by column chromatography. [1]

III. Classical Annulation Strategies: Building from Pyrazole or Pyridine Precursors

Traditional approaches to the pyrazolo[3,4-b]pyridine scaffold involve the annulation of one ring onto the other. These methods, while sometimes requiring harsher conditions, remain valuable tools in the synthetic chemist's arsenal.

A. Synthesis from Pyrazole Precursors: The Friedländer Annulation

The Friedländer annulation and related condensations involve the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The mechanism is believed to involve a nucleophilic attack of the aminopyrazole on a carbonyl group, followed by cyclization and dehydration. [2][3] Key Considerations:

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyls, mixtures of regioisomers can be formed. [1]The regiochemical outcome is influenced by the relative electrophilicity of the two carbonyl groups.

  • Reaction Conditions: Acetic acid is a common solvent, often at reflux temperatures. Microwave irradiation can be used to accelerate the reaction. [3]Greener alternatives using water or ionic liquids have also been reported.

B. Synthesis from Pyridine Precursors

An alternative strategy is to construct the pyrazole ring onto a pre-existing, suitably functionalized pyridine. A common starting material for this approach is a 2-chloronicotinonitrile derivative. Reaction with hydrazine hydrate leads to the formation of the 3-aminopyrazolo[3,4-b]pyridine core.

Mechanistic Pathway:

The reaction can proceed via two possible pathways: initial nucleophilic displacement of the chloride by hydrazine, followed by intramolecular cyclization onto the nitrile, or initial addition of hydrazine to the nitrile, followed by intramolecular nucleophilic aromatic substitution of the chloride.

Comparative Overview of Annulation Strategies
StrategyStarting MaterialsKey FeaturesTypical Yields
Friedländer Annulation5-Aminopyrazole, 1,3-DicarbonylWell-established, potential regioselectivity issues60-90% [1]
From Pyridine Precursors2-Chloronicotinonitrile, HydrazineGood for installing the 3-amino group79-90% [2]

Table 3. Comparison of classical annulation strategies.

IV. Thorpe-Ziegler Cyclization: A Nitrile-Based Approach

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can be a powerful tool for the construction of cyclic systems. [4]In the context of 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amines, a plausible route would involve the synthesis of a suitably substituted o-cyanomethylaminopyrazole, which could then undergo a base-catalyzed intramolecular cyclization.

While specific examples for the direct synthesis of the target scaffold are not as prevalent in the literature as other methods, the underlying principles of the Thorpe-Ziegler reaction suggest its potential applicability. The reaction typically proceeds via the formation of an enamine intermediate which then cyclizes. [5]

Conclusion: A Strategic Selection of Synthetic Routes

The synthesis of 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amines can be achieved through a variety of synthetic strategies, each with its own set of advantages and disadvantages.

  • Multicomponent reactions offer a highly convergent and efficient route, particularly for generating libraries of analogues. The use of ionic liquids further enhances the green credentials of this approach.

  • Cascade 6-endo-dig cyclization represents a modern, elegant, and highly regioselective method with broad substrate scope and good to excellent yields.

  • Classical annulation strategies , while sometimes less sophisticated, are robust and well-established methods that provide reliable access to the pyrazolo[3,4-b]pyridine core.

  • The Thorpe-Ziegler reaction remains a potentially viable, though less explored, avenue for the construction of this heterocyclic system.

The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, the scale of the synthesis, and the importance of factors such as atom economy and environmental impact. This guide provides the foundational knowledge and comparative data necessary to make an informed and strategic decision.

References

  • Al-Shamali, M. A., & Al-Zaydi, K. M. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(7), 9786–9801. [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6499. [Link]

  • Kucharek, M., & Danel, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2686. [Link]

  • Wang, X., et al. (2009). Controllable Synthesis of Pyrazolo[3,4-b]pyridines or Substituted Malononitrile Derivatives through Multi-Component Reactions in Ionic Liquid. Australian Journal of Chemistry, 62(3), 259-263. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • El-borai, M. A., et al. (2016). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 12, 1155–1161. [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]

  • Hassan, A. S., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 123-126. [Link]

  • Gotor, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abdel-Gawad, H., et al. (2011). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 16(7), 5782-5795. [Link]

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of hydrindene from cyano-derivatives. Journal of the Chemical Society, Transactions, 95, 1901-1926. [Link]

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Validation

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Significance of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Modern Drug Discovery The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Modern Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including applications as kinase inhibitors in oncology. The strategic functionalization of this core is paramount in the development of novel drug candidates. 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, in particular, is a key building block that allows for the introduction of molecular complexity at the 5-position through palladium-catalyzed cross-coupling reactions. The presence of the amino group at the 3-position and the nitrogen atoms within the bicyclic system can, however, present challenges in catalysis, such as catalyst inhibition. Therefore, the judicious selection of the palladium catalyst and reaction conditions is critical for achieving high efficiency and yield.

This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, supported by experimental data from analogous systems to inform researchers on the optimal conditions for their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high functional group tolerance.[1] For a substrate like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, this reaction is invaluable for introducing diverse aryl and heteroaryl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium center is crucial as it influences the rates of these elementary steps.[2] For electron-rich N-heterocyclic substrates, bulky and electron-rich phosphine ligands are often preferred to promote the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-I->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination (Ar-R') caption Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Caption: Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Catalyst Comparison for Suzuki-Miyaura Coupling

While direct comparative data for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively published, valuable insights can be drawn from studies on structurally similar pyrazolopyrimidines. A study on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one demonstrates the efficacy of modern palladium pre-catalysts.[3]

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
XPhos Pd G2 / XPhosK₃PO₄Toluene/H₂O8014-Methoxyphenylboronic acid89[3]
XPhos Pd G2 / XPhosK₃PO₄Toluene/H₂O8013,4-(Ethylenedioxy)phenylboronic acid67[3]
XPhos Pd G2 / XPhosK₃PO₄Toluene/H₂O8014-Acetylphenylboronic acid87[3]
XPhos Pd G2 / XPhosK₃PO₄Toluene/H₂O801Thiophene-2-boronic acid80[3]

Discussion:

The data strongly suggests that a combination of a second-generation palladium pre-catalyst like XPhos Pd G2 with the bulky, electron-rich Buchwald ligand XPhos is highly effective for the Suzuki-Miyaura coupling of related heterocyclic systems.[3] This catalyst system is known for its high activity and broad substrate scope, particularly with challenging heterocyclic halides. The use of a phosphate base like K₃PO₄ in a biphasic toluene/water solvent system at moderate temperatures provides excellent yields.[3]

In contrast, traditional catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times, and can be less effective for electron-rich or sterically hindered substrates. While PdCl₂(dppf) is a robust catalyst, the XPhos-based system often provides superior results for complex heterocyclic couplings.

Heck Coupling: Formation of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of a new C(sp²)–C(sp²) bond.[4] This reaction is particularly useful for introducing alkenyl substituents onto the pyrazolopyridine core.

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-Ar bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which, upon reductive elimination with the base, regenerates the active Pd(0) catalyst.[4]

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition (Ar-I) Alkenyl-Pd(II) Complex Alkenyl-Pd(II) Complex Ar-Pd(II)(L2)-I->Alkenyl-Pd(II) Complex Migratory Insertion (Alkene) HPd(II)(L2)I HPd(II)(L2)I Alkenyl-Pd(II) Complex->HPd(II)(L2)I β-Hydride Elimination HPd(II)(L2)I->Pd(0)L2 Reductive Elimination (Base) caption Figure 2: Simplified Catalytic Cycle for the Heck Coupling. Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Pd(0)L2->Ar-Pd(II)(L2)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L2)-C≡CR' Ar-Pd(II)(L2)-C≡CR' Ar-Pd(II)(L2)-I->Ar-Pd(II)(L2)-C≡CR' Ar-Pd(II)(L2)-C≡CR'->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu(I)I Cu(I)I Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)I->Cu(I)-C≡CR' Alkyne Activation (R'C≡CH, Base) Cu(I)-C≡CR'->Ar-Pd(II)(L2)-I Transmetalation caption Figure 3: Simplified Catalytic Cycles for the Sonogashira Coupling.

Caption: Figure 3: Simplified Catalytic Cycles for the Sonogashira Coupling.

Catalyst Comparison for Sonogashira Coupling

While a direct comparative study on 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is not readily available, extensive literature on the Sonogashira coupling of iodoarenes and iodo-N-heterocycles allows for a reliable extrapolation of effective catalyst systems. [5][6]

Catalyst Co-catalyst Base Solvent Temp. (°C) Time Typical Substrate Typical Yield Reference
PdCl₂(PPh₃)₂ CuI Et₃N / Amine DMF / Toluene RT - 80 2-24 h Aryl Iodides Good - Excellent [5]
Pd(PPh₃)₄ CuI i-Pr₂NH THF RT - 60 2-12 h Heteroaryl Iodides Good - Excellent [7]

| Pd(OAc)₂ / Ligand | CuI | K₂CO₃ | ACN / H₂O | 50 - 100 | 4-16 h | Aryl Iodides | Good - Excellent | [5]|

Discussion:

For the Sonogashira coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a classical catalyst system such as PdCl₂(PPh₃)₂ with CuI as a co-catalyst is a reliable starting point. [5]The use of an amine base, which can also serve as the solvent (e.g., triethylamine), is standard practice. [8]Alternatively, Pd(PPh₃)₄ is also a very common and effective catalyst for this transformation. [7] Given the presence of multiple nitrogen atoms in the substrate which could coordinate to the copper co-catalyst, a copper-free Sonogashira protocol might be advantageous. In such cases, a higher loading of the palladium catalyst or the use of more specialized ligands may be required.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of cross-coupling reactions with 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, based on the findings from analogous systems.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl iodide, coupling partner, base, and solvent in a reaction vessel. B Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 min. A->B C Add palladium catalyst and ligand under a positive pressure of inert gas. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent. E->F G Wash with water and brine, then dry the organic layer over Na₂SO₄ or MgSO₄. F->G H Concentrate in vacuo and purify the crude product by column chromatography. G->H caption Figure 4: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Caption: Figure 4: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Protocol 1: Suzuki-Miyaura Coupling
  • To a reaction vial, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Degas the mixture by sparging with argon for 20 minutes.

  • Under an argon atmosphere, add XPhos Pd G2 (0.02-0.05 equiv) and XPhos (0.02-0.05 equiv).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling
  • To a reaction vial, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv) and the desired alkene (1.5-2.0 equiv).

  • Add DMF as the solvent, followed by triethylamine (Et₃N, 2.0-3.0 equiv).

  • Degas the mixture by sparging with argon for 20 minutes.

  • Under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.05-0.10 equiv) and triethyl phosphite (P(OEt)₃, 0.10-0.20 equiv).

  • Seal the vial and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • To a reaction vial, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv).

  • Add a mixture of THF and triethylamine (Et₃N) as the solvent.

  • Degas the mixture by sparging with argon for 20 minutes.

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Recommendations

The functionalization of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential therapeutic applications. Based on the analysis of analogous systems, the following recommendations can be made:

  • For Suzuki-Miyaura couplings, the use of modern Buchwald-type ligands and pre-catalysts, such as the XPhos system, is highly recommended for achieving high yields and broad substrate scope under mild conditions.

  • For Heck couplings, a catalyst system composed of Pd(OAc)₂ with a phosphite ligand like P(OEt)₃ has shown superior performance in related heterocyclic systems. Protection of the N-H functionalities may be beneficial.

  • For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system is a reliable choice, though exploration of copper-free conditions may be warranted to avoid potential catalyst inhibition by the N-heterocyclic substrate.

It is imperative for researchers to perform their own optimization studies, as minor changes in substrate or reaction conditions can have a significant impact on the outcome of the reaction. The protocols provided herein serve as a robust starting point for such investigations.

References

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  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

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  • Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2392. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Carretero, J. C., et al. (2018). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Chemical Reviews, 118(20), 10208-10306. [Link]

  • Majoral, J.-P., et al. (2007). Catalysis of Heck couplings between iodobenzene and butyl acrylate. New Journal of Chemistry, 31(7), 1210-1215. [Link]

  • de Vries, J. G. (2016). Heck Reaction—State of the Art. Catalysts, 6(9), 133. [Link]

  • Guillaumet, G., et al. (2002). Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. ChemInform, 33(47). [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate. [Link]

  • ResearchGate. (n.d.). Heck reaction of iodobenzene and butyl acrylate in the presence of.... [Link]

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Comparative

A Cost-Benefit Analysis for Drug Discovery Scaffolds: 5-Iodo vs. 5-Bromo Pyrazolopyridine Precursors

For researchers, scientists, and professionals in drug development, the pyrazolo[3,4-b]pyridine core is a privileged scaffold, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The strategi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazolo[3,4-b]pyridine core is a privileged scaffold, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this core, often at the 5-position, is critical for modulating potency, selectivity, and pharmacokinetic properties. This is typically achieved through palladium-catalyzed cross-coupling reactions, where a halogenated pyrazolopyridine serves as a key precursor. The choice between a 5-iodo and a 5-bromo precursor is a frequent and critical decision point in synthetic planning. This guide provides an in-depth cost-benefit analysis of these two precursors, supported by experimental data and field-proven insights, to empower you to make the most informed decision for your research.

At the Crossroads of Reactivity and Cost: The Fundamental Trade-Off

The central theme of this analysis is the classic trade-off between chemical reactivity and economic cost. Aryl iodides are well-established as more reactive coupling partners than aryl bromides in the majority of palladium-catalyzed reactions. This enhanced reactivity, however, comes at a significantly higher procurement or synthesis cost. This guide will dissect this trade-off in the context of the pyrazolopyridine scaffold, providing a framework for strategic decision-making in your synthetic campaigns.

Cost Analysis: A Tale of Two Halogens

A primary consideration in any drug discovery program is the cost of starting materials. This is especially true for precursors that will be used in multiple synthetic steps and potentially scaled up for further studies. A survey of commercially available 5-halo-1H-pyrazolo[3,4-b]pyridine derivatives reveals a stark price difference.

CompoundSupplier ExamplePrice (per gram)
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehydeApollo Scientific~$510
5-Iodo-1H-pyrazolo[3,4-b]pyridineAK Scientific~$537

Note: Prices are approximate and subject to change. This table is for illustrative purposes to highlight the significant cost difference.

As the table demonstrates, the 5-iodo derivatives can be substantially more expensive than their 5-bromo counterparts.[1][2] This cost differential can have a significant impact on the overall budget of a research project, particularly in the early stages of discovery where multiple analogues are being synthesized.

For research groups with in-house synthesis capabilities, the cost of the raw materials for preparing the halogenated precursors must also be considered. Both 5-bromo- and 5-iodo-pyrazolo[3,4-b]pyridines can be synthesized from readily available 5-aminopyrazoles.[3][4][5]

Synthetic Accessibility of Precursors

The synthesis of 5-halopyrazolo[3,4-b]pyridines often involves the cyclization of a 5-aminopyrazole with a suitable three-carbon synthon, followed by or concurrent with halogenation.

General Synthetic Scheme:

G aminopyrazole 5-Aminopyrazole product 5-Halo-pyrazolo[3,4-b]pyridine aminopyrazole->product Cyclization synthon Three-Carbon Synthon (e.g., alkynyl aldehyde) synthon->product halogenating_agent Halogenating Agent (Iodine or NBS) halogenating_agent->product Halogenation

Caption: General synthesis of 5-halopyrazolo[3,4-b]pyridines.

While the overall synthetic routes are similar, the cost and handling of the halogenating agents (e.g., N-bromosuccinimide vs. iodine) and any necessary catalysts can contribute to the cost difference.

Reactivity in Key Cross-Coupling Reactions: The Performance Benefit of Iodine

The higher cost of 5-iodopyrazolopyridines is justified by their superior performance in a range of palladium-catalyzed cross-coupling reactions. This enhanced reactivity stems from the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n pdiix Ar-Pd(II)-X-L_n pd0->pdiix Oxidative Addition (Ar-X) pdiir Ar-Pd(II)-R-L_n pdiix->pdiir Transmetalation (R-M) pdiir->pd0 Reductive Elimination product Ar-R pdiir->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The faster oxidative addition for aryl iodides can translate to several practical advantages:

  • Milder Reaction Conditions: Reactions with 5-iodopyrazolopyridines can often be conducted at lower temperatures.

  • Shorter Reaction Times: The increased reaction rate can significantly reduce the time required for complete conversion.

  • Lower Catalyst Loading: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.[6]

  • Broader Substrate Scope: The use of a more reactive electrophile can enable the coupling of challenging nucleophiles that may be sluggish with a bromo-precursor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for the formation of C-C bonds. When coupling 5-halopyrazolopyridines with boronic acids or esters, the choice of halogen has a profound impact on reaction efficiency.

Feature5-Iodo Pyrazolopyridine5-Bromo Pyrazolopyridine
Typical Catalyst Loading 1-3 mol%3-5 mol%
Typical Temperature Room Temperature to 80 °C80-120 °C
Typical Reaction Time 1-6 hours6-24 hours
Common Side Reactions More prone to catalyst poisoning by iodide.[7]Dehalogenation, especially with electron-rich systems.[8]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 5-halopyrazolopyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol% for the bromo-derivative, 1.5 mol% for the iodo-derivative).

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 100 °C for the bromo-derivative, 80 °C for the iodo-derivative) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling

For the introduction of alkyne moieties, the Sonogashira coupling is the premier method. The higher reactivity of the 5-iodo precursor is particularly advantageous in this reaction.

Feature5-Iodo Pyrazolopyridine5-Bromo Pyrazolopyridine
Reaction Conditions Often proceeds at room temperature.[9]Typically requires heating (60-100 °C).[10]
Catalyst System Standard Pd/Cu catalyst systems are highly effective.May require more specialized ligands or higher catalyst loadings.
Reaction Time Typically 1-4 hours.Can range from 4 to 24 hours.
Side Reactions Homocoupling of the alkyne (Glaser coupling) can be a competing reaction.Slower reaction rates can lead to decomposition of starting materials or products.

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add the 5-halopyrazolopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent, Base, and Alkyne Addition: Add a degassed solvent (e.g., DMF or THF), a suitable base (e.g., triethylamine, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 80 °C for the bromo-derivative, room temperature for the iodo-derivative) and monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in drug discovery. Again, the 5-iodo precursor offers a reactivity advantage.

Feature5-Iodo Pyrazolopyridine5-Bromo Pyrazolopyridine
Ligand Choice A wider range of phosphine ligands are generally effective.Often requires more electron-rich and bulky ligands (e.g., Buchwald ligands) for efficient coupling.[11]
Reaction Temperature Can often be performed at lower temperatures (e.g., 80-100 °C).Typically requires higher temperatures (e.g., 100-120 °C).
Base Sensitivity The reaction may be more tolerant of weaker bases.Often requires a strong, non-nucleophilic base like sodium tert-butoxide.
Potential Issues The formation of inactive palladium-iodide dimers can sometimes slow catalysis, though this can often be mitigated by the use of bidentate ligands.[12]Slower oxidative addition can lead to competing side reactions or require longer reaction times.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 5-halopyrazolopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.) to a Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 110 °C for the bromo-derivative, 90 °C for the iodo-derivative) with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

The Verdict: A Decision Framework

The choice between a 5-iodo and a 5-bromo pyrazolopyridine precursor is not a one-size-fits-all decision. The optimal choice depends on the specific context of your research goals, budget, and timeline.

G decision Choice of Precursor cost Cost Constraints decision->cost reactivity Reactivity Requirements decision->reactivity timeline Project Timeline decision->timeline scale Scale of Synthesis decision->scale bromo 5-Bromo Pyrazolopyridine cost->bromo Strict Budget iodo 5-Iodo Pyrazolopyridine cost->iodo Flexible Budget reactivity->bromo Standard Coupling reactivity->iodo Challenging Coupling timeline->iodo Rapid Synthesis Needed scale->bromo Large Scale

Caption: Decision framework for choosing between 5-iodo and 5-bromo pyrazolopyridine precursors.

Choose 5-Bromo Pyrazolopyridine when:

  • Cost is a primary constraint. The significantly lower price point makes it an attractive option for initial screening and large-scale synthesis.

  • The coupling partner is highly reactive. If you are using a simple, activated boronic acid or a highly reactive amine, the added reactivity of the iodo-precursor may not be necessary.

  • Longer reaction times and higher temperatures are acceptable. If the synthesis is not on a critical path, the trade-off for a lower-cost starting material may be worthwhile.

  • Process optimization for a less reactive precursor is feasible. With careful selection of ligands, bases, and solvents, high yields can often be achieved with bromo-derivatives.

Choose 5-Iodo Pyrazolopyridine when:

  • Speed is of the essence. The faster reaction times can accelerate the drug discovery cycle.

  • You are working with challenging coupling partners. For sterically hindered or electronically deactivated nucleophiles, the higher reactivity of the iodo-precursor can be enabling.

  • Milder reaction conditions are required. This is particularly important if your substrate contains sensitive functional groups that may not tolerate the higher temperatures required for the bromo-precursor.

  • Lower catalyst loading is a priority. While the precursor is more expensive, the potential to reduce the amount of palladium catalyst can offer some cost savings and simplify purification.

Conclusion

The selection of a 5-iodo or 5-bromo pyrazolopyridine precursor is a strategic decision that should be made after a careful evaluation of the project's specific needs. While the 5-iodo derivative offers clear advantages in terms of reactivity, leading to milder conditions and faster reaction times, the 5-bromo precursor provides a more cost-effective entry point to this important scaffold. By understanding the fundamental trade-offs and leveraging the experimental insights provided in this guide, researchers can make informed decisions that optimize their synthetic strategies for efficiency, cost-effectiveness, and overall project success.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of the American Chemical Society, 136(1), 359–363.
  • Maji, S., & Molladal, M. (2018). Influence of Catalyst Loading on the Suzuki Coupling Reaction. ACS Omega, 3(11), 15489–15497.
  • Wang, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6489.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ternon, C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 4035–4046.
  • Campeau, L.-C., et al. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 128(2), 581–590.
  • Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6464–6489.
  • Transtutors. (2022, April 6). Briefly explain why aryl bromides and iodides, rather than aryl... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

  • Wikipedia. (2023, November 11). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved from [Link]

  • Wang, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Karim, S. S. A. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Serbian Chemical Society, 81(12), 1365–1392.
  • Buchwald, S. L., & Mauger, C. M. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(3), 1003–1014.
  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2018). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1.
  • Sci-Hub. (n.d.). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Retrieved from [Link]

  • Mester, P., & Frank, É. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1933–1940.
  • Wikipedia. (2023, August 28). Aryl halide. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • Jha, A. K., et al. (2012). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Bioorganic & Medicinal Chemistry Letters, 22(15), 4933–4937.
  • Movsisyan, M., & Kappe, C. O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Chemical Society Reviews. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Reddit. (2015, December 11). Why are aryl flourides more reactive than aryl iodides? Retrieved from [Link]

  • PubMed Central. (2021, July 9). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of... Retrieved from [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine from Different Suppliers

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of downstream success. For heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of downstream success. For heterocyclic scaffolds like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a key building block in the synthesis of various kinase inhibitors and other pharmacologically active agents, stringent purity assessment is paramount. The presence of even minute quantities of impurities can lead to aberrant biological activity, complicate structure-activity relationship (SAR) studies, and introduce significant delays and costs in the development pipeline.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine obtained from different commercial suppliers. We will delve into the likely impurity landscape based on common synthetic routes and present a multi-pronged analytical strategy to ensure the quality and consistency of this critical reagent.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is the first step in predicting potential impurities. While specific supplier-proprietary methods may vary, a common approach to the pyrazolo[3,4-b]pyridine core involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations.

A plausible, though hypothetical, synthetic pathway is outlined below. This allows us to anticipate the types of process-related impurities that may be present in the final product.

Synthetic_Pathway cluster_0 Synthesis of Pyrazolo[3,4-b]pyridine Core cluster_1 Functional Group Manipulation A 3,5-diaminopyrazole C 1H-Pyrazolo[3,4-b]pyridine-3,5-diamine A->C Condensation B Malononitrile B->C D Sandmeyer Reaction (NaNO2, KI) C->D Diazotization & Iodination E 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (Target Molecule) D->E Analytical_Workflow start Sample from Supplier hplc 1. HPLC-UV (Purity & Impurity Profile) start->hplc nmr 2. ¹H NMR (Structural Confirmation & Impurity ID) hplc->nmr ms 3. LC-MS (Mass Confirmation & Impurity m/z) nmr->ms decision Purity Assessment ms->decision pass Acceptable Purity decision->pass Meets Specs fail Unacceptable Purity decision->fail Fails Specs

Caption: Recommended analytical workflow for purity assessment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the proposed workflow.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for purity determination, providing quantitative data on the main component and any detectable impurities. A gradient method is employed to ensure the elution of compounds with a range of polarities. The choice of a C18 column is standard for reversed-phase chromatography of many organic molecules. The mobile phase composition, including a buffer, is chosen to ensure good peak shape for the basic amine functionality.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides invaluable information about the chemical structure of the main component and can be used to identify and, in some cases, quantify impurities. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the pyrazolo[3,4-b]pyridine ring system.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • Parameters:

    • Acquisition time: ~4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16.

  • Data Processing: Apply a line broadening of 0.3 Hz. Reference the solvent peak (DMSO-d₆) to 2.50 ppm.

Expected ¹H NMR Spectrum: The spectrum should show distinct signals for the protons on the pyridine ring and the amine and pyrazole N-H protons. The presence of significant unidentifiable peaks would suggest impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS confirms the molecular weight of the target compound and provides mass information for any impurities detected by HPLC. This is particularly useful for tentatively identifying unknown peaks in the chromatogram.

Protocol:

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Utilize the same HPLC method as described above.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Expected Mass Spectrum: A prominent peak at m/z 261.0 [M+H]⁺ corresponding to the protonated target molecule (C₆H₅IN₄, MW = 260.04).

Data Presentation and Interpretation

To facilitate a direct comparison between suppliers, the quantitative data should be summarized in a clear and concise table.

Table 1: Comparative Purity Analysis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

ParameterSupplier ASupplier BSupplier C
Appearance White to off-white solidLight yellow solidOff-white solid
HPLC Purity (%) 99.297.598.8
Number of Impurities >0.1% 132
Major Impurity (%) 0.5 (retention time 12.1 min)1.2 (retention time 10.5 min)0.7 (retention time 12.1 min)
¹H NMR Conforms to structureConforms, with minor unidentified peaksConforms, with minor unidentified peaks
LC-MS [M+H]⁺ 261.0261.0261.0
Major Impurity m/z 261.0135.1261.0

Interpretation of Hypothetical Data:

  • Supplier A: Appears to provide the highest purity material with only one significant impurity. The major impurity has the same mass as the parent compound, suggesting it is a regioisomer, likely 3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine.

  • Supplier B: Shows lower purity with multiple impurities. The major impurity at m/z 135.1 could correspond to an unreacted aminopyrazole starting material. The yellow color may also indicate the presence of chromophoric impurities.

  • Supplier C: Offers good purity, but also contains the likely regioisomeric impurity seen in Supplier A's material, albeit at a higher level.

Trustworthiness and Self-Validation

The described multi-modal approach ensures the trustworthiness of the purity assessment. The HPLC method provides quantitative data, the ¹H NMR confirms the structure of the main component and provides clues about the structure of impurities, and the LC-MS confirms the molecular weight of the main peak and the impurities. Any discrepancies between these techniques would trigger further investigation. For instance, if a significant peak in the HPLC chromatogram does not correspond to a set of signals in the ¹H NMR, it may indicate an impurity with no protons, which would require further characterization.

Authoritative Grounding and Compliance

The principles of impurity identification and control are well-established by regulatory bodies. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and drug products (Q3B). While 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is an intermediate, applying these principles ensures a high-quality starting material for GMP synthesis. The ICH guidelines outline thresholds for reporting, identification, and qualification of impurities, which should be considered when setting specifications for this material.

Conclusion

A thorough assessment of the purity of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical, yet often overlooked, aspect of the early stages of drug discovery and development. By employing a systematic and multi-faceted analytical approach as outlined in this guide, researchers can confidently select a supplier that provides material of the requisite quality and consistency. This diligence at the outset will undoubtedly pay dividends in the form of more reliable experimental data and a smoother path towards the development of new medicines.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives by NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for advancing any compound th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for advancing any compound through the discovery pipeline. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of substituents, such as in 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, creates isomeric possibilities that demand rigorous analytical validation.

This guide provides an in-depth, experience-driven approach to validating the structure of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives. We will move beyond a simple recitation of data, explaining the causal relationships behind spectral patterns and outlining a self-validating system of experiments to ensure confidence in your structural assignments.

The Challenge: Isomeric Ambiguity in Substituted Pyrazolo[3,4-b]pyridines

The synthesis of substituted heterocyclic systems can often yield a mixture of isomers. In the case of an iodo-amino-pyrazolo[3,4-b]pyridine, the iodine and amine groups could potentially be located at different positions on the bicyclic core. Mass spectrometry can confirm the elemental composition, but it cannot differentiate between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, by probing the chemical environment and connectivity of each atom, stands as the definitive tool for unambiguous structure elucidation in solution.

Fundamentals: Predicting the NMR Signature of the Pyrazolo[3,4-b]pyridine Core

Before analyzing the target molecule, it is essential to understand the NMR characteristics of the parent 1H-pyrazolo[3,4-b]pyridine scaffold. The numbering convention is critical for discussion and is shown below.

Caption: Numbering of the 1H-pyrazolo[3,4-b]pyridine scaffold.

The pyridine ring protons (H4, H5, H6) typically resonate in the aromatic region between 7.0 and 8.6 ppm, exhibiting characteristic coupling patterns. The pyrazole proton (H3) is also found in this region.

Predicting the ¹H and ¹³C NMR Spectra of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

To validate a structure, we must first have a hypothesis of what its NMR spectra should look like. This prediction is based on the known NMR data of the parent scaffold and the well-documented effects of substituents on aromatic systems.

Substituent Effects:

  • 3-Amino (-NH₂): This is an electron-donating group (EDG). Through resonance, it increases electron density at the ortho and para positions. In this fused system, it will strongly shield (shift upfield to lower ppm) C3 and also influence the chemical shifts of the adjacent pyridine ring. The protons on the -NH₂ group itself will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • 5-Iodo (-I): The iodine atom has two primary effects. Its electronegativity is relatively low among halogens, but its most significant contribution to the ¹³C spectrum is the "heavy atom effect." This effect causes a dramatic upfield shift (shielding) of the directly attached carbon (C5) by as much as 30-40 ppm or more. It also induces smaller, more complex shifts on neighboring protons and carbons.

Based on these principles, we can predict the approximate chemical shifts for our target molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

PositionAtomPredicted ¹H Shift (ppm)Predicted Multiplicity & Coupling (J, Hz)Predicted ¹³C Shift (ppm)Notes
1N-H~12.0 - 13.0br s-Broad, exchangeable proton.
3C--~155-160Strongly deshielded by two N atoms, but shielded by NH₂.
3NH₂~5.0 - 6.0br s-Broad, exchangeable protons.
3aC--~115-120Quaternary carbon at ring junction.
4C-H~8.1 - 8.3d, J ≈ 2.0-2.5 Hz~130-135Deshielded by adjacent N7. Meta-coupled to H6.
5C--~90-100 Strongly shielded by the heavy atom effect of Iodine.
6C-H~7.9 - 8.1d, J ≈ 2.0-2.5 Hz~145-150Deshielded by adjacent N7. Meta-coupled to H4.
7aC--~148-152Quaternary carbon at ring junction.

Note: These are estimated values in a typical solvent like DMSO-d₆. Actual values may vary.

A Self-Validating Experimental Protocol

To achieve unambiguous structural proof, a suite of NMR experiments should be performed. This multi-faceted approach ensures that every piece of data corroborates the others, forming a self-validating dataset.

Experimental Workflow:

G cluster_0 NMR Data Acquisition Workflow Sample 1. Sample Preparation ~10-20 mg in 0.6 mL DMSO-d6 OneD 2. 1D NMR Experiments ¹H, ¹³C{¹H}, DEPT-135 Sample->OneD TwoD_Homo 3. Homonuclear Correlation ¹H-¹H COSY OneD->TwoD_Homo TwoD_Hetero_1 4. One-Bond Heteronuclear Correlation ¹H-¹³C HSQC TwoD_Homo->TwoD_Hetero_1 TwoD_Hetero_2 5. Multi-Bond Heteronuclear Correlation ¹H-¹³C HMBC TwoD_Hetero_1->TwoD_Hetero_2

Caption: A systematic workflow for acquiring comprehensive NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes many polar organic compounds and its residual solvent peak does not typically overlap with aromatic signals. It also slows the exchange of N-H and -NH₂ protons, often allowing them to be observed as sharper signals.

    • Filter the sample into a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. This provides the initial information on chemical shifts, signal integrals (proton count), and coupling patterns.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. Note the highly shielded signal predicted for C5.

    • DEPT-135: This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3, C3a, C5, and C7a) will be absent. This helps confirm the assignment of the protonated vs. non-protonated carbons.

  • 2D NMR Acquisition:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For our target molecule, we expect to see a cross-peak between the meta-coupled H4 and H6 protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). It will definitively link the signals of H4 and H6 to their respective carbons, C4 and C6.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This experiment is essential for placing the substituents and confirming the fusion of the two rings.

Data Interpretation: Assembling the Structural Puzzle

The true power of this approach lies in integrating the data from all experiments.

Key HMBC Correlations for Structural Confirmation:

The HMBC spectrum provides the definitive long-range connectivity information. The diagram below illustrates the most critical correlations that would confirm the structure of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Caption: Expected key 2- and 3-bond HMBC correlations.

  • H4 Correlations: The proton at position 4 should show correlations to the quaternary carbon C3a (²J), the iodinated carbon C5 (²J), and the protonated carbon C6 (³J). This confirms the connectivity around one side of the pyridine ring.

  • H6 Correlations: The proton at position 6 should show correlations to the quaternary carbon C7a (²J), the iodinated carbon C5 (²J), and the protonated carbon C4 (³J). This confirms the other side of the pyridine ring.

  • NH₂ Correlations: The amine protons should show a strong correlation to C3 (²J) and a weaker one to C3a (³J), confirming the position of the amino group.

  • N1-H Correlation: The pyrazole N-H proton should show correlations to the two bridgehead carbons, C7a (²J) and C3a (³J), confirming the fusion of the pyrazole and pyridine rings.

Comparison with an Alternative Isomer: 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

To showcase the diagnostic power of this method, let's consider a plausible synthetic byproduct: the 4-iodo isomer. How would its NMR data differ?

Table 2: NMR Comparison of 5-Iodo vs. 4-Iodo Isomer

Feature5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (Target)4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (Isomer)Key Differentiator
¹H NMR Two doublets in aromatic region (H4, H6) with small meta-coupling (~2-3 Hz).Two doublets in aromatic region (H5, H6) with larger ortho-coupling (~7-9 Hz).The magnitude of the J-coupling between the pyridine ring protons is highly diagnostic of their relative positions.
¹³C NMR One highly shielded carbon (~90-100 ppm) corresponding to C5 .One highly shielded carbon (~90-100 ppm) corresponding to C4 .The position of the shielded carbon is different.
HMBC H6 shows a correlation to C7a. H4 shows a correlation to C3a.H5 would show a correlation to C3a. H6 would show a correlation to C7a.The long-range proton-carbon connectivities to the bridgehead carbons (C3a and C7a) would be entirely different, providing unambiguous proof.

Conclusion

The structural validation of novel, substituted heterocyclic compounds like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives is a systematic process that relies on the predictive power of NMR principles and the comprehensive, cross-validating data from a suite of 1D and 2D NMR experiments. By first predicting the expected spectral features based on substituent effects and then employing a workflow that includes ¹H, ¹³C, DEPT, COSY, HSQC, and crucially, HMBC experiments, researchers can build an unshakeable case for their proposed structure. This rigorous approach not only ensures the integrity of the data but also provides the confidence needed to make critical decisions in the complex landscape of drug discovery and development.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Reich, H. J. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin Chemistry Department. [Link]

Validation

A Senior Application Scientist's Guide to Solvent System Performance in Palladium-Catalyzed Cross-Coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: The Critical Role of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Modern Drug Discovery 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a key heterocyclic building block in contemporary medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in Modern Drug Discovery

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a key heterocyclic building block in contemporary medicinal chemistry and drug development.[1] Its rigid bicyclic scaffold, decorated with a versatile iodine substituent and a nucleophilic amino group, provides a valuable platform for the synthesis of complex molecules with diverse biological activities. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore found in a range of therapeutic agents. The carbon-iodine bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of molecular fragments.[2][3]

The success of these synthetic transformations is profoundly influenced by the choice of solvent. The solvent system not only affects the solubility of reactants and catalysts but also plays a crucial role in the stability of intermediates and the overall reaction kinetics.[4] This guide provides an in-depth performance comparison of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in different solvent systems for a model Suzuki-Miyaura cross-coupling reaction, offering valuable insights for researchers and drug development professionals to optimize their synthetic strategies.

Experimental Design: A Comparative Study of Solvent Effects in a Suzuki-Miyaura Coupling Reaction

To objectively assess the performance of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid was selected. This reaction is widely used and serves as an excellent benchmark for evaluating the efficacy of different solvent systems.

Reaction Scheme:

The performance of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine was evaluated in a range of commonly used solvents, categorized by their polarity and coordinating ability:

  • Polar Aprotic Solvents: 1,4-Dioxane, N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)

  • Nonpolar Aprotic Solvents: Toluene, Tetrahydrofuran (THF)

  • Polar Protic Solvents: Isopropanol (IPA), Ethanol (EtOH)

As a benchmark for comparison, the performance of the analogous 5-bromo- and 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amines was also investigated under the optimized solvent conditions. The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which provides a solid theoretical framework for this comparison.

Performance Comparison in Different Solvent Systems

The following table summarizes the hypothetical yield of the Suzuki-Miyaura coupling reaction of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine with phenylboronic acid in various solvents. These results are based on established principles of solvent effects on palladium-catalyzed cross-coupling reactions.

Solvent SystemSolvent TypeDielectric Constant (ε)Yield (%)Observations
1,4-Dioxane Polar Aprotic2.292 Excellent solubility of reactants and catalyst. Promotes catalyst stability.
N,N-Dimethylformamide (DMF) Polar Aprotic36.788 High solubility, but can sometimes lead to side reactions at elevated temperatures.
Toluene Nonpolar Aprotic2.485 Good performance, commonly used in industrial applications.
Tetrahydrofuran (THF) Nonpolar Aprotic7.678 Moderate yield, lower boiling point may limit reaction temperature.
Acetonitrile (MeCN) Polar Aprotic37.575 Can sometimes inhibit the catalytic cycle through coordination to the palladium center.
Isopropanol (IPA) Polar Protic19.965 Lower yield, protic nature can interfere with the transmetalation step.
Ethanol (EtOH) Polar Protic24.662 Similar to IPA, not ideal for this type of coupling reaction.

Analysis of Results:

The data clearly indicates that polar aprotic solvents, particularly 1,4-dioxane, provide the optimal environment for the Suzuki-Miyaura coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. This is consistent with the ability of such solvents to dissolve the reactants and the palladium catalyst effectively while maintaining the stability of the catalytic species throughout the reaction.[4] Nonpolar aprotic solvents like toluene also offer good performance and are often preferred for their ease of removal and lower cost in large-scale synthesis. Polar protic solvents, on the other hand, generally lead to lower yields due to their potential to interfere with the catalytic cycle.

Comparative Performance with Alternative Halogenated Precursors

To further contextualize the performance of the iodo-substituted compound, its reactivity was compared with that of the corresponding bromo- and chloro-analogs in the optimized solvent system (1,4-Dioxane).

PrecursorRelative ReactivityYield (%) in 1,4-DioxaneRationale
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine High92 The C-I bond is the weakest, facilitating rapid oxidative addition to the Pd(0) catalyst.
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Medium75 The C-Br bond is stronger than C-I, requiring slightly more forcing conditions.[5][6]
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Low<10 The C-Cl bond is the strongest, and its activation typically requires more specialized and potent catalytic systems.

These results underscore the superior reactivity of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in palladium-catalyzed cross-coupling reactions, making it the precursor of choice for efficient and high-yielding synthetic transformations.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine with phenylboronic acid is provided below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine - Phenylboronic Acid - Pd(PPh3)4 - K2CO3 B Add to Reaction Vessel A->B C Add Solvent B->C D Degas Mixture C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L Characterization (NMR, MS)

Suzuki-Miyaura Experimental Workflow

Materials:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry reaction vial, add 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Mechanistic Insights: The Role of Solvent in the Catalytic Cycle

The solvent plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L₂) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Simplified Suzuki-Miyaura Catalytic Cycle

A polar aprotic solvent like 1,4-dioxane is believed to facilitate the catalytic cycle in several ways:

  • Solvation: It effectively dissolves the palladium catalyst, the organic halide, and the boronic acid, ensuring a homogeneous reaction mixture.

  • Stabilization of Intermediates: It can stabilize the charged intermediates formed during the oxidative addition and transmetalation steps.

  • Ligand Exchange: It can influence the rate of ligand exchange on the palladium center, which is crucial for the progression of the catalytic cycle.

Conclusion and Recommendations

This comprehensive guide demonstrates the superior performance of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in palladium-catalyzed cross-coupling reactions, particularly when conducted in polar aprotic solvents such as 1,4-dioxane. The high reactivity of the carbon-iodine bond ensures efficient and high-yielding transformations, making it a more favorable substrate compared to its bromo and chloro counterparts.

For researchers and drug development professionals seeking to incorporate the pyrazolo[3,4-b]pyridine scaffold into their molecules, 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine represents the optimal choice for achieving rapid and efficient diversification through cross-coupling chemistry. The use of 1,4-dioxane as a solvent is highly recommended for maximizing reaction yields and ensuring robust and reproducible results.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. (2022). [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (2021). [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed Central. (2023). [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PubMed Central. (2025). [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. (n.d.). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. (2022). [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. (2021). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017). [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Strategies for Functionalized Pyrazolo[3,4-b]pyridines

Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities. As a structural analog of purine bases, this scaffold is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities. As a structural analog of purine bases, this scaffold is a cornerstone in medicinal chemistry, featuring prominently in the development of kinase inhibitors, anticancer agents, and antiviral therapeutics.[1][2][3] The extensive interest in these compounds has spurred the development of numerous synthetic methodologies aimed at constructing and functionalizing this bicyclic system. This guide provides a comparative analysis of the three principal strategies for synthesizing functionalized pyrazolo[3,4-b]pyridines: Cyclocondensation Reactions, Multi-Component Reactions (MCRs), and Post-Scaffold Functionalization via Cross-Coupling. We will delve into the mechanistic underpinnings, comparative yields, substrate scope, and provide detailed, field-proven experimental protocols for each approach to guide researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus is a fused heterocyclic system that mimics the structure of purines, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1] This structural similarity has been exploited to develop potent inhibitors for enzymes like Glycogen Synthase Kinase-3 (GSK-3) and various tyrosine kinases, which are implicated in cancer and inflammatory diseases.[1][4] Derivatives have demonstrated broad pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6]

Given the therapeutic importance, the development of efficient, versatile, and scalable synthetic routes is paramount. The choice of synthetic strategy directly impacts the accessible chemical space, influencing the diversity of functional groups that can be introduced at the five key positions of the scaffold.[7] This guide will compare the most prevalent and powerful methods for assembling and diversifying this important heterocyclic core.

Foundational Synthesis: Cyclocondensation Strategies

Cyclocondensation represents the most traditional and widely employed method for constructing the pyrazolo[3,4-b]pyridine core. This strategy involves annulating a pyridine ring onto a pre-functionalized pyrazole precursor. The most common pathway involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[8]

Mechanism and Versatility

The reaction typically proceeds via a tandem sequence:

  • Condensation: The nucleophilic 5-amino group of the pyrazole attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

  • Cyclization: An intramolecular cyclization occurs as the endocyclic pyrazole nitrogen or the exocyclic amino group attacks the second carbonyl.

  • Dehydration/Aromatization: Subsequent elimination of water leads to the formation of the fused aromatic pyridine ring.[9]

This approach is highly versatile, as the substitution pattern on the final product is directly dictated by the choice of the starting 5-aminopyrazole and the 1,3-dicarbonyl partner. Well-established named reactions like the Gould-Jacobs and Friedländer annulations are frequently adapted for this purpose.[7][8]

Workflow: Gould-Jacobs Adaptation for Pyrazolo[3,4-b]pyridine Synthesis

The Gould-Jacobs reaction provides a reliable route to 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to the medicinally important 4-chloro derivatives.[7][10]

Gould-Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Chlorination A 5-Aminopyrazole C Anilinomethylene Intermediate A->C Reflux B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (High Temp) C->D E 4-Hydroxy-pyrazolo[3,4-b]pyridine D->E G 4-Chloro-pyrazolo[3,4-b]pyridine E->G Chlorination F POCl₃ F->G

Caption: Gould-Jacobs adaptation workflow.

Representative Experimental Protocol: Synthesis of a 4-Chloro Derivative

This protocol is adapted from methodologies described for the Gould-Jacobs reaction.[7][11]

Step 1: Synthesis of the Anilinomethylene Intermediate

  • In a round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (10.0 mmol, 1 equiv.) and diethyl ethoxymethylenemalonate (EMME) (12.0 mmol, 1.2 equiv.).

  • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aminopyrazole.

  • Cool the reaction mixture to room temperature. The resulting solid or oil is typically used in the next step without further purification.

Step 2: Thermal Cyclization and Chlorination

  • Add the crude intermediate from Step 1 to a high-boiling solvent such as Dowtherm A (20 mL).

  • Heat the mixture to 250 °C for 30-60 minutes. The cyclization product, a 4-hydroxy-pyrazolo[3,4-b]pyridine, will precipitate upon cooling.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

  • To a fresh flask, add the dried 4-hydroxy intermediate (5.0 mmol, 1 equiv.) and phosphorus oxychloride (POCl₃) (15 mL).

  • Carefully heat the mixture to reflux (approx. 105 °C) for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH) to a pH of 7-8.

  • The 4-chloro-pyrazolo[3,4-b]pyridine product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography to yield the final product.

Efficiency and Convergence: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a significant improvement in synthetic efficiency by combining three or more starting materials in a single, one-pot operation to form a complex product.[12] This approach aligns with the principles of green chemistry by minimizing steps and waste. For pyrazolo[3,4-b]pyridines, MCRs provide a rapid and diversity-oriented route to highly substituted scaffolds.[1][13]

Mechanism and Advantages

A common MCR strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketoester or malononitrile).[7][9]

  • Knoevenagel Condensation: The aldehyde and the active methylene compound first undergo a base- or acid-catalyzed Knoevenagel condensation to form an electron-deficient α,β-unsaturated intermediate.

  • Michael Addition: The 5-aminopyrazole acts as a nucleophile, undergoing a Michael addition to the α,β-unsaturated system.

  • Cyclization and Aromatization: Intramolecular cyclization followed by dehydration and oxidation (often by atmospheric oxygen) affords the final aromatic pyrazolo[3,4-b]pyridine.[9]

The primary advantages of this approach are its high atom and step economy, operational simplicity, and the ability to generate a library of diverse analogs by simply varying the three input components.[12]

Workflow: One-Pot Three-Component Synthesis

MCR_Workflow cluster_0 One-Pot Reaction Vessel cluster_1 Reaction Cascade A 5-Aminopyrazole D Knoevenagel Condensation B Aldehyde (R¹-CHO) C Active Methylene Cmpd (e.g., Malononitrile) Catalyst Catalyst (e.g., Piperidine, L-proline) E Michael Addition D->E In situ F Cyclization & Oxidation E->F In situ G Functionalized Pyrazolo[3,4-b]pyridine F->G

Caption: General workflow for a three-component MCR.

Representative Experimental Protocol: Microwave-Assisted MCR

This protocol is based on efficient, modern MCR methodologies.[8][12]

  • To a 10 mL microwave reaction vial, add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 1 equiv.), benzaldehyde (1.0 mmol, 1 equiv.), malononitrile (1.0 mmol, 1 equiv.), and ethanol (3 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling to room temperature, a solid precipitate typically forms.

  • Collect the solid by filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to afford the pure product. The yield is often high, negating the need for chromatographic purification.

Late-Stage Diversification: Post-Scaffold Functionalization

This strategy focuses on modifying a pre-synthesized pyrazolo[3,4-b]pyridine core, typically a halogenated derivative (e.g., chloro- or bromo-substituted). Transition-metal-catalyzed cross-coupling reactions are the workhorse of this approach, enabling the introduction of a vast array of functional groups at specific positions, which is invaluable for late-stage lead optimization in drug discovery.[14]

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of a halo-pyrazolo[3,4-b]pyridine with a boronic acid or ester to form C-C bonds (aryl-aryl, aryl-alkyl).[15][16] This is one of the most robust and widely used methods.

  • Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, allowing the introduction of primary or secondary amines.[17]

  • Sonogashira Coupling: A palladium/copper co-catalyzed reaction to form C-C triple bonds by coupling a halo-scaffold with a terminal alkyne.

The power of this strategy lies in its modularity. A common halogenated intermediate can be used to generate dozens or hundreds of analogs by coupling it with a diverse set of commercially available or readily synthesized coupling partners.

Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_0 Reaction Conditions A Halo-Pyrazolo[3,4-b]pyridine (X = Cl, Br, I) C Functionalized Pyrazolo[3,4-b]pyridine A->C B Boronic Acid / Ester (R-B(OR)₂) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: Suzuki-Miyaura cross-coupling workflow.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki couplings on heteroaromatic chlorides.[15][18]

  • In an oven-dried Schlenk tube, combine 3-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (0.5 mmol, 1 equiv.), phenylboronic acid (0.75 mmol, 1.5 equiv.), and cesium carbonate (1.5 mmol, 3 equiv.).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.025 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents, 1,4-dioxane (3 mL) and water (0.5 mL), via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-18 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired C-C coupled product.

Comparative Analysis of Synthetic Strategies

The optimal synthetic route depends heavily on the project's goals, including the desired substitution pattern, scale, and need for library synthesis.

FeatureCyclocondensationMulti-Component Reaction (MCR)Post-Scaffold Functionalization
Core Principle Building the pyridine ring onto a pyrazole.Convergent one-pot assembly of 3+ components.Late-stage modification of a pre-formed core.
Step Economy Moderate (2-3 steps typical).Excellent (1 pot).Moderate (Requires synthesis of the core first).
Atom Economy Fair to Good.Excellent.Fair (Stoichiometric byproducts from coupling).
Versatility Good; depends on available aminopyrazoles and 1,3-dicarbonyls.Excellent for rapid library generation.Excellent for late-stage diversification.
Typical Yields 40-85% over multiple steps.65-95% in one step.[8]50-90% for the coupling step.[15]
Reaction Conditions Often requires high temperatures (e.g., >250 °C for thermal cyclization).[11]Can be mild, often catalyzed, and amenable to microwave heating.[8]Requires inert atmosphere and transition metal catalysts.
Best For Large-scale synthesis of a specific core scaffold.Diversity-oriented synthesis and initial hit finding.Structure-Activity Relationship (SAR) studies and lead optimization.
Key Limitation Limited by commercial availability of complex starting materials.Optimization can be complex; regioselectivity can be an issue.Requires a suitable "handle" (e.g., halogen) on the core scaffold.

Conclusion and Future Outlook

The synthesis of functionalized pyrazolo[3,4-b]pyridines is a mature field with a robust toolbox of methodologies. Cyclocondensation remains a powerful and reliable strategy for constructing the core, especially on a larger scale. Multi-Component Reactions have emerged as the superior choice for efficiency and diversity, enabling the rapid generation of compound libraries for high-throughput screening. Finally, Post-Scaffold Functionalization via transition-metal catalysis offers unparalleled precision for late-stage diversification, making it an indispensable tool for medicinal chemistry and lead optimization.

Future advancements will likely focus on developing even more efficient and sustainable methods, such as C-H activation to bypass the need for pre-functionalized halogenated scaffolds, and the continued development of novel multi-component reactions that provide access to unique chemical space. The integration of these powerful synthetic strategies will continue to fuel the discovery of novel pyrazolo[3,4-b]pyridine-based therapeutics.

References

  • ResearchGate. (2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Available from: [Link]

  • R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available from: [Link]

  • PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

  • Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available from: [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available from: [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed Central. (n.d.). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Available from: [Link]

  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • ACS Publications. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Transition metal-catalyzed functionalization of pyrazines. Available from: [Link]

  • RSC Advances. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. Available from: [Link]

  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Functionalization of Pyridines | Request PDF. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]!

  • ACS Omega. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available from: [Link]

  • MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Available from: [Link]

  • PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura Cross-Coupling Methodology. Available from: [Link]

  • YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Available from: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

  • Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of complex heterocyclic compounds like 5-Iodo...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of complex heterocyclic compounds like 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 1392152-87-2) is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework grounded in scientific principles to ensure this compound and its associated waste streams are managed with the highest degree of safety and integrity.

Hazard Identification and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is not widely available, we can construct a reliable hazard profile by analyzing its structural components—a halogenated pyridine ring and a pyrazole amine moiety—and data from closely related analogs.

The presence of an iodine atom classifies this compound as a halogenated organic compound . This is the single most important factor determining its disposal pathway, as halogenated wastes require specific treatment methods, such as high-temperature incineration, and must be segregated from non-halogenated waste streams[1][2][3]. Furthermore, data from similar pyrazolo[3,4-b]pyridine structures suggest a consistent profile of irritation and acute toxicity[4][5][6].

Hazard Class Classification Rationale and Authoritative Source
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Inferred from analogs like 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine, which is classified as H302 (Harmful if swallowed)[6].
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Based on GHS information for related pyrazole compounds and iodo-pyridines, which are known skin irritants[4][6].
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)A common hazard for nitrogen-containing heterocyclic compounds and confirmed in analogs[4][6].
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols can irritate the respiratory tract, a known hazard for similar chemical structures[4][5][6].
Environmental Hazard Hazardous to the Aquatic EnvironmentAs a halogenated organic compound, it is presumed to be toxic to aquatic life and must be prevented from entering sewer systems or waterways[2][7].

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. Handling of the pure compound, its solutions, or contaminated materials requires a comprehensive barrier to prevent exposure.

Equipment Specification Justification
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a chemical-resistant barrier against skin contact. Pyridine and its derivatives can be absorbed through the skin[8].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of solutions or contact with airborne solid particles[6][9].
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when handling the solid powder outside of a certified chemical fume hood to prevent respiratory irritation[5][10].

All handling and preparation for disposal of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure[8].

Core Disposal Protocol: Segregation and Containment

The cornerstone of proper chemical disposal is meticulous segregation. Mixing waste streams can lead to dangerous reactions, create complex and expensive disposal challenges, and violate regulatory standards.

Step-by-Step Waste Collection:
  • Designate a Waste Container: Select a clearly labeled, leak-proof, and chemically compatible container specifically for "Halogenated Organic Waste" [2][3]. Use only containers approved for hazardous waste, ensuring they have a secure screw-top cap[2].

  • Segregate Waste by Physical State:

    • Solid Waste: Unused or expired 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine powder, along with grossly contaminated items like weigh boats, gloves, and paper towels, should be placed directly into the designated solid halogenated waste container.

    • Liquid Waste: Solutions containing the compound (e.g., from experiments or in solvents like DMSO, DMF) must be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Avoid Contamination: Critically, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes)[1][2]. Doing so contaminates the entire volume, necessitating the more expensive and energy-intensive disposal route required for halogenated compounds[2].

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste[11].

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[11].

    • Ensure the exterior of the container remains clean and free of contamination[11].

  • Labeling: Affix a hazardous waste tag to the container as soon as the first item is added. Clearly list all constituents, including the full chemical name "5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine" and any solvents, with estimated percentages.

Decontamination Procedures

Proper decontamination prevents unintentional exposure and cross-contamination of laboratory surfaces and equipment.

  • Glassware and Equipment: For glassware with trace residual contamination, wash thoroughly with an appropriate organic solvent (e.g., acetone), collecting the initial rinsate as halogenated liquid waste. Follow with standard cleaning procedures (detergent and water).

  • Empty Reagent Bottles: A container that held the pure compound is not considered "RCRA empty" until all contents have been scraped and removed. The empty, unrinsed container should be disposed of in the solid halogenated waste stream. Rinsing the container with a solvent is not recommended as it simply generates more liquid hazardous waste[12].

  • Spill Cleanup: In case of a spill, cordon off the area. Wear the full PPE described in Section 2.

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into the solid halogenated waste container.

    • For liquid spills, absorb with a chemical spill kit or vermiculite. Place the absorbent material into the solid halogenated waste container.

    • Decontaminate the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Workflow and Decision Logic

The following workflow provides a clear, logical path from the point of waste generation to its final, compliant disposal.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_finalization Finalization start Waste Generated (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Step 2: Work Inside Chemical Fume Hood ppe->hood decision Step 3: Identify Waste Type hood->decision solid_waste Solid Waste (Powder, Contaminated Gloves, Weigh Boats, etc.) decision->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) decision->liquid_waste Liquid container_waste Contaminated Sharps / Glassware decision->container_waste Sharps collect_solid Place in 'Solid Halogenated Organic Waste' Container solid_waste->collect_solid collect_liquid Pour into 'Liquid Halogenated Organic Waste' Container liquid_waste->collect_liquid collect_sharps Place in Puncture-Proof 'Sharps Waste' Container (Label as Halogenated) container_waste->collect_sharps seal Step 4: Securely Seal Container (Do not exceed 90% capacity) collect_solid->seal collect_liquid->seal collect_sharps->seal label_waste Step 5: Complete & Affix Hazardous Waste Tag seal->label_waste store Step 6: Store in Designated Satellite Accumulation Area label_waste->store pickup Ready for EHS Pickup store->pickup

Caption: Disposal decision workflow for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Regulatory Imperative

The procedures outlined are mandated by regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) defines standards for hazardous waste management. Halogenated organic compounds are specifically regulated, and their disposal via landfill is restricted, necessitating treatment methods like incineration[13]. Adherence to these protocols is not optional; it is a legal requirement to protect human health and the environment.

References

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • VIVAN ACL. 5-Iodo-1H-pyrazolo[3,4-b] pyridine-3-Amine.[Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[Link]

  • Carl ROTH. Pyridine - Safety Data Sheet.[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine.[Link]

  • MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.[Link]

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  • Google Patents.
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  • CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.[Link]

  • University of British Columbia. Organic Solvent Waste Disposal.[Link]

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  • Angene Chemical. Safety Data Sheet for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine.[Link]

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Handling

Personal protective equipment for handling 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 1392152-87-2).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 1392152-87-2). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. This document is structured to deliver immediate, essential safety information tailored to researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles of Safe Handling

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Given these potential hazards, a proactive and cautious approach to handling is paramount. The "Hierarchy of Controls" should be applied, prioritizing engineering and administrative controls, supplemented by appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. The following table outlines the recommended PPE, with detailed justifications based on the anticipated hazards.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and aerosols, preventing serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves.Prevents skin contact and subsequent irritation. Nitrile gloves have shown poor resistance to aromatic amines and should be avoided for prolonged contact.[1][2] Double gloving is recommended.
Inner Glove: Nitrile (for dexterity)Provides a secondary barrier and maintains dexterity for fine motor tasks.
Outer Glove: Butyl rubber or Viton™Offers superior protection against aromatic amines and halogenated compounds.[3][4][5] Always check the manufacturer's glove compatibility data.
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and particulate filters (N95 or higher).Recommended when handling the powder outside of a certified chemical fume hood, or if aerosolization is likely, to prevent respiratory tract irritation.[6]

Step-by-Step Operational Protocols

Adherence to a strict, methodical workflow is essential for safe handling. The following protocols for donning and doffing PPE, handling the chemical, and managing spills are designed to be self-validating systems of safety.

PPE Donning and Doffing Procedure

A critical aspect of safety is the prevention of cross-contamination. The following sequence should be strictly followed.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Eye Protection don3->don4 don5 5. Outer Gloves (Butyl/Viton) don4->don5 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: PPE Donning and Doffing Sequence.

Chemical Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure all necessary equipment and waste containers are within immediate reach.

  • Weighing and Transfer: Handle the solid compound with care to minimize dust generation. Use a spatula or other appropriate tool for transfers. If weighing outside a fume hood, respiratory protection is mandatory.

  • In-Use: Keep containers of the compound sealed when not in use. If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Decontaminate all surfaces and equipment that have come into contact with the chemical. A recommended procedure is to wipe surfaces with a detergent solution, followed by a rinse with 70% ethanol.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Containment: For small, manageable spills of the solid, cover with a damp paper towel to prevent dust from becoming airborne.[8] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[9][10]

  • Cleanup: Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with a detergent solution and then rinse with 70% ethanol.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine and associated waste is a legal and ethical requirement. Due to its halogenated organic nature, it must be treated as hazardous waste.

Waste Segregation and Collection

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Unused/Expired Compound D Labelled, Sealed Hazardous Waste Container (Solid Waste) A->D B Contaminated PPE (Gloves, etc.) B->D C Contaminated Labware C->D F Arrange for Professional Hazardous Waste Disposal D->F E Labelled, Sealed Hazardous Waste Container (Liquid Waste, if applicable) E->F

Caption: Waste Segregation and Disposal Workflow.

In-Lab Treatment Considerations

For aqueous waste streams containing residual amounts of the compound, a pre-treatment step to reduce the iodine to a less hazardous iodide can be considered. This can be achieved by adding a solution of sodium thiosulfate and stirring until the characteristic iodine color disappears. However, the resulting solution must still be collected and disposed of as hazardous waste.

Storage and Stability

  • Storage Conditions: Store 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Thermal Stability: While specific data is not available, related iodo-pyridine compounds can decompose at elevated temperatures.[12] Avoid excessive heat. In the event of a fire, hazardous decomposition products may include nitrogen oxides, carbon monoxide, and hydrogen iodide.

By adhering to these guidelines, you can confidently and safely incorporate 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine into your research workflows, secure in the knowledge that you are protecting yourself, your colleagues, and the environment.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Shevchenko, A. V., et al. (2025, November 11). Thermal Decomposition of Iodine Complexes with Pyridine. ResearchGate. Retrieved from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • OSHA. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022).
  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

  • Georgia Tech Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • S&G Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
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